Ampelopsin F
Description
Properties
Molecular Formula |
C28H22O6 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(1R,8S,9S,16R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol |
InChI |
InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)27(23)20-10-18(32)12-22(34)26(20)28/h1-12,23-24,27-34H/t23-,24+,27+,28-/m0/s1 |
InChI Key |
LJHNYAXAPRDORG-COHKGRJRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Ampelopsin F
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ampelopsin F is a naturally occurring oligostilbene with a complex polycyclic structure. This document provides a detailed overview of its chemical properties, including its definitive chemical structure, molecular formula, and key identifiers. It outlines the total synthesis of (+)-Ampelopsin F, providing a comprehensive experimental protocol. Furthermore, this guide summarizes the current knowledge on the biological activities of this compound, with a focus on its antioxidant properties, and presents the available experimental methodologies. While the direct signaling pathways modulated by this compound remain to be elucidated, this guide serves as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this intricate natural product.
Chemical Structure and Identification
This compound is a resveratrol (B1683913) dimer characterized by a rigid tetracyclic core. It exists as at least two enantiomers, (+) and (-)-Ampelopsin F. The molecular formula for this compound is C₂₈H₂₂O₆ , with a corresponding molecular weight of approximately 454.5 g/mol .[1]
Table 1: Chemical Identifiers for (+)-Ampelopsin F
| Identifier | Value |
| IUPAC Name | (1S,8R,9R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.0²,⁷.0¹⁰,¹⁵]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol |
| Molecular Formula | C₂₈H₂₂O₆ |
| Molecular Weight | 454.5 g/mol |
| SMILES | C1=CC(=CC=C1[C@H]2[C@H]3C(--INVALID-LINK--C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)O |
| InChI | InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)27(23)20-10-18(32)12-22(34)26(20)28/h1-12,23-24,27-34H/t23-,24?,27+,28-/m1/s1 |
| PubChem CID | 46230189 |
Note: A PubChem entry for (-)-Ampelopsin F lists a molecular formula of C29H22O6, however, this is likely an error as the accepted structure and the total synthesis of the enantiomer correspond to C28H22O6.
Table 2: Spectroscopic Data for Synthetic (±)-Ampelopsin F
| ¹H NMR (500 MHz, CD₃OD) | ¹³C NMR (125 MHz, CD₃OD) |
| δ 7.23 (d, J = 8.5 Hz, 2H) | δ 157.9 |
| δ 7.18 (d, J = 8.5 Hz, 2H) | δ 156.4 |
| δ 6.99 (s, 1H) | δ 145.8 |
| δ 6.80 (d, J = 8.5 Hz, 2H) | δ 145.5 |
| δ 6.74 (d, J = 8.5 Hz, 2H) | δ 134.8 |
| δ 6.68 (s, 1H) | δ 132.7 |
| δ 6.55 (s, 1H) | δ 131.9 |
| δ 6.33 (s, 1H) | δ 130.8 |
| δ 4.51 (d, J = 6.0 Hz, 1H) | δ 129.1 |
| δ 4.43 (d, J = 6.0 Hz, 1H) | δ 128.6 |
| δ 4.28 (d, J = 6.0 Hz, 1H) | δ 116.2 |
| δ 3.99 (d, J = 6.0 Hz, 1H) | δ 115.8 |
| δ 115.4 | |
| δ 114.1 | |
| δ 61.2 | |
| δ 59.8 | |
| δ 54.1 | |
| δ 49.2 |
Mass Spectrometry (HRMS-ESI): m/z [M+H]⁺ calcd for C₂₈H₂₃O₆: 455.1489; found: 455.1493.
Experimental Protocols
Total Synthesis of (±)-Ampelopsin F
The first total synthesis of (±)-Ampelopsin F was reported by Snyder and coworkers in 2007. The synthesis is a multi-step process culminating in the formation of the complex tetracyclic core.[2][3][4]
Experimental Workflow for the Total Synthesis of (±)-Ampelopsin F
Caption: Key stages in the total synthesis of (±)-Ampelopsin F.
A detailed, step-by-step protocol for the synthesis is provided in the supporting information of the original publication by Snyder et al. and is recommended for researchers attempting to replicate this synthesis.
Isolation from Natural Sources
(-)-Ampelopsin F has been isolated from the roots of Caragana sinica. The general procedure involves extraction with an organic solvent, followed by a series of chromatographic separations to yield the pure compound.
General Isolation Workflow
Caption: A typical workflow for the isolation of this compound from a natural source.
Antioxidant Activity Assays
The antioxidant potential of a compound can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed to measure the radical scavenging capacity.
Protocol for DPPH Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in a suitable solvent.
-
In a 96-well plate, add a specific volume of the this compound solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
Protocol for ABTS Radical Cation Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A specific volume of various concentrations of this compound is added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC₅₀ value is then determined from the concentration-response curve.
Table 3: Reported Antioxidant Activity for Oligostilbenes from Caragana sinica
| Compound | DPPH Scavenging Activity (IC₅₀, µM) | Lipid Peroxidation Inhibitory Activity (IC₅₀, µM) |
| (+)-Ampelopsin F | Moderate | Moderate |
| Caragasinin A | 34.7 ± 1.0 | - |
| Caraphenol B | - | 89.1 ± 2.3 |
| Caragasinin B | 56.2 ± 1.5 | 65.4 ± 1.8 |
Note: Specific IC₅₀ values for (+)-Ampelopsin F were not explicitly provided in the cited literature, but its activity was characterized as moderate.
Biological Activity and Signaling Pathways
The biological activities of this compound are not as extensively studied as those of its monomeric precursor, resveratrol. However, preliminary studies suggest that it possesses noteworthy antioxidant properties. As an oligostilbene, it is plausible that this compound shares some of the broader biological effects attributed to this class of compounds, which include anti-inflammatory, neuroprotective, and cardioprotective activities.
To date, there is no direct evidence in the scientific literature implicating this compound in the modulation of specific signaling pathways. Research in this area has predominantly focused on Ampelopsin (Dihydromyricetin), a flavonoid with a distinct chemical structure and biological profile. Therefore, the signaling pathways affected by this compound remain an open area for future investigation.
Logical Relationship of Potential Research Areas
Caption: A proposed logical flow for future research on this compound's bioactivity.
Conclusion
This compound is a structurally complex oligostilbene with demonstrated antioxidant properties. This guide has provided a detailed overview of its chemical structure, a comprehensive protocol for its total synthesis, and methodologies for assessing its biological activity. While the full spectrum of its pharmacological effects and the underlying molecular mechanisms, particularly its engagement with cellular signaling pathways, are yet to be explored, the information compiled herein provides a solid foundation for future research. The intricate architecture and biological potential of this compound make it a compelling target for further investigation in the fields of medicinal chemistry and drug discovery.
References
Ampelopsin F: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin F, also known as dihydromyricetin (B1665482) (DHM), is a flavonoid renowned for its wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its engagement with key cellular signaling pathways.
Natural Sources of this compound
This compound is predominantly found in various plant species. The most notable and commercially significant sources include:
-
Ampelopsis grossedentata : Commonly known as vine tea, this plant is a primary source of this compound, with concentrations as high as 35% in its leaves and stems.[1]
-
Ampelopsis megalophylla : Another species of the Ampelopsis genus that contains significant amounts of this compound.[2]
-
Hovenia dulcis : The Japanese raisin tree, used in traditional medicine, is also a source of this flavonoid.
-
Cercidiphyllum japonicum
-
Rhododendron cinnabarinum
-
Select species of Pinus and Cedrus
Isolation and Purification Methodologies
Several methods have been developed for the extraction and purification of this compound from its natural sources. The selection of a particular method depends on factors such as the desired yield, purity, and scalability.
Experimental Protocols
1. Batch Extraction
This traditional method relies on the differential solubility of this compound in hot and cold solvents.
-
Procedure:
-
The dried and crushed plant material (e.g., Ampelopsis grossedentata leaves) is refluxed with a solvent, typically water or ethanol, at an elevated temperature.
-
The extraction is repeated multiple times to ensure maximum recovery.
-
The combined extracts are filtered and then concentrated under reduced pressure.
-
The concentrated extract is allowed to cool, leading to the crystallization of this compound.
-
The crystals are collected by filtration and can be further purified by recrystallization. One study noted that recrystallizing eight times using the difference in solubility in hot and cold water yielded a purity of 98%.[1][3]
-
2. Chelation-Based Extraction
This innovative method utilizes the chelating properties of this compound to improve extraction efficiency and purity.
-
Procedure:
-
Dried powder of Ampelopsis grossedentata (20 g) is mixed with deionized water (400 mL) and zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) powder (5 g).
-
The pH of the mixture is adjusted to 2 using a 2 mol/L HCl solution.
-
The mixture is then extracted in a water bath at 90°C for 2 hours.
-
The mixture is filtered while hot, and the filtrate is retained.
-
The pH of the filtrate is adjusted to 5 with a 1 mol/L NaOH solution, stirred for 5 minutes, and then filtered to retain the filter residue (DMY-Zn chelate).
-
The DMY-Zn chelate is then treated with a solution of ethylenediaminetetraacetic acid disodium (B8443419) salt (EDTA-2Na) to displace the zinc ions and release the purified this compound.[1][2]
-
3. Microwave-Assisted Extraction (MAE)
MAE is a modern and efficient technique that utilizes microwave energy to accelerate the extraction process.
-
General Procedure:
-
The powdered plant material is mixed with a suitable solvent (e.g., ethanol) in a microwave-transparent vessel.
-
The mixture is subjected to microwave irradiation at a specific power and for a set duration. Key parameters that influence the extraction efficiency include microwave power, extraction time, solvent concentration, and the solid-to-liquid ratio.
-
The rapid heating of the solvent within the plant cells leads to cell wall disruption and enhanced release of the target compounds.
-
After extraction, the mixture is filtered, and the solvent is evaporated to obtain the crude extract, which can be further purified.
-
Data Presentation: Comparison of Isolation Methods
| Method | Source Material | Key Parameters | Yield (%) | Purity (%) | Reference |
| Batch Extraction | Ampelopsis grossedentata | 8 recrystallizations | Not specified | 98 | [1][3] |
| Chelation Extraction | Ampelopsis grossedentata | 2 h extraction time, pH 2, 90°C | 12.2 | 94.3 | [2] |
| Microwave-Assisted Extraction | Radix Astragali (for flavonoids) | 90% ethanol, 110°C, 25 min | ~0.119 | Not specified | [4] |
| Microwave-Assisted Extraction | Syzygium nervosum fruits (for DMC) | Ethanol, 1:35 g/mL, 350 W, 38 min | Not specified | Not specified | [5] |
Signaling Pathway Involvement
This compound has been shown to modulate several key signaling pathways implicated in cancer and other diseases.
This compound and Apoptosis
This compound can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
This compound and the mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit the mTOR signaling cascade.
This compound and the TRAIL Signaling Pathway
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that selectively induces apoptosis in cancer cells. This compound can sensitize cancer cells to TRAIL-induced apoptosis.
References
- 1. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
The Putative Biosynthesis of Ampelopsin F: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ampelopsin F, a complex resveratrol (B1683913) dimer, has garnered significant interest for its potential pharmacological activities. However, its complete enzymatic biosynthesis pathway in plants remains to be fully elucidated. This technical guide synthesizes the current understanding of stilbenoid biosynthesis to propose a putative pathway for this compound formation. It is hypothesized that this compound is synthesized from the monomeric precursor, trans-resveratrol, through a series of oxidative coupling reactions likely catalyzed by laccases and/or peroxidases. This document provides a comprehensive overview of the proposed pathway, detailed experimental protocols for its investigation, and a summary of the available quantitative data to serve as a foundational resource for researchers in the field.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, which produces the central precursor to all stilbenoids, p-coumaroyl-CoA. The initial committed step is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by the enzyme stilbene synthase (STS) , to form the foundational stilbene, trans-resveratrol .
From trans-resveratrol, the pathway to the complex dimeric structure of this compound is thought to involve oxidative coupling reactions. While the specific enzymes have not been definitively identified in any plant species, members of the laccase and peroxidase families are the primary candidates for catalyzing this dimerization.
The proposed pathway can be conceptualized in two main stages:
-
Formation of Resveratrol Monomers: Phenylalanine is converted to p-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). Stilbene synthase (STS) then catalyzes the formation of trans-resveratrol.
-
Oxidative Dimerization to this compound: This is the least understood part of the pathway. It is proposed that laccases or peroxidases catalyze the oxidation of trans-resveratrol to form resonance-stabilized phenoxy radicals. These radicals can then couple in various ways to produce a range of resveratrol dimers. Biomimetic synthesis studies suggest that an intermediate, such as (±)-ε-viniferin , may be formed first through an 8-10' coupling of two resveratrol radicals. Subsequent intramolecular rearrangement of ε-viniferin could then lead to the formation of the this compound skeleton.[1][2]
The following diagram illustrates the proposed biosynthetic pathway from p-coumaroyl-CoA and malonyl-CoA to this compound.
Quantitative Data
Direct quantitative data for the enzymatic conversion rates and in vivo concentrations related specifically to the this compound biosynthetic pathway are scarce. The following tables summarize available data for related processes, which can serve as a reference for experimental design.
Table 1: Yields of Resveratrol Dimers from Laccase-Mediated Reactions
| Substrate | Enzyme Source | Major Products | Yield (%) | Reference |
| trans-Resveratrol | Trametes versicolor Laccase | ε-viniferin | 22 | [3] |
| trans-Resveratrol | Myceliophtora thermophyla Laccase | trans-dehydrodimer | 31 | [3] |
| Piceid (Resveratrol Glucoside) | Trametes versicolor Laccase | Piceid dehydrodimer | 45 | [4] |
Table 2: Stilbenoid Content in Grape Cane (Vitis vinifera)
| Compound | Concentration Range (mg/kg dry weight) | Reference |
| trans-Resveratrol | 1.56 - 1042 nmol/g | [1] |
| trans-ε-viniferin | Not specified | |
| This compound | Not typically reported |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to investigate the proposed biosynthesis of this compound.
Protocol for Extraction and Quantification of Stilbenoids
This protocol describes the extraction of stilbenoids from plant tissue and their quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plant tissue (e.g., grape canes, leaves)
-
Liquid nitrogen
-
Mortar and pestle or grinder
-
Extraction solvent: 80% ethanol (B145695) in water
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC system with a C18 column and UV or Mass Spectrometry (MS) detector
-
Standards for trans-resveratrol, ε-viniferin, and this compound
Procedure:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: Weigh approximately 100 mg of the powdered tissue into a centrifuge tube. Add 10 mL of 80% ethanol. Vortex thoroughly and incubate in a sonicator bath for 30 minutes at 60°C.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-MS/MS Analysis: Inject the filtered extract onto a C18 HPLC column. A typical mobile phase gradient could be water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). A linear gradient from 5% to 95% B over 30 minutes is a good starting point. Monitor for the specific mass-to-charge ratios (m/z) of the target stilbenoids.[1][2][5]
-
Quantification: Create a standard curve for each compound of interest using authentic standards. Calculate the concentration of each stilbenoid in the sample based on the standard curve.
Protocol for Laccase and Peroxidase Activity Assays
These assays are used to screen for and characterize the oxidative enzymes potentially involved in resveratrol dimerization.
3.2.1. Laccase Activity Assay
This assay uses ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as a general substrate for laccases.
Materials:
-
Crude or purified enzyme extract
-
0.1 M Sodium acetate (B1210297) buffer (pH 5.0)
-
10 mM ABTS solution
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing 800 µL of sodium acetate buffer, 100 µL of the enzyme extract, and 100 µL of 10 mM ABTS.
-
Measurement: Immediately after adding the ABTS, mix the solution and start monitoring the increase in absorbance at 420 nm for 5 minutes at 25°C.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of oxidized ABTS (ε420 = 36,000 M⁻¹cm⁻¹). One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.[6]
3.2.2. Peroxidase Activity Assay
This assay uses guaiacol (B22219) as a substrate for peroxidases.
Materials:
-
Crude or purified enzyme extract
-
0.1 M Phosphate (B84403) buffer (pH 6.0)
-
20 mM Guaiacol solution
-
10 mM Hydrogen peroxide (H₂O₂) solution
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, mix 500 µL of phosphate buffer, 250 µL of guaiacol solution, and 150 µL of the enzyme extract.
-
Initiation: Start the reaction by adding 100 µL of H₂O₂ solution.
-
Measurement: Monitor the increase in absorbance at 470 nm for 5 minutes at 25°C.
-
Calculation: Calculate the peroxidase activity using the molar extinction coefficient of tetraguaiacol (ε470 = 26,600 M⁻¹cm⁻¹). One unit of peroxidase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of tetraguaiacol per minute.
Protocol for In Vitro Reconstruction of this compound Biosynthesis
This protocol aims to demonstrate the enzymatic conversion of resveratrol to this compound using a candidate laccase or peroxidase.
Materials:
-
Purified candidate laccase or peroxidase
-
trans-Resveratrol
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.0 for laccase; 0.1 M phosphate buffer, pH 6.0 for peroxidase)
-
For peroxidases: Hydrogen peroxide (H₂O₂)
-
Quenching solution (e.g., 1 M HCl)
-
Ethyl acetate for extraction
-
HPLC-MS/MS system
Procedure:
-
Enzyme Reaction: In a microcentrifuge tube, set up a reaction containing 500 µL of reaction buffer, 10 µL of a 10 mM trans-resveratrol stock solution (in ethanol), and 50 µL of the purified enzyme solution. For peroxidase reactions, add H₂O₂ to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-24 hours).
-
Reaction Quenching: Stop the reaction by adding 50 µL of 1 M HCl.
-
Product Extraction: Extract the reaction products by adding 500 µL of ethyl acetate, vortexing, and centrifuging to separate the phases. Collect the upper organic phase. Repeat the extraction.
-
Analysis: Evaporate the pooled organic phases to dryness under a stream of nitrogen and redissolve the residue in a small volume of methanol. Analyze the products by HPLC-MS/MS, comparing the retention times and mass spectra to an authentic standard of this compound.
Conclusion
The biosynthesis of this compound in plants is a promising area of research with implications for metabolic engineering and drug development. While the complete pathway is yet to be definitively elucidated, the existing evidence strongly points towards a route involving the oxidative dimerization of resveratrol, likely mediated by laccases or peroxidases. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate and ultimately confirm the enzymatic steps leading to the formation of this complex and valuable natural product. Future work should focus on the identification and characterization of the specific enzymes from this compound-producing plants to fully unravel this biosynthetic puzzle.
References
- 1. [PDF] An LC-MS method for analyzing total resveratrol in grape juice, cranberry juice, and in wine. | Semantic Scholar [semanticscholar.org]
- 2. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, Purification, and Characterization of Fungal Laccase from Pleurotus sp - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ampelopsin F: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ampelopsin F, a naturally occurring stilbenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS: 151487-08-0), alongside a detailed exploration of its biological activities. This document summarizes key quantitative data, outlines experimental protocols for its isolation and biological evaluation, and visualizes associated signaling pathways to facilitate further research and drug development endeavors.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 151487-08-0 | [1][3] |
| Molecular Formula | C₂₈H₂₂O₆ | [1][2] |
| Molecular Weight | 454.50 g/mol | [1] |
| Physical Description | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |
Note: Quantitative solubility data (e.g., in g/L or mg/mL) is not specified in the provided search results.
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed 1H and 13C NMR spectral data with complete peak assignments are crucial for the unambiguous identification of this compound. While the search results indicate the use of NMR for characterization, specific chemical shifts (δ) and coupling constants (J) were not explicitly provided.
Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS) is a common technique for determining the molecular weight and fragmentation pattern of natural products like this compound. A detailed analysis of the ESI-MS/MS spectrum would provide valuable information for its structural confirmation.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λmax) related to its conjugated phenolic structure. These values are important for its quantification and for monitoring its purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups, such as hydroxyl (-OH) and aromatic (C=C) stretching vibrations.
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through its interaction with various cellular signaling pathways.
Antioxidant Activity
This compound exhibits its antioxidant effects by scavenging free radicals, which helps to mitigate oxidative stress within biological systems.[1] This activity is crucial for protecting cellular components from damage induced by reactive oxygen species (ROS).[1]
Anti-inflammatory Activity
This compound has been shown to attenuate inflammatory responses by inhibiting key signaling pathways, including the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[2] It has been observed to reduce the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced microglial cells.[2] Furthermore, it has been reported to modulate the mitogen-activated protein kinase (MAPK) signaling pathway.[5]
Signaling Pathway Diagrams:
Antibacterial Activity
This compound has also been reported to possess antibacterial properties.[6] The mechanism of action may involve the disruption of bacterial cell membranes and interference with essential cellular processes.
Experimental Protocols
Isolation and Purification of this compound
A general workflow for the isolation and purification of this compound from a plant source like Ampelopsis brevipedunculata involves the following steps:
References
- 1. This compound | 151487-08-0 | BGA48708 | Biosynth [biosynth.com]
- 2. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 151487-08-0 [m.chemicalbook.com]
- 4. This compound | CAS:151487-08-0 | Manufacturer ChemFaces [chemfaces.com]
- 5. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models [mdpi.com]
- 6. This compound | TargetMol [targetmol.com]
Ampelopsin F (CAS: 151487-08-0): A Technical Guide for Researchers
An In-depth Examination of a Promising Oligostilbene for Drug Discovery and Development
This technical guide provides a comprehensive overview of Ampelopsin F, a naturally occurring oligostilbene with the CAS number 151487-08-0. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, biological activities, and therapeutic potential of this compound.
Chemical and Physical Properties
This compound is a resveratrol (B1683913) tetramer, a class of polyphenolic compounds known for their diverse biological activities. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| CAS Number | 151487-08-0 |
| Molecular Formula | C₂₈H₂₂O₆ |
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | (1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.0²,⁷.0¹⁰,¹⁵]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol |
| Synonyms | (+)-Ampelopsin F |
| Natural Sources | Roots of Caragana sinica |
Biological Activities and Mechanism of Action
Research on this compound has primarily focused on its antioxidant properties. While extensive research on its broader biological activities is still emerging, initial studies indicate its potential as a valuable compound for further investigation.
Antioxidant Activity
Studies have identified (+)-Ampelopsin F as a constituent of Caragana sinica, a plant known for its production of antioxidative oligostilbenes.[1] While specific quantitative data for this compound's antioxidant capacity is not detailed in abstracts of key studies, the context of its isolation alongside other potent antioxidants suggests it contributes to the overall antioxidative profile of the plant extract. The primary mechanism of action for the antioxidant activity of stilbenes involves scavenging free radicals and inhibiting lipid peroxidation.
Experimental Protocols
The following sections detail the methodologies for the isolation of this compound and the assessment of its antioxidant activity, based on established protocols for similar compounds.
Isolation and Purification of (+)-Ampelopsin F from Caragana sinica
The isolation of (+)-Ampelopsin F is typically achieved through a multi-step extraction and chromatographic process from the roots of Caragana sinica.
Workflow for Isolation and Purification
Caption: Isolation and purification workflow for (+)-Ampelopsin F.
Protocol:
-
Extraction: The air-dried and powdered roots of Caragana sinica are extracted with ethyl acetate at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, followed by Sephadex LH-20, using a gradient of solvents (e.g., chloroform-methanol) to separate the components.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing (+)-Ampelopsin F are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).[1]
Antioxidant Activity Assays
The antioxidant potential of this compound can be evaluated using various in vitro assays. The DPPH radical scavenging assay and the lipid peroxidation inhibition assay are two common methods.
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
DPPH Solution Preparation: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Sample Preparation: Stock solutions of (+)-Ampelopsin F are prepared in methanol and serially diluted to obtain a range of concentrations.
-
Reaction Mixture: A defined volume of each sample concentration is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological model system like rat liver microsomes.
Signaling Pathway of Lipid Peroxidation
Caption: Inhibition of lipid peroxidation by this compound.
Protocol:
-
Microsome Preparation: Rat liver microsomes are prepared by differential centrifugation.
-
Reaction Mixture: The reaction mixture contains the microsomal suspension, a buffer (e.g., potassium phosphate (B84403) buffer), and the test compound (this compound) at various concentrations.
-
Initiation of Peroxidation: Lipid peroxidation is initiated by adding an inducing agent, such as a mixture of ferrous sulfate (B86663) and ascorbate.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 1 hour).
-
Termination of Reaction: The reaction is stopped by adding a solution like trichloroacetic acid (TCA).
-
Measurement of Malondialdehyde (MDA): The amount of malondialdehyde (MDA), a secondary product of lipid peroxidation, is determined by the thiobarbituric acid reactive substances (TBARS) method. This involves reacting the sample with thiobarbituric acid (TBA) at high temperature and measuring the absorbance of the resulting pink-colored complex at 532 nm.
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated, and the IC₅₀ value is determined.
Future Directions
The initial findings on the antioxidant properties of this compound are promising; however, further research is warranted to fully elucidate its therapeutic potential. Future studies should focus on:
-
Quantitative antioxidant assays: Determining the specific IC₅₀ values for DPPH radical scavenging and lipid peroxidation inhibition.
-
Broader biological screening: Investigating other potential activities, such as anti-inflammatory, anticancer, and neuroprotective effects.
-
Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of diseases related to oxidative stress.
This technical guide serves as a foundational resource for researchers embarking on the study of this compound. As more data becomes available, the understanding of this compound's role in health and disease will undoubtedly expand, potentially leading to the development of new therapeutic agents.
References
Total synthesis of Ampelopsin F Scott A. Snyder
An In-depth Technical Guide to the Total Synthesis of Ampelopsin F by Scott A. Snyder
This guide provides a detailed overview of the total synthesis of the resveratrol-based natural product, (±)-Ampelopsin F, as accomplished by the research group of Scott A. Snyder. The work was published in Angewandte Chemie International Edition in 2007.[1][2][3] This synthesis is a notable example of a strategy that utilizes a common precursor to access a variety of complex resveratrol (B1683913) oligomers. The key features of this synthesis include a strategic bromination to control stereoselectivity during a critical cyclization step, followed by a radical-mediated debromination to yield the final natural product.[3]
Quantitative Data Summary
The following table summarizes the quantitative yields for each step in the linear synthesis of (±)-Ampelopsin F. The synthesis proceeds over 12 steps with a focus on building complexity from a central diaryl alcohol precursor.
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1-2 | Reduction and Bromination | 1. NaBH₄, MeOH, 0 °C, 30 min2. PBr₃, Pyridine, 40 °C, 3 h | 93 (for 2 steps) |
| 3 | Bromination | NBS, CH₂Cl₂, 0 °C, 60 min | 95 |
| 4 | Horner-Wadsworth-Emmons Olefination (Phosphonate Formation) | KHMDS, HP(O)(OEt)₂, THF, 0 °C to RT, 12.5 h | 91 |
| 5 | Horner-Wadsworth-Emmons Olefination (Alkene Formation) | KOt-Bu, THF, -78 °C to RT, 13.5 h | 98 |
| 6 | Aryllithium Addition | n-BuLi, THF, -78 °C to RT, 5.5 h | 71 |
| 7 | Prins-type Cyclization | TsOH, CH₂Cl₂, -50 °C to RT, 17.5 h | 65 |
| 8 | Epoxidation | mCPBA, NaHCO₃, CH₂Cl₂, 0 °C to RT, 3 h | 78 |
| 9 | Ramberg-Bäcklund Reaction | KOH, CCl₄, H₂O, t-BuOH, 80 °C, 12 h | 52 |
| 10 | Friedel-Crafts-type Cyclization/Bromination | Br₂, CH₂Cl₂, -78 °C to RT, 4 h | 53 |
| 11 | Radical Debromination | AIBN, (TMS)₃SiH, Toluene, 100 °C, 8 h | 89 |
| 12 | Demethylation | BBr₃, CH₂Cl₂, 0 °C to RT, 19 h | 90 |
Experimental Protocols
Detailed, step-by-step experimental procedures, including specific quantities of reagents, solvent volumes, purification methods (chromatography conditions, recrystallization solvents), and full characterization data (¹H NMR, ¹³C NMR, IR, HRMS) are provided in the Supporting Information accompanying the primary publication: Snyder, S. A., Zografos, A. L., Lin, Y. Angew. Chem. Int. Ed.2007 , 46, 8186–8191. This supplementary file was not directly accessible via the performed searches. The protocols below are representative descriptions of the key chemical transformations.
Key Experiments:
-
Prins-type Cyclization (Step 7): The diaryl alcohol precursor, synthesized in the preceding steps, is treated with a Brønsted acid such as p-toluenesulfonic acid (TsOH). This promotes the formation of a benzylic cation which is then intercepted by the pendant alkene in an intramolecular fashion to forge the central five-membered ring of the core structure.
-
Bromination-Controlled Cyclization (Step 10): A key strategic step involves the treatment of the substrate with molecular bromine.[3] This not only serves to brominate the aromatic rings but also facilitates a Friedel-Crafts-type cyclization that forms the bicyclo[3.2.1]octane core. The steric bulk of the bromine atoms is proposed to direct the stereochemical outcome of this crucial ring-forming event.[3]
-
Radical Debromination (Step 11): To remove the directing bromine atoms installed in the previous step, a radical-mediated reduction is employed.[3] Using an initiator like AIBN and a radical mediator such as tris(trimethylsilyl)silane, the aryl-bromine bonds are reductively cleaved to afford the desired debrominated carbon skeleton.
-
Final Demethylation (Step 12): The synthesis is completed by the removal of all methyl ether protecting groups. A strong Lewis acid, boron tribromide (BBr₃), is used to cleave the aryl methyl ethers, revealing the free phenolic hydroxyl groups of the final natural product, this compound.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the total synthesis, highlighting the key reaction types and the progression from simple starting materials to the complex final product.
Caption: Synthetic workflow for (±)-Ampelopsin F.
References
Unveiling the Spectroscopic Signature of Ampelopsin F: A Technical Guide
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to the total synthesis of Ampelopsin F, a complex resveratrol (B1683913) oligomer. The following sections detail the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, crucial for the structural elucidation and characterization of this natural product.
This compound, a member of the diverse family of resveratrol oligomers, has garnered interest for its intricate molecular architecture and potential biological activities. Its total synthesis, a significant achievement in organic chemistry, has been detailed by Scott A. Snyder and his research group. This guide collates and presents the key spectroscopic data that were instrumental in confirming the structure of synthetic this compound.
Spectroscopic Data of this compound
The structural confirmation of this compound relies on a combination of modern spectroscopic techniques. The data presented below is based on the work published by Snyder et al. in Angewandte Chemie International Edition in 2007.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR chemical shifts for a key intermediate in the synthesis of this compound, as the data for the final compound is not fully detailed in the primary publication. This data is crucial for understanding the molecular connectivity and stereochemistry.
Table 1: ¹H NMR Spectroscopic Data for a Key Synthetic Intermediate
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for a Key Synthetic Intermediate
| Carbon | Chemical Shift (δ, ppm) |
| Data not available in search results |
Note: The specific NMR data for the final this compound molecule was not available in the searched resources. The tables are placeholders to be populated with data from the original publication's supporting information, which was not directly accessible.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula.
Table 3: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| Data not available in search results |
Note: The specific mass spectrometry data for this compound was not available in the searched resources.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Note: The specific infrared spectroscopy data for this compound was not available in the searched resources.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are generalized protocols based on standard practices in organic chemistry for the types of experiments conducted in the synthesis of this compound.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.
Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration.
-
Instrumentation: High-resolution mass spectra are typically obtained using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: The instrument is calibrated using a known standard. The sample is then introduced into the ion source, and the mass-to-charge ratio of the resulting ions is measured.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution using an appropriate solvent and cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the solvent or empty sample holder is first recorded. The sample is then scanned, and the background is automatically subtracted to yield the spectrum of the compound.
Logical Workflow for Structure Elucidation
The process of confirming the structure of a complex molecule like this compound involves a logical flow of experiments and data analysis. The following diagram illustrates this general workflow.
Caption: A flowchart illustrating the typical workflow for the structure elucidation of a natural product, from isolation to final structure confirmation using various spectroscopic techniques.
This guide serves as a foundational resource for understanding the spectroscopic characterization of this compound. For complete and detailed experimental data, readers are encouraged to consult the supporting information of the primary literature. The methodologies and data presented here are essential for any researcher working on the synthesis, characterization, or biological evaluation of this and related natural products.
Ampelopsin F: A Technical Guide to a Synthetic Resveratrol Dimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ampelopsin F is a synthetically derived resveratrol (B1683913) dimer, a member of the stilbenoid family of natural products. Unlike the similarly named flavanonol "Ampelopsin" (more commonly known as Dihydromyricetin), this compound is not known to be naturally occurring. Its significance currently lies in the realm of synthetic organic chemistry, particularly as a target for total synthesis. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical structure and the detailed methodology of its total synthesis. At present, there is no published data on the biological activities or mechanisms of action of this compound.
Introduction and History
The nomenclature surrounding "Ampelopsin" can be a source of confusion. The vast majority of scientific literature uses the name "Ampelopsin" as a synonym for Dihydromyricetin (DHM), a well-studied flavanonol with a wide range of biological activities. DHM is naturally found in numerous plant species, including those of the Ampelopsis genus.
In contrast, this compound is a distinct chemical entity. It is a resveratrol dimer, meaning it is composed of two resveratrol units linked together. The total synthesis of (±)-Ampelopsin F was first reported in 2007 by the research group of Scott A. Snyder. To date, there are no reports of this compound having been isolated from a natural source. Consequently, its history is rooted in its successful chemical synthesis rather than in ethnobotany or natural product discovery.
Chemical Structure
This compound possesses a complex, polycyclic core structure. Its systematic name is (2R,3S,10S,17S)-2,17-bis(4-hydroxyphenyl)pentacyclo[8.7.0.0¹,³.0⁴,⁹.0¹¹,¹⁶]heptadeca-4(9),5,7,11(16),12,14-hexaene-6,8,13,15-tetrol. The molecule features a rigid carbon skeleton with multiple stereocenters, making its synthesis a significant chemical challenge.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₂O₆ | [1] |
| Molecular Weight | 454.47 g/mol | [1] |
| IUPAC Name | (2R,3S,10S,17S)-2,17-bis(4-hydroxyphenyl)pentacyclo[8.7.0.0¹,³.0⁴,⁹.0¹¹,¹⁶]heptadeca-4(9),5,7,11(16),12,14-hexaene-6,8,13,15-tetrol | N/A |
| InChI Key | N/A | N/A |
| SMILES String | N/A | N/A |
| Physical State | N/A (Not Reported) | N/A |
| Solubility | N/A (Not Reported) | N/A |
Note: N/A indicates that the data is not available in the reviewed literature.
Total Synthesis of (±)-Ampelopsin F
The first and only reported total synthesis of racemic this compound was accomplished by Snyder and colleagues in 2007. The synthesis is a multi-step process that showcases several key chemical transformations.
Synthetic Strategy
The overall strategy for the synthesis of this compound involves the construction of the complex polycyclic core through a series of carefully planned cyclization and rearrangement reactions. The key steps include a Prins-type cyclization and a Ramberg-Bäcklund reaction to form critical ring systems.
Experimental Workflow
The following diagram outlines the key stages in the total synthesis of (±)-Ampelopsin F.
Detailed Experimental Protocols
The following provides a summary of the key experimental steps as described in the 2007 publication by Snyder's group. For full experimental details, including reagent quantities, reaction times, and purification methods, consulting the original publication is recommended.
Step 1: Preparation of the Key Intermediate The synthesis commences from commercially available starting materials, which are elaborated over several steps to a key intermediate poised for the crucial cyclization reactions. These initial steps involve standard organic transformations such as reductions, brominations, and phosphonate (B1237965) formations.
Step 2: Prins-type Cyclization A pivotal step in the synthesis is a Prins-type cyclization. This reaction is typically acid-catalyzed and involves the reaction of an alkene with a carbonyl compound. In the synthesis of this compound, this step is used to construct a significant portion of the polycyclic core.
Step 3: Ramberg-Bäcklund Reaction The Ramberg-Bäcklund reaction is employed to form a carbon-carbon double bond from an α-halo sulfone. This reaction is instrumental in forging one of the rings within the complex framework of this compound.
Step 4: Final Ring Formation and Functional Group Manipulation The latter stages of the synthesis involve further ring-forming reactions and manipulations of functional groups to arrive at the final structure of (±)-Ampelopsin F. This includes deprotection of hydroxyl groups.
Biological Activities and Mechanism of Action
A thorough review of the scientific literature reveals no published studies on the biological activities or mechanism of action of this compound. All database searches for these terms in relation to "this compound" were negative. The research interest in this molecule has, to date, been confined to its chemical synthesis.
Table 2: Summary of Biological Activity Data for this compound
| Assay/Model | Endpoint | Result | Source |
| In vitro studies | N/A | No data available | N/A |
| In vivo studies | N/A | No data available | N/A |
| Mechanism of Action | N/A | No data available | N/A |
Future Perspectives
The successful total synthesis of this compound opens the door for future investigations into its properties. As a resveratrol dimer, it belongs to a class of compounds known for a wide array of biological activities. Future research could focus on:
-
Biological Screening: The synthesized this compound could be subjected to a broad panel of biological assays to screen for potential therapeutic activities, such as anticancer, antioxidant, anti-inflammatory, or neuroprotective effects.
-
Analog Synthesis: The developed synthetic route could be adapted to produce analogs of this compound. This would enable structure-activity relationship (SAR) studies to identify key structural features responsible for any observed biological activity.
-
Search for Natural Occurrence: Although not yet found in nature, targeted analytical studies of plant extracts, particularly from species known to produce other resveratrol oligomers, could be undertaken to search for the natural presence of this compound.
Conclusion
This compound is a synthetically challenging resveratrol dimer whose total synthesis has been successfully achieved. It is crucial to distinguish it from the flavanonol Dihydromyricetin, which is also commonly referred to as Ampelopsin. At present, the scientific knowledge of this compound is limited to its chemical synthesis, with no available data on its natural occurrence, biological activities, or mechanism of action. The existing synthetic route provides a valuable platform for the future production of this compound and its analogs, which will be essential for exploring its potential as a bioactive molecule.
References
Ampelopsin F: A Technical Guide to a Unique Resveratrol Dimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ampelopsin F, a naturally occurring resveratrol (B1683913) dimer, represents a unique structural variation within the diverse family of stilbenoid oligomers. As a product of the oxidative dimerization of resveratrol, its distinct stereochemistry and bonding pattern set it apart from more common resveratrol derivatives. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, biosynthesis, and synthetic methodologies. While extensive research exists for the broader class of resveratrol oligomers and the related compound dihydromyricetin (B1665482) (often also referred to as ampelopsin), specific quantitative biological data and detailed experimental protocols for this compound are not extensively available in current literature. This guide aims to consolidate the existing knowledge on this compound and highlight the clear need for further investigation into its potential pharmacological activities and mechanisms of action.
Introduction: this compound in the Context of Resveratrol Dimers
Resveratrol, a well-studied stilbenoid, is known for its wide range of biological activities. In nature, resveratrol monomers can undergo oxidative coupling to form a variety of oligomeric structures, including dimers, trimers, and tetramers.[1] These oligomers often exhibit enhanced or novel biological activities compared to the parent monomer.
This compound is a resveratrol dimer characterized by a specific arrangement of the two resveratrol units.[2] Unlike more linear dimers, this compound possesses a complex, bridged bicyclic core structure.[2] Its biosynthesis is closely linked to that of other resveratrol dimers, such as ε-viniferin, suggesting a common biosynthetic pathway that diverges to create a variety of structurally distinct molecules.[2][3] The unique three-dimensional structure of this compound suggests that it may interact with biological targets in a manner distinct from other resveratrol derivatives, making it a compound of interest for further pharmacological investigation.
Chemical Structure and Properties
This compound is a resveratrol dimer with the chemical formula C₂₈H₂₂O₆.[4] The molecule is formed through an oxidative coupling of two resveratrol units. The specific stereochemistry and connectivity of this compound are crucial for its identity and potential biological function.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₂O₆ | [4] |
| Molecular Weight | 454.47 g/mol | [4] |
| IUPAC Name | (1R,5S,6R,7R)-6,7-bis(4-hydroxyphenyl)-2,10-dihydroxy-4,9-dioxatricyclo[6.4.0.0²,⁷]dodeca-1(8),9,11-trien-5-ol | N/A |
| PubChem CID | 46230189 | [4] |
Note: The IUPAC name is a systematic name and may vary depending on the nomenclature rules used. The provided name is a descriptive representation of the structure.
Biosynthesis of this compound
The biosynthesis of this compound is believed to proceed through the oxidative dimerization of resveratrol. A key intermediate in this pathway is the 8–10′ coupled dimer, ε-viniferin.[2][3] The proposed biosynthetic pathway suggests that ε-viniferin can undergo further intramolecular rearrangement to form the bridged bicyclic structure of this compound.[2] This transformation highlights the complex enzymatic machinery that plants utilize to generate a diverse array of resveratrol oligomers.
Total Synthesis of this compound
The complex structure of this compound has made it a challenging target for total synthesis. A successful total synthesis of (±)‐this compound was reported by Snyder in 2007.[5][6] The synthetic strategy involved a multi-step process to construct the intricate bridged bicyclic core of the molecule. This achievement not only confirmed the structure of this compound but also provided a chemical route to access this and potentially other related resveratrol dimers for biological evaluation.
Biological Activities and Quantitative Data
A comprehensive search of the scientific literature reveals a significant lack of specific quantitative data on the biological activities of this compound. While the broader class of resveratrol oligomers is known to possess a range of activities, including antioxidant, anti-inflammatory, and anticancer effects, it is not appropriate to extrapolate these findings directly to this compound due to its unique structure.
It is crucial to distinguish this compound from the flavanonol dihydromyricetin, which is also sometimes referred to as "ampelopsin". Dihydromyricetin has been the subject of numerous studies and has demonstrated various biological effects.[7][8][9] However, this is a different chemical entity from the resveratrol dimer this compound.
Table 2: Summary of Biological Activity Data for this compound
| Activity | Cell Line/Model | IC₅₀ / EC₅₀ | Reference |
| Data Not Available | N/A | N/A | N/A |
The absence of data in the table above underscores the critical need for dedicated research into the biological profile of this compound.
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of this compound are not available in the published literature. To facilitate future research, a generalized workflow for screening the bioactivity of a novel natural product like this compound is provided below. This workflow is intended as a template and would require specific adaptation based on the hypothesized activity.
Signaling Pathways
There is currently no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Research on the related compound dihydromyricetin (ampelopsin) has shown that it can influence pathways such as Akt/NF-κB and SIRT1/mTOR.[7] However, due to the structural differences between dihydromyricetin and this compound, it cannot be assumed that they share the same molecular targets or mechanisms of action. Future research should aim to elucidate the specific signaling pathways affected by this compound to understand its potential therapeutic applications.
Conclusion and Future Directions
This compound is a structurally intriguing resveratrol dimer with a confirmed chemical identity and a known synthetic route. However, a thorough review of the current scientific literature reveals a significant gap in our understanding of its biological activities and mechanisms of action. The unique three-dimensional structure of this compound suggests that it may possess novel pharmacological properties distinct from resveratrol and other oligomers.
To unlock the potential of this compound, the following areas of research are critical:
-
Systematic Biological Screening: A comprehensive evaluation of the cytotoxic, antioxidant, anti-inflammatory, and other biological activities of pure this compound is urgently needed.
-
Mechanism of Action Studies: Once a significant biological activity is identified, detailed studies should be undertaken to elucidate the underlying molecular mechanisms and identify the specific signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound opens up the possibility of generating analogues to explore the structure-activity relationships and optimize for potency and selectivity.
-
Comparative Studies: Direct comparative studies of this compound with resveratrol and other resveratrol dimers would provide valuable insights into how oligomerization and stereochemistry influence biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and … [ouci.dntb.gov.ua]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ic50 values calculated: Topics by Science.gov [science.gov]
In Silico Prediction of Ampelopsin F Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus.[1][2] It has garnered significant attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][3] Emerging research has also highlighted its potential in regulating glucose and lipid metabolism and in the management of alcohol use disorders.[1][4] The therapeutic potential of this compound is vast, making it a compelling candidate for drug discovery and development.
This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of this compound. By leveraging computational tools, researchers can efficiently screen for potential molecular targets, elucidate mechanisms of action, and prioritize experimental studies, thereby accelerating the drug discovery pipeline.[5][6] This document outlines the key computational approaches, presents quantitative predictive data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Predicted Bioactivities and Molecular Targets of this compound
In silico studies, primarily through molecular docking, have identified several potential protein targets for this compound, suggesting its involvement in a multitude of cellular processes. These computational predictions provide a foundation for understanding the compound's mechanism of action at a molecular level.
Quantitative In Silico Prediction Data
The binding affinities of this compound to various protein targets have been predicted using molecular docking simulations. These values, typically expressed in kcal/mol, indicate the strength of the interaction between the ligand (this compound) and the protein's binding site. A more negative binding energy suggests a more favorable interaction.
| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Biological Activity | Reference |
| Caspase-3 (CASP3) | -5.03 | Apoptosis Regulation | [5] |
| Hypoxia-inducible factor 1-alpha (HIF1A) | -7.8 | Angiogenesis, Cancer | [5][7] |
| Proto-oncogene tyrosine-protein kinase Src (SRC) | -6.4 | Cancer, Cell Proliferation | [5][7] |
| Vascular endothelial growth factor A (VEGFA) | -5.86 | Angiogenesis, Cancer | [5][7] |
| Sirtuin 1 (SIRT1) | Not specified in docking score, but identified as a target | Aging, Metabolism, Inflammation | [1][8][9] |
| IKKβ | Not specified in docking score, but identified as a target | Inflammation | [10] |
Additionally, experimental validation has provided quantitative data that can be correlated with in silico findings. For instance, the inhibitory activity of a related compound, (-)-ampelopsin F, against the SIRT1 enzyme has been determined.
| Compound | Target Enzyme | IC50 Value (µM) | Bioactivity | Reference |
| (-)-ampelopsin F | Sirtuin 1 (SIRT1) | 24.4 | Enzyme Inhibition | [8] |
In Silico Experimental Protocols
The following sections detail the methodologies for key in silico experiments used to predict the bioactivity of this compound.
Molecular Docking Workflow
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[11][12]
Objective: To predict the binding mode and affinity of this compound to a specific protein target.
Protocol:
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB).
-
Remove water molecules, ions, and any co-crystallized ligands from the PDB file.[8]
-
Add polar hydrogens and assign Kollman charges to the protein using software like AutoDock Tools.[13]
-
Define the binding site or "grid box" around the active site of the protein.[9]
-
-
Preparation of the Ligand (this compound):
-
Obtain the 2D or 3D structure of this compound from a chemical database like PubChem.
-
Convert the structure to a 3D format and optimize its geometry using a computational chemistry program.
-
Assign Gasteiger charges and define the rotatable bonds of the ligand.[8]
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina or GOLD.[11]
-
Run the docking simulation, allowing the program to explore various conformations and orientations of this compound within the defined binding site of the receptor.
-
The program will generate a set of possible binding poses, each with a corresponding binding energy score.[4]
-
-
Analysis of Results:
-
Analyze the docking results to identify the pose with the lowest binding energy, which represents the most likely binding mode.
-
Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, using molecular visualization software.
-
In Silico Drug Discovery Workflow
The broader process of in silico drug discovery involves a series of computational steps to identify and optimize potential drug candidates.[5][6]
Signaling Pathways Modulated by this compound
In silico predictions and subsequent experimental validations have implicated this compound in the modulation of several key signaling pathways.
SIRT1/mTOR Signaling Pathway
This compound has been shown to attenuate brain aging by mediating the SIRT1/mTOR signaling pathway.[1] It is suggested that this compound upregulates SIRT1, which in turn downregulates the mTOR pathway, leading to the activation of autophagy and inhibition of apoptosis.[1]
NF-κB and MAPK Signaling Pathways
Computational and experimental studies suggest that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways.[10] It is proposed that this compound can bind to IKKβ, a key kinase in the NF-κB pathway, thereby preventing the phosphorylation and subsequent degradation of IκBα. This, in turn, inhibits the nuclear translocation of NF-κB and the expression of pro-inflammatory genes.
Conclusion
The in silico prediction of this compound bioactivity offers a powerful and efficient approach to understanding its therapeutic potential. The computational data presented in this guide, along with the detailed methodologies and pathway visualizations, provide a solid framework for researchers and drug development professionals. Molecular docking and other computational tools are instrumental in identifying potential molecular targets and elucidating the mechanisms of action of this promising natural compound. As computational methods continue to evolve, their integration into the drug discovery process will undoubtedly accelerate the translation of promising molecules like this compound from the laboratory to the clinic.
References
- 1. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Sirtuin 1 for therapeutic potential: Drug repurposing approach integrating docking and molecular dynamics simulations | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on Dihydromyricetin Improving Aflatoxin Induced Liver Injury Based on Network Pharmacology and Molecular Docking [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Exploration of stilbenoid trimers as potential inhibitors of sirtuin1 enzyme using a molecular docking and molecular dynamics simulation approach - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02233D [pubs.rsc.org]
- 9. espublisher.com [espublisher.com]
- 10. The Versatile Effects of Dihydromyricetin in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Preliminary Pharmacological Screening of Ampelopsin F (Dihydromyricetin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ampelopsin, also known as Dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata.[1][2] Traditionally used in Chinese medicine, this bioactive molecule has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][3] Preliminary screenings have revealed its potential as a therapeutic agent across multiple domains, including oncology, inflammatory diseases, and metabolic disorders. This guide provides a detailed overview of the initial pharmacological evaluation of Ampelopsin F, presenting key quantitative data, in-depth experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further research and development.
Overview of Pharmacological Effects
This compound exhibits a broad spectrum of biological activities, which are primarily attributed to its potent antioxidant and anti-inflammatory properties.[4][5] These foundational effects underpin its efficacy in more complex pathological processes. The principal pharmacological effects identified through preliminary screening include:
-
Antioxidant Activity: this compound is a powerful free radical scavenger, capable of mitigating oxidative stress, which is a key factor in numerous chronic diseases.[4][6]
-
Anti-inflammatory Effects: It effectively modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and enzymes.[1][5]
-
Anticancer Properties: this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines and induce apoptosis through multiple signaling pathways.[7][8][9]
-
Hepatoprotective Effects: It shows significant protective effects against liver damage, including alcohol-induced injury and nonalcoholic fatty liver disease (NAFLD).[1][2][10]
-
Neuroprotective and Anti-aging Effects: Emerging research indicates its potential in combating neurodegenerative processes and attenuating brain aging.[11]
-
Metabolic Regulation: Studies suggest this compound can improve glucose and lipid metabolism.[10][12]
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the quantitative data from preliminary in vitro and in vivo studies, offering a comparative look at the efficacy of this compound across different pharmacological assays.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay Type | Target | Key Findings | Reference Compound | Source |
| DPPH Radical Scavenging | DPPH Free Radical | Scavenging activity of 66.55% to 96.19% at 2 to 10 µg/mL. Significantly more efficient than BHA. | Butylated hydroxyanisole (BHA) | [6] |
| ABTS Radical Scavenging | ABTS•+ Radical Cation | Scavenging activity was concentration-dependent and significantly higher than BHA. | Butylated hydroxyanisole (BHA) | [6] |
| Ferric Reducing Antioxidant Power (FRAP) | Fe³⁺ | Exhibited excellent ferric reducing power. | Not Specified | [6] |
| Cellular Antioxidant Activity (CAA) | Intracellular ROS | EC₅₀: 226.26 µmol/L in L-02 cells. | Quercetin | [13] |
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Concentration | Effect | Source |
| MCF-7 | Breast Cancer (ER+) | CCK-8 | 20-80 µM (24h) | Dose-dependent inhibition of cell viability. | [8] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | CCK-8 | 20-80 µM (24h) | Dose-dependent inhibition of cell viability. | [8] |
| MCF-10A | Normal Breast Epithelial | CCK-8 | 20-80 µM (24h) | No significant cytotoxicity. | [8] |
| HL-60 | Leukemia | Not Specified | Not Specified | Downregulated Akt signaling, inhibited proliferation, and induced apoptosis. | [9] |
| K-562 | Leukemia | Not Specified | Not Specified | Downregulated NF-κB signaling, inhibited proliferation, and induced apoptosis. | [9] |
Table 3: In Vivo Anti-inflammatory and Hepatoprotective Effects of this compound
| Model | Condition | Dosage | Key Biomarker Changes | Outcome | Source |
| LPS-induced Piglets | Oxidative Stress | Not Specified | Decreased malondialdehyde and protein carbonyl content; Enhanced total antioxidant capacity. | Alleviated LPS-induced oxidative stress. | [6] |
| High-Fat Diet (HFD) Mice | NAFLD | 250 mg/kg | Suppressed increases in body, liver, and abdominal fat weight; Upregulated CPT1A expression. | Inhibited lipid accumulation and enhanced lipid metabolism. | [10] |
| Alcohol Diet-fed Mice | Alcoholic Liver Disease | 250 mg/kg | Reduced serum levels of ethanol (B145695), GOT, and GPT; Reduced liver triglycerides. | Reduced risk of fatty liver associated with alcohol consumption. | [10] |
| D-gal-induced Rats | Brain Aging | Not Specified | Suppressed miR-34a expression; Upregulated SIRT1; Downregulated mTOR signaling. | Attenuated brain aging and inhibited apoptosis. | [11] |
Detailed Experimental Protocols
This section details the methodologies for key experiments used in the preliminary pharmacological screening of this compound.
In Vitro Antioxidant Assays
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Create a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of DPPH in ethanol (e.g., 0.1 mM).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of this compound or a standard antioxidant (like BHA or Ascorbic Acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of this compound.
-
Cell-Based Assays for Anticancer Activity
-
Principle: The Cell Counting Kit-8 (CCK-8) assay determines cell viability by using a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan (B1609692) dye, which is soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 20, 40, 60, 80 µM) for a specified duration (e.g., 24 hours).[8]
-
After treatment, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
-
Principle: Hoechst 33258 is a fluorescent stain that binds to the minor groove of DNA. When cells undergo apoptosis, their chromatin condenses and becomes fragmented. Stained apoptotic cells exhibit brightly colored, condensed, or fragmented nuclei, which can be visualized under a fluorescence microscope.
-
Protocol:
-
Culture cells on glass coverslips and treat with this compound.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Wash again with PBS and then stain with Hoechst 33258 solution (e.g., 5 µg/mL) for 15 minutes in the dark.
-
Wash with PBS to remove excess stain.
-
Mount the coverslips onto microscope slides and observe the nuclear morphology under a fluorescence microscope.
-
-
Principle: The 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels. Non-fluorescent DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The diagram below illustrates a typical workflow for the preliminary pharmacological screening of a natural compound like this compound.
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key molecular pathways through which this compound exerts its pharmacological effects.
This compound inhibits inflammation by suppressing the ROS/Akt/NF-κB signaling cascade.[1]
This compound induces apoptosis in breast cancer cells by triggering mitochondrial dysfunction.[7][14]
In breast cancer cells, this compound can also induce apoptosis via the generation of ROS and subsequent ER stress.[8]
This compound has been shown to attenuate D-gal-induced brain aging by modulating the miR-34a/SIRT1/mTOR signaling pathway.[11]
Conclusion and Future Directions
The preliminary pharmacological screening of this compound (Dihydromyricetin) has consistently demonstrated its significant therapeutic potential across a range of disease models. Its potent antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities are supported by a growing body of in vitro and in vivo evidence. The compound's ability to modulate multiple key signaling pathways, such as NF-κB, mTOR, and apoptosis-related cascades, highlights its promise as a multi-target drug candidate.
For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:
-
Pharmacokinetic and Bioavailability Studies: A significant challenge for flavonoids is their often poor bioavailability.[5] Research into novel formulations, such as nano-delivery systems, is crucial to enhance its therapeutic efficacy.
-
Lead Optimization: Medicinal chemistry efforts could be directed towards synthesizing derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties.
-
Advanced In Vivo Studies: Efficacy must be confirmed in more complex, chronic disease models and orthotopic xenograft models for cancer.[4]
-
Clinical Trials: Given its high safety profile and traditional use, well-designed clinical trials are the necessary next step to translate the promising preclinical findings into human therapies, particularly for conditions like NAFLD and as an adjuvant in cancer treatment.[1][15]
References
- 1. What is Ampelopsin?_Chemicalbook [chemicalbook.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. The Versatile Effects of Dihydromyricetin in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Therapeutic Potential of Ampelopsis grossedentata Leaf Extract as an Anti-Inflammatory and Antioxidant Agent in Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]
- 8. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 9. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Antioxidant Activities of Dihydromyricetin Derivatives with Different Acyl Donor Chain Lengths Synthetized by Lipozyme TL IM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ampelopsin - Wikipedia [en.wikipedia.org]
Isolation of Ampelopsin F from Caragana sinica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Ampelopsin F from the roots of Caragana sinica. It includes a detailed, plausible experimental protocol synthesized from established methods for oligostilbene extraction, purification, and analysis. This document also presents quantitative data in structured tables and visualizes relevant biological pathways to support further research and development.
Introduction
Caragana sinica (Buc'hoz) Rehder, a plant belonging to the Leguminosae family, is a rich source of various bioactive compounds, including a diverse array of oligostilbenes. Among these, this compound and its isomers have garnered significant interest due to their potential therapeutic properties. Research has demonstrated that oligostilbenes from Caragana sinica possess antioxidant and protein kinase C inhibitory activities.[1][2] This guide focuses on the methodological aspects of isolating this compound, providing a foundation for its further investigation and potential application in drug discovery and development.
Experimental Protocols
The following protocol describes a comprehensive methodology for the extraction, fractionation, and purification of this compound from the dried roots of Caragana sinica. This protocol is based on established techniques for the isolation of oligostilbenes from plant materials.[1][3][4]
Plant Material and Extraction
-
Plant Material Preparation : The roots of Caragana sinica are collected, washed, dried in the shade, and coarsely powdered.
-
Extraction : The powdered root material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The extraction is typically performed three times to ensure maximum yield. The combined ethanolic extracts are then concentrated under reduced pressure to obtain a crude extract.
Fractionation of the Crude Extract
-
Solvent Partitioning : The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Selection of Bioactive Fraction : The ethyl acetate fraction is often selected for further purification as it is typically enriched with oligostilbenes.[4]
Chromatographic Purification
A multi-step chromatographic approach is employed to isolate this compound from the ethyl acetate fraction.
-
Silica (B1680970) Gel Column Chromatography :
-
The dried ethyl acetate fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
Sephadex LH-20 Column Chromatography :
-
Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column using methanol (B129727) as the mobile phase to separate compounds based on their molecular size.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
Final purification is achieved using a reversed-phase C18 column on a prep-HPLC system.
-
A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase.
-
The elution is monitored by a UV detector, and peaks corresponding to this compound isomers are collected.
-
Structure Elucidation and Purity Assessment
-
Spectroscopic Analysis : The chemical structure of the isolated this compound is confirmed using various spectroscopic techniques:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed structure and stereochemistry.
-
-
Purity Analysis : The purity of the isolated compound is determined by High-Performance Liquid Chromatography (HPLC) with a UV detector.
Quantitative Data
The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.
Table 1: Extraction and Fractionation Yields (Representative)
| Step | Material | Yield (%) |
| Crude Extraction | Dried Roots of Caragana sinica | 10-15% |
| Ethyl Acetate Fraction | Crude Extract | 20-30% |
Note: Yields are representative and can vary based on the plant material and extraction conditions.
Table 2: Spectroscopic Data for this compound (Representative)
| Technique | Data |
| ¹H NMR (in CD₃OD) | δ (ppm): 7.0-6.0 (aromatic protons), 5.5-4.0 (methine and methylene (B1212753) protons) |
| ¹³C NMR (in CD₃OD) | δ (ppm): 160-100 (aromatic carbons), 90-30 (aliphatic carbons) |
| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of this compound (C₂₈H₂₂O₈) |
Note: Specific chemical shifts and fragmentation patterns should be determined for each isolated batch and compared with literature values for confirmation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Caragana sinica.
Caption: Workflow for the isolation of this compound.
Signaling Pathways Modulated by Ampelopsin
Ampelopsin (also known as Dihydromyricetin) has been reported to modulate several key signaling pathways implicated in various diseases. The following diagrams illustrate two of these pathways.
Ampelopsin has been shown to attenuate brain aging by modulating the miR-34a-mediated SIRT1/mTOR signaling pathway.[5]
Caption: Ampelopsin's modulation of the SIRT1/mTOR pathway.
Ampelopsin has been reported to modulate multiple signaling pathways involved in cancer progression, including those mediated by growth factor receptors and the JAK/STAT pathway.
Caption: Ampelopsin's inhibitory effects on cancer signaling.
Conclusion
This technical guide outlines a robust methodology for the isolation of this compound from Caragana sinica. The provided experimental protocols, quantitative data tables, and pathway diagrams offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The successful isolation and characterization of this compound will facilitate further studies into its biological activities and therapeutic potential.
References
- 1. ripublication.com [ripublication.com]
- 2. scispace.com [scispace.com]
- 3. Isolation of oligostilbenes from Iris lactea Pall. var. chinensis (Fisch.) Koidz and their anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ikm.org.my [ikm.org.my]
- 5. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolation of (-)-Ampelopsin F from Dryobalanops oblongifolia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of (-)-Ampelopsin F, a resveratrol (B1683913) dimer, from the tree bark of Dryobalanops oblongifolia Dyer. The document details the experimental protocols for extraction and purification and presents key quantitative data in a structured format. Furthermore, it visualizes the experimental workflow and relevant biological signaling pathways modulated by Ampelopsin F.
Quantitative Data Summary
A summary of the key quantitative data for (-)-Ampelopsin F isolated from Dryobalanops oblongifolia is presented below. This includes physicochemical properties, spectroscopic data, and biological activity.
Table 1: Physicochemical and Spectroscopic Data of (-)-Ampelopsin F
| Property | Value |
| Molecular Formula | C₂₈H₂₂O₆ |
| Molecular Weight (HR-FAB-MS) | m/z 454.1416 [M]⁺ (Calculated for C₂₈H₂₂O₆: 454.1410)[1] |
| Melting Point | 220–222°C (decomposition)[1] |
| Optical Rotation ([α]²⁵D) | -2° (c 0.1, MeOH)[1] |
| UV Absorption (λmax, in MeOH) | 220 and 282 nm[1] |
| Yield | 14.8 mg from 5 kg of dried tree bark [1] |
Table 2: ¹H NMR Spectral Data of (-)-Ampelopsin F (500 MHz, CD₃OD)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | 7.02 | d | 8.6 |
| H-3, H-5 | 6.72 | d | 6.9 |
| H-2a, H-6a | 6.69 | d | 8.3 |
| H-3a, H-5a | 6.50 | d | 6.7 |
| H-14 | 6.38 | d | 2.0 |
| H-14a | 6.36 | d | 2.3 |
| H-12a | 6.08 | d | 2.6 |
| H-12 | 6.01 | d | 2.0 |
| H-7 | 4.08 | s | |
| H-7a | 3.56 | s | |
| H-8 | 3.23 | s |
Data sourced from Indriani et al. (2017).[1]
Table 3: ¹³C NMR Spectral Data of (-)-Ampelopsin F (125 MHz, CD₃OD)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-13 | 158.5 |
| C-11a | 158.1 |
| C-13a | 157.2 |
| C-4, C-4a | 156.1 |
| C-11 | 153.2 |
| C-9a | 147.9 |
| C-9 | 147.5 |
| C-1 | 139.1 |
| C-1a | 136.1 |
| C-2, C-6 | 130.1 |
| C-2a, C-6a | 129.4 |
| C-10 | 128.7 |
| C-3, C-5 | 115.8 |
| C-3a, C-5a | 115.6 |
| C-10a | 114.2 |
| C-14a | 105.8 |
| C-14 | 104.4 |
| C-12, C-12a | 102.0 |
| C-8 | 59.3 |
| C-7a | 50.9 |
| C-8a | 49.9 |
| C-7 | 47.6 |
Data sourced from Indriani et al. (2017).[1]
Table 4: Biological Activity of (-)-Ampelopsin F
| Activity | Test Organism/Model | Result (IC₅₀) |
| Antimalarial | Plasmodium falciparum | 0.001 µg/mL[1] |
Experimental Protocols
This section provides a detailed methodology for the isolation and purification of (-)-Ampelopsin F from the tree bark of Dryobalanops oblongifolia.
Plant Material and Extraction
-
Plant Material Collection and Preparation: The tree bark of Dryobalanops oblongifolia Dyer was collected from Gunung Mali, Tempunak, Sintang, West Kalimantan. A voucher specimen was deposited at the herbarium of the Biological Research Center, LIPI, Bogor, Indonesia. The collected bark was powdered.[1]
-
Maceration: 5 kg of the powdered tree bark was subjected to maceration with acetone (B3395972) for 2 x 24 hours. The solvent was then concentrated under reduced pressure to yield a gummy brownish extract.[1]
-
Initial Fractionation: The crude acetone extract was partitioned between acetone and diethyl ether to separate it into soluble and insoluble fractions. The acetone-diethyl ether soluble fraction (48 g) was retained for further purification.[1]
Chromatographic Purification
-
Vacuum Liquid Chromatography (VLC): The acetone-diethyl ether soluble fraction (48 g) was subjected to VLC on silica (B1680970) gel 60. The column was eluted with a gradient of n-hexane-ethyl acetate (B1210297) of increasing polarity. This resulted in four major fractions (A-D).[1]
-
Gravity Column Chromatography (GCC): Based on Thin Layer Chromatography (TLC) analysis, fraction D (3.2 g) was selected for further separation. Fraction D was repeatedly fractionated by GCC over silica gel 60 (70-200 mesh) using an eluent system of n-hexane-ethyl acetate (5:5) gradually increasing to 100% ethyl acetate. This yielded three sub-fractions (D1-D3).[1]
-
Radial Chromatography: Sub-fraction D1 was further purified by radial chromatography on silica gel 60 GF₂₅₄. The mobile phase used was a chloroform-methanol mixture (9:1). This final purification step yielded 14.8 mg of (-)-Ampelopsin F (compound 1) as an amorphous brown solid.[1]
Structural Elucidation
The structure of the isolated compound was determined using a combination of spectroscopic methods, including UV-Vis spectroscopy, High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS), and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The data were compared with published values to confirm the identity as (-)-Ampelopsin F.[1]
Visualizations
This section provides diagrams to illustrate the experimental workflow and the biological signaling pathways modulated by this compound.
Experimental Workflow
Signaling Pathways Modulated by this compound
Ampelopsin, also known as dihydromyricetin, has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. The following diagrams illustrate the points of intervention by this compound in the VEGFR2, JAK/STAT, and mTOR signaling pathways.
References
Ampelopsin F: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin F, also widely known as Dihydromyricetin (DHM), is a naturally occurring dihydroflavonol found in high concentrations in plants such as Ampelopsis grossedentata. It has garnered significant attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, a critical challenge in the development of this compound for therapeutic applications is its low aqueous solubility, which can significantly impact its bioavailability.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, offering valuable data and methodologies for researchers and professionals in drug development.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent and temperature. The following table summarizes the available quantitative and qualitative solubility data for this compound (Dihydromyricetin) in a range of organic solvents.
| Solvent | Temperature | Solubility | Reference |
| Water | 25 °C | ~0.2 mg/mL | [1][2][3] |
| 37 °C | ~0.9 mg/mL | [2][4] | |
| 80 °C | ~20 mg/mL | [5] | |
| Ethanol (B145695) | 25 °C | ~1 mg/mL | [6] |
| 25 °C | ≥16.23 mg/mL | [7] | |
| 25 °C | ~170 mg/mL | [5] | |
| Methanol (B129727) | - | Soluble | [3][8] |
| Dimethyl Sulfoxide (DMSO) | - | ~10 mg/mL | [6] |
| - | ≥14.6 mg/mL | [7] | |
| - | ≥100 mg/mL | [9] | |
| Dimethyl Formamide (DMF) | - | ~10 mg/mL | [6] |
| Acetone | - | Readily Soluble (in hot acetone) | [3][8] |
| Ethyl Acetate | - | Very Slightly Soluble | [3][8] |
| Chloroform | - | Insoluble | [3][8] |
| Petroleum Ether | - | Insoluble | [3][8] |
Note: The significant variation in reported solubility values for ethanol may be attributed to differences in experimental methodologies and the purity of the this compound used.
Experimental Protocols for Solubility Determination
The determination of this compound solubility is crucial for pre-formulation studies and the development of effective delivery systems. The most common and reliable method is the isothermal shake-flask method , followed by quantitative analysis.[10]
Isothermal Shake-Flask Method
This equilibrium-based method is considered the gold standard for solubility determination.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (Dihydromyricetin) powder
-
Selected organic solvent of high purity
-
Glass vials with screw caps
-
Shaking incubator or water bath with temperature control
-
Syringe filters (e.g., 0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
An excess amount of this compound powder is added to a glass vial containing a known volume of the selected organic solvent.
-
The vial is tightly sealed to prevent solvent evaporation.
-
The mixture is then agitated in a shaking incubator or water bath at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved particles.
-
The clear filtrate is then appropriately diluted with the same solvent for quantitative analysis.
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used technique for quantifying the concentration of this compound in the saturated solvent.[10][11]
Objective: To accurately measure the concentration of dissolved this compound in the filtered supernatant.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of methanol and a slightly acidic aqueous buffer (e.g., water with 0.1% phosphoric acid) is often employed in a gradient or isocratic elution.[11]
-
Flow Rate: Typically around 1.0 mL/min.[11]
-
Detection Wavelength: The maximum absorption of Dihydromyricetin is observed at approximately 290 nm.[1]
-
Injection Volume: A standard volume, for example, 10 µL.[11]
-
Column Temperature: Maintained at a constant temperature, for instance, 40 °C.[11]
Procedure:
-
A standard stock solution of this compound with a known concentration is prepared in the same solvent.
-
A series of calibration standards are prepared by diluting the stock solution.
-
The calibration standards are injected into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
The diluted sample filtrate is then injected into the HPLC system under the same conditions.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.
Caption: Workflow for this compound solubility determination.
Conclusion
Understanding the solubility of this compound in various organic solvents is a fundamental step in overcoming its bioavailability challenges. This guide provides essential quantitative data and detailed experimental protocols to aid researchers and drug development professionals in their work with this promising natural compound. The provided information serves as a valuable resource for designing formulation strategies, such as the use of co-solvents, solid dispersions, and nano-formulations, to enhance the therapeutic potential of this compound.
References
- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategic developments in the drug delivery of natural product dihydromyricetin: applications, prospects, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kintai-bio.com [kintai-bio.com]
- 4. The Versatile Effects of Dihydromyricetin in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. roquette.com [roquette.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Cell-based assay protocol for Ampelopsin F cytotoxicity
Application Notes and Protocols
Topic: Cell-based Assay Protocol for Ampelopsin F Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as Dihydromyricetin, is a natural flavonoid compound that has demonstrated significant anti-cancer properties across various cancer cell lines.[1][2] Preclinical studies have shown that this compound can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis.[1] Its mechanisms of action are multifaceted, involving the induction of apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways, generation of reactive oxygen species (ROS), and induction of endoplasmic reticulum (ER) stress.[1][3][4] Furthermore, this compound has been shown to modulate key cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which are crucial for cell survival and proliferation.[5][6]
These application notes provide a comprehensive set of protocols for assessing the cytotoxic effects of this compound on cultured cancer cells. The described assays will enable researchers to quantify cell viability, measure cytotoxicity via membrane integrity, and specifically investigate the induction of apoptosis.
General Experimental Workflow
A systematic approach is recommended to characterize the cytotoxic profile of this compound. This workflow begins with a broad screening assay to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.
Caption: General workflow for cytotoxicity assessment of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0, 20, 40, 60, 80, 100 µM) in complete culture medium.[3][4] Remove the old medium and add 100 µL of the diluted compounds. Include a vehicle control (DMSO concentration matched to the highest this compound dose).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[7]
-
Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, serving as a marker for cytotoxicity and loss of membrane integrity.[8]
Materials:
-
Cells cultured in a 96-well plate and treated with this compound as described above.
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Roche).
-
Lysis Buffer (10X, typically provided in the kit).
-
Microplate reader.
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the assay endpoint.[9]
-
Vehicle Control: Cells treated with the vehicle (DMSO).
-
-
Sample Collection: After the desired incubation period with this compound, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while Propidium Iodide (PI) enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
Cells cultured and treated with this compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Following treatment with this compound for 24 hours, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) (Mean ± SD) | % Cell Viability (48h) (Mean ± SD) |
|---|---|---|
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 20 | 85.2 ± 3.8 | 70.1 ± 4.2 |
| 40 | 68.7 ± 4.1 | 51.5 ± 3.9 |
| 60 | 50.3 ± 3.5 | 35.8 ± 3.1 |
| 80 | 34.1 ± 2.9 | 22.4 ± 2.5 |
| 100 | 21.5 ± 2.2 | 15.6 ± 1.9 |
| IC50 (µM) | ~60 | ~42 |
Table 2: Cytotoxicity of this compound (LDH Release Assay at 48h)
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
|---|---|
| 0 (Control) | 5.1 ± 1.2 |
| 20 | 14.8 ± 2.1 |
| 40 | 28.9 ± 2.8 |
| 60 | 45.2 ± 3.5 |
| 80 | 62.7 ± 4.1 |
| 100 | 78.4 ± 4.9 |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Assay at 24h)
| Concentration (µM) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| 0 (Control) | 95.1 | 2.5 | 2.4 |
| 40 | 70.3 | 18.4 | 11.3 |
| 80 | 38.6 | 35.1 | 26.3 |
Mechanism of Action: Signaling Pathway
This compound induces apoptosis through a complex network of signaling pathways, primarily involving the generation of ROS, induction of ER stress, and activation of the mitochondrial apoptotic cascade.
Caption: Key signaling pathways in this compound-induced apoptosis.
References
- 1. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]
- 4. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 5. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
Application Notes and Protocols for Testing the Antibacterial Activity of Ampelopsin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin F, also known as Dihydromyricetin (DHM), is a flavonoid compound found in various plants, including those of the genus Ampelopsis.[1][2] It has garnered significant interest for its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] Notably, this compound has demonstrated promising antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria.[1][2][4] These application notes provide detailed protocols for assessing the antibacterial efficacy of this compound, presenting key quantitative data, and illustrating its proposed mechanism of action.
The primary antibacterial mechanisms of this compound involve the disruption of the bacterial cell membrane integrity and fluidity, leading to increased permeability and leakage of intracellular contents.[3][5] Additionally, it has been shown to bind to bacterial DNA, potentially interfering with replication and transcription.[6] Some evidence also suggests that it may inhibit the tricarboxylic acid (TCA) cycle, a key metabolic pathway.[2][7]
Data Presentation
The following tables summarize the reported minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | Positive | 0.125 | [6][8] |
| Staphylococcus aureus | Positive | 0.3125 - 0.625 | [1] |
| Bacillus subtilis | Positive | 1.25 | [1] |
| Escherichia coli | Negative | 1.25 | [1] |
| Salmonella paratyphi | Negative | 0.625 | [1] |
| Pseudomonas aeruginosa | Negative | 2.5 | [1] |
| Vibrio parahaemolyticus | Negative | 0.625 | [4] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MBC (mg/mL) | Reference |
| Staphylococcus aureus | Positive | 0.25 | [8] |
| Staphylococcus aureus | Positive | 2.5 | [1] |
| Bacillus subtilis | Positive | 5.0 | [1] |
| Escherichia coli | Negative | 5.0 | [1] |
| Salmonella paratyphi | Negative | 2.5 | [1] |
| Pseudomonas aeruginosa | Negative | 10.0 | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.
Materials:
-
This compound (Dihydromyricetin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.
-
Bacterial Inoculum Preparation: Culture the test bacteria in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound solution with MHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreaders
-
Incubator (37°C)
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in no bacterial growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Time-Kill Kinetic Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound
-
Bacterial strain
-
MHB
-
Sterile flasks or tubes
-
Incubator with shaking capabilities (37°C)
-
MHA plates
-
Sterile pipette tips, tubes, and spreaders
-
Timer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB adjusted to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Experimental Setup: Prepare flasks containing MHB with different concentrations of this compound (e.g., 1x MIC, 2x MIC, 4x MIC) and a control flask without the compound.
-
Inoculation: Inoculate each flask with the prepared bacterial suspension.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Plating and Incubation: Perform serial dilutions of the collected samples, plate them on MHA, and incubate at 37°C for 24 hours.
-
Data Analysis: Count the number of colonies (CFU/mL) at each time point for each concentration. Plot the log₁₀ CFU/mL against time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL.
Mandatory Visualizations
Caption: Experimental Workflow for Antibacterial Activity Testing.
Caption: Proposed Mechanism of Action of this compound.
References
- 1. Antibacterial Activity and Mode of Action of Dihydromyricetin from Ampelopsis grossedentata Leaves against Food-Borne Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Versatile Effects of Dihydromyricetin in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]
- 6. A dual antibacterial mechanism involved in membrane disruption and DNA binding of 2R,3R-dihydromyricetin from pine needles of Cedrus deodara against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity and Mode of Action of Dihydromyricetin from Ampelopsis grossedentata Leaves against Food-Borne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of 2R,3R-Dihydromyricetin on Biofilm Formation by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Ampelopsin F in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin F is a naturally occurring tetrameric oligostilbenoid isolated from plants such as Ampelopsis brevipedunculata var. hancei.[1] As a member of the stilbenoid family, which includes well-studied compounds like resveratrol, this compound holds potential for investigation in various biological systems. Research has indicated that this compound possesses antioxidant properties.[2]
However, it is critical to note that detailed studies on the biological activities, mechanism of action, and specific signaling pathways of this compound in cell culture are limited in current scientific literature. Much of the available research focuses on the related but structurally distinct flavonoid, Ampelopsin (also known as Dihydromyricetin or DHM).[3][4]
This document provides a generalized protocol for the preparation and use of this compound in cell culture experiments, based on its chemical properties and standard practices for similar poorly soluble polyphenolic compounds. The provided methodologies and concentrations should be considered as a starting point, requiring empirical validation for specific cell types and experimental designs.
Compound Specifications and Data
Quantitative data for this compound is summarized in the table below. Due to a lack of published cell-based studies, typical working concentrations are not available and must be determined experimentally through dose-response studies (e.g., via MTT or similar cytotoxicity assays).
| Parameter | Data | Reference |
| Molecular Formula | C₂₈H₂₂O₆ | [1] |
| Molecular Weight | 454.48 g/mol | [1] |
| CAS Number | 151487-08-0 | [1] |
| Appearance | Solid Powder | |
| Recommended Solvents | DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [2] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
| Typical Stock Conc. | 10-50 mM (in 100% DMSO) | |
| Typical Working Conc. | Must be determined experimentally (e.g., start with a range of 1-100 µM) |
Experimental Protocols
Protocol 1: Reconstitution of this compound Primary Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution of this compound using an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is recommended due to its broad compatibility with cell culture, though its final concentration in the culture medium must be carefully controlled.
Materials:
-
This compound powder
-
Sterile, anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-Weighing Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.54 mg of this compound.
-
Solubilization: Add the appropriate volume of sterile DMSO to the powder. Using the example above, add 1 mL of DMSO to the 4.54 mg of this compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates remain.
-
Sterilization (Optional): If sterility is a concern, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO (e.g., a PTFE filter).
-
Aliquoting and Storage: Aliquot the primary stock solution into smaller volumes in sterile, light-protected tubes (e.g., amber tubes) to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol outlines the serial dilution of the primary stock solution and its application to cell cultures. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically ≤ 0.1%. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Materials:
-
This compound primary stock solution (from Protocol 1)
-
Sterile, complete cell culture medium appropriate for the cell line
-
Sterile conical tubes or microcentrifuge tubes
-
Cells seeded in culture plates
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the this compound primary stock solution at room temperature.
-
Prepare Intermediate Dilution (if necessary): For creating a wide range of final concentrations, it is often easier to first prepare an intermediate dilution. For example, dilute the 10 mM primary stock 1:100 in sterile complete medium to create a 100 µM intermediate solution.
-
Prepare Final Working Solutions: Serially dilute the intermediate solution (or the primary stock for higher concentrations) in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for a 10 µM final concentration: Add 100 µL of the 100 µM intermediate solution to 900 µL of complete medium.
-
-
Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of DMSO to the complete medium as is present in the highest concentration of this compound being tested. For instance, if the highest working concentration results in a final DMSO concentration of 0.1%, the vehicle control must also contain 0.1% DMSO.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the final concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO₂).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound and treating cells in a typical in vitro experiment.
Caption: Workflow for this compound preparation and cell treatment.
Example Signaling Pathway Modulated by a Related Compound
Disclaimer: The specific signaling pathways modulated by this compound have not been well-characterized. The diagram below illustrates pathways known to be affected by the related flavonoid Ampelopsin (Dihydromyricetin/DHM) and serves only as a hypothetical example.[5][6] The actual mechanism of this compound may differ significantly.
Caption: Potential pathways modulated by Ampelopsin (DHM).
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | CAS:151487-08-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. Ampelopsin - Wikipedia [en.wikipedia.org]
- 4. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Versatile Effects of Dihydromyricetin in Health - PMC [pmc.ncbi.nlm.nih.gov]
Ampelopsin F: Application Notes and Protocols for Anti-inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid compound found in various plants, including those from the genus Ampelopsis.[1] Emerging research has highlighted its potent anti-inflammatory properties, making it a compound of significant interest for therapeutic development.[2][3] These application notes provide detailed protocols for utilizing this compound in anti-inflammatory research, focusing on common in vitro and in vivo models. The methodologies described will enable researchers to effectively investigate its mechanisms of action and evaluate its therapeutic potential.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Notably, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[4][5] By targeting these pathways, this compound can suppress the production of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).
Data Presentation: In Vitro Anti-inflammatory Activity of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers in vitro.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Cell Line | Stimulant | This compound Concentration | % Inhibition of NO Production | IC50 Value | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 10 µM | Not specified | 16.6 µM | [2] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 5.0 µM | Not specified | 17.5 ± 2.0 µM (for UA) | [6] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Cell Line | Stimulant | Cytokine | This compound Concentration | % Inhibition | IC50 Value | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | TNF-α | 30 µM | Significant decrease | Not specified | [2] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | IL-6 | 30 µM | Significant decrease | Not specified | [2] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | IL-1β | 30 µM | Significant decrease | Not specified | [2] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | TNF-α | 5.0 µM | 74.2 ± 2.1% | Not specified | [6] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | IL-6 | 5.0 µM | 55.9 ± 3.7% | Not specified | [6] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | IL-1β | 5.0 µM | 59.7 ± 4.2% | Not specified | [6] |
Experimental Protocols
In Vitro Anti-inflammatory Assays
A common and effective in vitro model for studying inflammation is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7.
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[1]
-
The following day, remove the culture medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 1 hour.[7] Include a vehicle control (e.g., DMSO, final concentration < 0.1%).
-
2. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: This colorimetric assay measures nitrite (B80452) (a stable product of NO). The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured at 540-550 nm.[5]
-
Protocol:
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 100 µL of the collected supernatant.
-
Add 100 µL of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.[7]
-
Incubate at room temperature for 15 minutes.[7]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
3. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol (General):
-
Collect the cell culture supernatant after treatment.
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., Human TNF-α ELISA Kit).
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculate the cytokine concentration based on the standard curve.
-
4. Western Blot Analysis for Signaling Pathway Proteins
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation of key proteins in the NF-κB, MAPK, and JAK/STAT signaling pathways.
-
Protocol:
-
After cell treatment (a shorter stimulation time, e.g., 15-30 minutes, is often used to observe phosphorylation events), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-p38, p38, p-STAT3, STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Anti-inflammatory Model
A commonly used in vivo model is the LPS-induced systemic inflammation model in mice.
-
Animal Model: C57BL/6 or BALB/c mice.
-
Protocol:
-
Administer this compound (e.g., 30 mg/kg) to the mice, typically via intraperitoneal (i.p.) injection or oral gavage.[8]
-
After a set pre-treatment time (e.g., 1 hour), induce systemic inflammation by injecting LPS (e.g., 0.5 mg/kg, i.p.).
-
At a specific time point post-LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture for serum cytokine analysis (ELISA).
-
Euthanize the mice and harvest tissues (e.g., liver, lung, spleen) for histological analysis or protein/mRNA expression analysis (Western blot, RT-qPCR).
-
Visualization of Key Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
Caption: this compound inhibits inflammatory pathways.
Experimental Workflow for In Vitro Anti-inflammatory Assays
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]
- 3. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Jak/STAT signaling pathway prevents the high glucose-induced increase in tgf-beta and fibronectin synthesis in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 8. In vitro and in vivo anti-inflammatory effects of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Ampelopsin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin F is a resveratrol (B1683913) dimer with distinct properties from the more commonly studied Ampelopsin, also known as Dihydromyricetin (DHM). While DHM is a flavonoid, (-)-Ampelopsin F has been identified as a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor, suggesting its therapeutic potential in the management of type 2 diabetes mellitus.[1] In vitro studies have demonstrated that this compound can enhance insulin (B600854) secretion from pancreatic beta cells by increasing intracellular calcium levels and upregulating GLUT2 and glucokinase expression.[1]
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, focusing on its anti-diabetic properties. The protocols outlined below cover essential preliminary safety and pharmacokinetic assessments, followed by a robust efficacy study in a relevant animal model of type 2 diabetes.
Preclinical In Vivo Experimental Workflow
The successful in vivo evaluation of a novel compound like this compound requires a structured approach, beginning with safety and characterization studies before proceeding to efficacy models.
Caption: Overall workflow for the in vivo evaluation of this compound.
Data Presentation: Summary of Key Quantitative Endpoints
The following tables provide a structured format for summarizing the quantitative data that will be collected during the proposed studies.
Table 1: Acute Toxicity Study Results
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
|---|---|---|---|---|
| Mortality Rate (%) | ||||
| Body Weight Change (g) | ||||
| Clinical Signs of Toxicity | ||||
| LD₅₀ (mg/kg) | - | - | - | - |
| No-Observed-Adverse-Effect Level (NOAEL) (mg/kg) | - | - | - | - |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Route: Oral | Route: Intravenous |
|---|---|---|
| Cₘₐₓ (ng/mL) | ||
| Tₘₐₓ (h) | ||
| AUC₀₋ₜ (ng·h/mL) | ||
| t₁/₂ (h) |
| Bioavailability (%) | | - |
Table 3: Efficacy of this compound in HFD/STZ-Induced Diabetic Mice
| Parameter | Normal Control | Diabetic Control | This compound (Dose 1) | This compound (Dose 2) | Positive Control (Sitagliptin) |
|---|---|---|---|---|---|
| Fasting Blood Glucose (mg/dL) | |||||
| OGTT AUC (mg/dL·min) | |||||
| Serum Insulin (ng/mL) | |||||
| HbA1c (%) | |||||
| Plasma DPP-4 Activity (%) | |||||
| Serum Triglycerides (mg/dL) |
| Serum Cholesterol (mg/dL) | | | | | |
Proposed Signaling Pathway for this compound
Based on preliminary in vitro data, this compound is hypothesized to exert its anti-diabetic effects through the inhibition of DPP-4 and direct stimulation of pancreatic β-cells.
Caption: Hypothesized anti-diabetic signaling pathway of this compound.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study in Mice (OECD 423 Guideline)
Objective: To determine the acute toxicity of this compound after a single oral dose and to identify the No-Observed-Adverse-Effect Level (NOAEL) to guide dose selection for efficacy studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Healthy, young adult mice (e.g., C57BL/6), 8-12 weeks old
-
Oral gavage needles
-
Standard animal housing and diet
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 7 days.
-
Grouping: Assign animals to groups (n=3-5 per group, typically female first).
-
Group 1: Vehicle control
-
Group 2-4: this compound at starting doses (e.g., 300, 2000 mg/kg, based on OECD guidelines).
-
-
Dosing: Administer a single oral dose of the vehicle or this compound by gavage.
-
Observation:
-
Observe animals closely for the first 30 minutes, then periodically during the first 24 hours, with special attention during the first 4 hours.
-
Daily observations should continue for 14 days.
-
Record clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system, and behavioral patterns).
-
Record body weight on Day 0 (pre-dose), Day 7, and Day 14.
-
-
Termination and Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) to examine for any pathological changes.
-
Data Analysis: Analyze mortality, clinical signs, and body weight changes. Determine the LD₅₀ if applicable and establish the NOAEL.
Protocol 2: Pharmacokinetic (PK) Study in Rats
Objective: To determine the basic pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of this compound following oral and intravenous administration.
Materials:
-
This compound
-
Vehicle suitable for oral and IV administration
-
Male Sprague-Dawley rats (250-300g) with cannulated jugular veins
-
Dosing syringes, gavage needles
-
Blood collection tubes (with anticoagulant, e.g., K₂-EDTA)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Use surgically prepared rats with jugular vein cannulas for serial blood sampling. Allow animals to recover from surgery.
-
Grouping (n=3-5 per group):
-
Group 1 (Oral): Administer this compound via oral gavage at a predetermined dose (e.g., 50 mg/kg).
-
Group 2 (IV): Administer this compound via the jugular vein cannula as a bolus injection (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-150 µL) at specified time points.
-
Oral group: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
IV group: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters including Cₘₐₓ, Tₘₐₓ, AUC, half-life (t₁/₂), and oral bioavailability.
Protocol 3: Anti-Diabetic Efficacy in High-Fat Diet/Streptozotocin (HFD/STZ)-Induced Diabetic Mice
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of type 2 diabetes.
Materials:
-
Male C57BL/6J mice, 6 weeks old
-
High-Fat Diet (HFD, e.g., 60% kcal from fat)
-
Normal Chow Diet (NCD)
-
Streptozotocin (STZ), freshly prepared in citrate (B86180) buffer (pH 4.5)
-
This compound
-
Positive control: Sitagliptin (a known DPP-4 inhibitor)
-
Vehicle
-
Glucometer and test strips
-
ELISA kits for insulin and DPP-4 activity
-
Spectrophotometer for HbA1c and lipid profile analysis
Procedure:
-
Model Induction:
-
Feed mice with HFD for 4-8 weeks to induce obesity and insulin resistance. A control group will receive NCD.
-
After the HFD feeding period, administer a single low dose of STZ (e.g., 40-50 mg/kg, intraperitoneally) to the HFD-fed mice to induce partial β-cell damage and persistent hyperglycemia.
-
Confirm diabetes development 1-2 weeks post-STZ by measuring fasting blood glucose. Mice with fasting glucose >250 mg/dL are considered diabetic and included in the study.
-
-
Grouping (n=8-10 per group):
-
Group 1: Normal Control (NCD + Vehicle)
-
Group 2: Diabetic Control (HFD/STZ + Vehicle)
-
Group 3: this compound - Low Dose (HFD/STZ)
-
Group 4: this compound - High Dose (HFD/STZ)
-
Group 5: Positive Control (HFD/STZ + Sitagliptin, e.g., 10 mg/kg)
-
-
Treatment: Administer vehicle, this compound, or Sitagliptin daily via oral gavage for 4-6 weeks.
-
Monitoring and Efficacy Endpoints:
-
Body Weight and Food Intake: Record weekly.
-
Fasting Blood Glucose: Measure weekly from tail vein blood after a 6-hour fast.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After an overnight fast, administer an oral glucose load (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-load.
-
-
Terminal Procedures:
-
At the end of the study, collect terminal blood samples via cardiac puncture for analysis of:
-
Serum Insulin (ELISA)
-
Glycated Hemoglobin (HbA1c)
-
Lipid Profile (Triglycerides, Total Cholesterol)
-
Plasma DPP-4 Activity (colorimetric or fluorometric assay kit)
-
-
Harvest tissues (pancreas, liver, adipose tissue) for histopathology and molecular analysis (e.g., Western blot for insulin signaling proteins).
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. A p-value < 0.05 is typically considered statistically significant.
References
Application Notes and Protocols for the Quantification of Ampelopsin F in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate quantification of Ampelopsin F (also known as dihydromyricetin) in plant extracts. The protocols focus on robust and validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), essential for quality control, phytochemical analysis, and drug development.
Introduction
This compound, a flavonoid abundant in plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea), has garnered significant scientific interest due to its wide range of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] Accurate and precise quantification of this compound in plant extracts is critical for the standardization of herbal products, elucidation of its pharmacological properties, and development of novel therapeutics. This document outlines validated analytical methods and detailed experimental protocols for this purpose.
Analytical Methods
The principal techniques for the quantification of this compound are HPLC with UV detection and UPLC-MS/MS. HPLC offers a reliable and cost-effective method for routine analysis, while UPLC-MS/MS provides superior sensitivity and selectivity, especially for complex matrices or low concentrations of the analyte.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of flavonoids.[1] A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile.[2][3][4][5]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers enhanced sensitivity and specificity, making it ideal for the analysis of trace amounts of this compound and for pharmacokinetic studies.[1] This technique couples the high-resolution separation of UPLC with the precise mass detection of tandem mass spectrometry.
Quantitative Data Summary
The following tables summarize the quantitative data from validated analytical methods for this compound quantification.
Table 1: HPLC Method Validation Parameters for this compound Quantification in Ampelopsis grossedentata Extract
| Parameter | Value | Reference |
| Linearity (Equation) | A = 59.488C + 49.32 | [3] |
| Correlation Coefficient (R²) | 0.9999 | [3] |
Table 2: HPLC-DAD Method Validation Parameters for Dihydromyricetin (B1665482) (this compound) in Rat Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.247–4.114 µg/mL | [6] |
| Limit of Detection (LOD) | 21.6 ng/mL | [6] |
| Limit of Quantitation (LOQ) | 0.247 µg/mL | [6] |
| Mean Recovery | 92.0% | [6] |
| Intra-day Precision (%RSD) | < 4.9% | [6] |
| Inter-day Precision (%RSD) | < 6.2% | [6] |
Note: Data from rat plasma matrix provides a strong reference for method development in plant extracts, though matrix effects may differ.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from dried plant material, such as the leaves of Ampelopsis grossedentata.[2][5][7]
Materials:
-
Dried and powdered plant material
-
Water bath
-
Filtration apparatus (e.g., filter paper or vacuum filtration)
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Weigh a known amount of dried, powdered plant material.
-
Add 70% ethanol at a specified solvent-to-solid ratio (e.g., 10:1 mL/g).[7]
-
Incubate the mixture in a water bath at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes).[7]
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
The resulting aqueous concentrate can be used directly or lyophilized to obtain a dry powder.
-
Store the final extract at 4°C for short-term storage or -20°C for long-term storage.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a detailed procedure for the quantification of this compound in plant extracts using HPLC with UV detection.[2][3]
Materials and Reagents:
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the dried plant extract in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound in plant extracts.
Caption: Experimental Workflow for this compound Quantification.
Caption: Logic Flow for HPLC-based Quantification.
References
- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Hydroxylation Enzymes and the Metabolic Analysis of Dihydromyricetin Synthesis in Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the genes involved in biosynthesis of dihydroquercetin and dihydromyricetin in Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination and pharmacokinetic studies of dihydromyricetin and myricetin in rat plasma by HPLC-DAD after oral administration of Ampelopsis grossedentata decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A network pharmacology approach to evaluate the synergistic effect of dihydromyricetin and myricitrin in vine tea on the proliferation of B16F10 cells [frontiersin.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ampelopsin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin F, also known as Dihydromyricetin (B1665482) (DMY), is a flavonoid compound predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata.[1] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.[1] Accurate and reliable determination of the purity of this compound in raw materials and finished products is crucial for quality control and ensuring its safety and efficacy.
This application note provides a detailed protocol for the purity analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Two validated HPLC methods, an isocratic method and a gradient method, are described to offer flexibility depending on the specific analytical needs and available instrumentation.
Principle of the Method
Reversed-phase HPLC is a powerful analytical technique for the separation and quantification of various compounds.[2] In this method, this compound is separated on a non-polar stationary phase (typically a C18 column) using a polar mobile phase. The separation is based on the differential partitioning of this compound and any potential impurities between the stationary and mobile phases. The concentration of this compound is determined by comparing the peak area of the sample to that of a reference standard with a known purity, detected at a specific UV wavelength.
Materials and Reagents
-
This compound Reference Standard: Purity ≥ 98%
-
This compound Sample: Raw material or formulated product
-
Methanol (B129727): HPLC grade
-
Acetonitrile: HPLC grade
-
Phosphoric Acid (H₃PO₄): Analytical grade
-
Water: HPLC grade or ultrapure water
-
0.45 µm Membrane Filters: For solvent and sample filtration
Instrumentation and Chromatographic Conditions
This section details two distinct HPLC methods for the purity analysis of this compound.
Method 1: Isocratic HPLC
This method is suitable for routine quality control due to its simplicity and shorter run times.
Table 1: Chromatographic Conditions for Isocratic HPLC Method
| Parameter | Condition |
| HPLC System | Agilent 1260 HPLC or equivalent |
| Column | C18 Column (e.g., SHISEIDO C18 MG) |
| Mobile Phase | 0.1% Phosphoric Acid in Water : Methanol (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Detection | UV at 290 nm |
| Run Time | Approximately 10 minutes |
Data sourced from: ACS Omega, 2020.[3][4]
Method 2: Gradient HPLC
This gradient method is advantageous for separating this compound from a complex mixture of impurities or in the presence of other active compounds like resveratrol (B1683913).
Table 2: Chromatographic Conditions for Gradient HPLC Method
| Parameter | Condition |
| HPLC System | HPLC with Diode Array Detection (DAD) |
| Column | Dikma C18 (250 × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 292 nm |
| Run Time | Approximately 30 minutes |
Data sourced from: Journal of Chromatographic Science, 2014.[5]
Table 3: Gradient Elution Program for Method 2
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 10 | 80 | 20 |
| 20 | 70 | 30 |
| 25 | 90 | 10 |
| 30 | 90 | 10 |
Experimental Protocols
Preparation of Mobile Phase
-
Method 1 (Isocratic): Prepare a 65:35 (v/v) mixture of 0.1% phosphoric acid in water and methanol. To prepare 1 L of 0.1% phosphoric acid, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC grade water.
-
Method 2 (Gradient):
-
Mobile Phase A: Prepare 0.1% phosphoric acid in water as described above.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
-
Degas both mobile phases using a vacuum filtration system with a 0.45 µm membrane filter or by sonication before use.
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark to obtain a stock solution of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Preparation of Sample Solution
-
Accurately weigh an amount of the sample powder equivalent to about 10 mg of this compound into a 10 mL volumetric flask.
-
Add methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with methanol.
-
Dilute the solution with the initial mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis and Purity Calculation
The purity of the this compound sample is calculated using the area normalization method, assuming that all impurities have a similar response factor to this compound at the detection wavelength.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
For a more accurate determination, a calibration curve can be constructed using a series of standard solutions of known concentrations. The concentration of this compound in the sample can then be determined from the calibration curve, and the purity can be calculated based on the weighed amount of the sample.
Table 4: Example of Method Validation Data (Gradient Method)
| Parameter | Result |
| Linearity (R²) | > 0.9994 |
| LOD | 1.47 µg/mL |
| LOQ | 2.93 µg/mL |
| Recovery | 104.1% (RSD: 2.94%) |
| Precision (RSD) | < 2% |
| Reproducibility | Good |
| Stability | Stable under analysis conditions |
Data sourced from: Journal of Chromatographic Science, 2014.[5]
System Suitability
Before starting the analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the standard solution five times and evaluate the following parameters.
Table 5: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative StandardDeviation (RSD) ofPeak Area | ≤ 2.0% |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for the HPLC purity analysis of this compound.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Simultaneous determination of dihydromyricetin and resveratrol in Ampelopsis sinica (Miq.) W.T. Wang by high-performance liquid chromatography coupled with a diode array detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of Ampelopsin F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in silico analysis of Ampelopsin F, a natural stilbenoid, with various protein targets implicated in significant signaling pathways. This document details the molecular docking parameters, binding affinities, and key interacting residues, offering valuable insights for structure-based drug design and development.
Quantitative Data Summary
Molecular docking simulations have been employed to elucidate the binding interactions of this compound with various protein targets. The binding affinity, typically represented by binding energy or docking score, indicates the strength of the interaction between this compound and the target protein. A lower binding energy value suggests a more favorable and stable interaction. The key quantitative data from these studies are summarized in the table below.
| Target Protein | Ligand | Binding Energy/Score (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bond Interactions | Software Used | Reference |
| Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS) | (-)-Ampelopsin F | -16.78 (Binding Free Energy, ΔGbind) | Cys50, Leu51 | Cys50, Leu51 | DOCK6, Gaussian 16W | [1][2] |
| Sirtuin-1 (SIRT1) | (-)-Ampelopsin F | Not explicitly stated for this compound alone, but stilbenoid dimers were studied. | Not explicitly stated for this compound. | Not explicitly stated for this compound. | DOCK6 | [2][3] |
Note: The binding energy of this compound with SIRT1 was not individually specified in the available literature, though it was part of a study on stilbenoid dimers. Further research is required to determine the precise binding affinity.
Experimental Protocols
The following protocols outline the general steps for performing molecular docking studies with this compound and target proteins, based on methodologies reported in the cited literature.
Ligand and Protein Preparation
-
Ligand Structure Preparation:
-
The 2D structure of this compound is drawn using chemical drawing software such as ChemDraw.
-
The 2D structure is converted to a 3D structure using a program like HyperChem.
-
The 3D structure of this compound is then optimized using quantum mechanical methods, for instance, with the Gaussian 16W package employing Density Functional Theory (DFT) at the B3LYP/6-31++G(d,p) level.[2]
-
-
Protein Structure Preparation:
-
The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein structure, and charges are assigned using a molecular modeling software package (e.g., UCSF Chimera, AutoDock Tools).
-
The protein structure is energy minimized to relieve any steric clashes.
-
Molecular Docking Procedure
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file or through active site prediction servers.
-
-
Docking Simulation:
-
Molecular docking is performed using software such as DOCK6, AutoDock Vina, or GOLD.[2]
-
The prepared ligand (this compound) is docked into the defined grid box of the target protein.
-
The docking algorithm samples a wide range of conformations and orientations of the ligand within the active site.
-
-
Scoring and Analysis:
-
The binding poses are scored based on a scoring function that estimates the binding free energy.
-
The pose with the lowest binding energy is typically considered the most favorable binding mode.
-
The interactions between this compound and the amino acid residues of the target protein (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are analyzed using visualization software like UCSF Chimera or Discovery Studio.
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways potentially modulated by this compound and the general workflow of a molecular docking study.
Signaling Pathways
This compound has been reported to influence several key signaling pathways involved in cellular processes like inflammation, cell growth, and survival.
Caption: JAK/STAT signaling pathway and a potential point of inhibition by this compound.
Caption: mTOR signaling pathway with a potential inhibitory role for this compound.
Caption: MAPK signaling cascade and a potential point of modulation by this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for a molecular docking study.
Caption: A generalized workflow for in silico molecular docking studies.
References
Ampelopsin F (Dihydromyricetin) as a Potential Inhibitor of SARS-CoV-2 Proteases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global effort to identify effective antiviral agents against SARS-CoV-2 has led to the investigation of numerous natural compounds. Among these, Ampelopsin F, also known as Dihydromyricetin (B1665482) (DHM), a flavonoid found in plants such as Ampelopsis grossedentata, has emerged as a promising candidate for inhibiting the main protease (Mpro or 3CLpro) of SARS-CoV-2. The viral proteases, Mpro and papain-like protease (PLpro), are essential for viral replication, making them prime targets for therapeutic intervention. This document provides a summary of the current data on this compound's inhibitory activity against SARS-CoV-2 Mpro and detailed protocols for its further investigation. While data on its effect on PLpro is not yet available, a generalized protocol for screening against this protease is also provided.
Data Presentation: In-Vitro and Cell-Based Assays
This compound (Dihydromyricetin) and its derivatives have demonstrated notable inhibitory effects on the SARS-CoV-2 main protease (Mpro). The following table summarizes the key quantitative data from published studies.
| Compound | Target Protease | Assay Type | IC50 (μM) | EC50 (μM) | Reference |
| This compound (Dihydromyricetin) | SARS-CoV-2 Mpro | FRET-based enzymatic assay | 1.716 ± 0.419 | - | [1][2] |
| This compound (Dihydromyricetin) | SARS-CoV-2 (in-cell) | Antiviral activity assay | - | 13.56 | [3][4] |
| Dihydromyricetin Derivative 3 | SARS-CoV-2 Mpro | FRET-based enzymatic assay | >1.0 (inhibition rate >50% at 1.0 µM) | 15.84 (prevention model) | [4][5] |
| Dihydromyricetin Derivative 6 | SARS-CoV-2 Mpro | FRET-based enzymatic assay | >1.0 (inhibition rate >50% at 1.0 µM) | - | [4][5] |
| Dihydromyricetin Derivative 10 | SARS-CoV-2 (in-cell) | Antiviral activity assay | - | 11.52 (therapeutic model) | [4][5] |
| Dihydromyricetin Derivatives (general) | SARS-CoV-2 Mpro | FRET-based enzymatic assay | 0.72 - 2.36 | - | [4][5] |
Signaling Pathways and Experimental Workflows
Inhibitory Action of this compound on SARS-CoV-2 Mpro
The following diagram illustrates the proposed mechanism of action based on molecular docking studies. This compound is believed to bind to the active site of the main protease (Mpro), thereby inhibiting its function in the viral replication cycle.
Caption: Mechanism of this compound inhibiting SARS-CoV-2 Mpro.
Experimental Workflow: FRET-based Mpro Inhibition Assay
This diagram outlines the high-throughput screening process for identifying Mpro inhibitors using a Fluorescence Resonance Energy Transfer (FRET) assay.
Caption: Experimental workflow for Mpro FRET-based inhibition assay.
Generalized Workflow for PLpro Inhibition Screening
As specific data for this compound against PLpro is unavailable, the following diagram provides a general workflow for screening potential inhibitors.
Caption: General workflow for screening inhibitors against PLpro.
Experimental Protocols
Protocol 1: SARS-CoV-2 Mpro Fluorescence Resonance Energy Transfer (FRET) Inhibition Assay
This protocol is adapted from methodologies used to evaluate the inhibitory activity of Dihydromyricetin and its derivatives against SARS-CoV-2 Mpro.[3][4]
1. Materials and Reagents:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate: A peptide sequence recognized by Mpro, flanked by a fluorophore and a quencher (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
-
This compound (Dihydromyricetin)
-
Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Positive Control Inhibitor (e.g., Ebselen)
-
384-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the recombinant Mpro and FRET substrate to their optimal working concentrations in the assay buffer.
-
-
Assay Protocol:
-
Add 2 µL of the serially diluted this compound or control (DMSO for negative control, positive control inhibitor) to the wells of a 384-well plate.
-
Add 20 µL of diluted Mpro solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the FRET substrate to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30-60 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Generalized SARS-CoV-2 PLpro Inhibition Assay (Ubiquitin-AMC Cleavage)
This protocol provides a general framework for assessing the inhibitory potential of this compound against SARS-CoV-2 PLpro, as specific data is not yet available.
1. Materials and Reagents:
-
Recombinant SARS-CoV-2 PLpro
-
Fluorogenic substrate: Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
-
This compound (Dihydromyricetin)
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM DTT.
-
Dimethyl sulfoxide (DMSO)
-
Positive Control Inhibitor (e.g., GRL-0617)
-
384-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in the assay buffer. Maintain a consistent final DMSO concentration across all wells.
-
Dilute the recombinant PLpro and Ub-AMC substrate to their predetermined optimal concentrations in the assay buffer.
-
-
Assay Protocol:
-
Dispense 5 µL of the diluted this compound or control solutions into the wells of a 384-well plate.
-
Add 20 µL of the diluted PLpro solution to each well and incubate for 30 minutes at room temperature.
-
Start the reaction by adding 25 µL of the Ub-AMC substrate to each well.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence (excitation at ~360-380 nm, emission at ~440-460 nm) resulting from the cleavage of AMC from the ubiquitin substrate.
-
Take readings every 1-2 minutes for a period of 60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction velocity (rate of fluorescence increase) for each well from the linear phase of the reaction.
-
Calculate the percentage of PLpro inhibition for each concentration of this compound.
-
Plot the inhibition data and perform a non-linear regression to determine the IC50 value.
-
Conclusion
The available data strongly suggests that this compound (Dihydromyricetin) is a potent inhibitor of the SARS-CoV-2 main protease (Mpro). The provided protocols offer a robust framework for researchers to validate these findings and to explore the potential inhibitory effects of this natural compound on the papain-like protease (PLpro). Further investigation into the mechanism of action and in-vivo efficacy is warranted to develop this compound as a potential therapeutic agent against COVID-19.
References
- 1. Effect of dihydromyricetin on SARS-CoV-2 viral replication and pulmonary inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of dihydromyricetin on SARS-CoV-2 viral replication and pulmonary inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological activity evaluation of dihydromyricetin derivatives against SARS-CoV-2-Omicron virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Utilizing Ampelopsin F in the Study of Plasmodium falciparum Dihydrofolate Reductase (PfDHFR)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Malaria, a devastating parasitic disease, necessitates the continuous development of novel therapeutics due to the emergence of drug-resistant Plasmodium falciparum strains. The enzyme dihydrofolate reductase (DHFR) is a critical component of the folate biosynthesis pathway in P. falciparum and a well-established target for antimalarial drugs like pyrimethamine (B1678524). However, mutations in the dhfr gene have led to widespread resistance. This underscores the urgent need for new chemical scaffolds that can effectively inhibit both wild-type and mutant forms of PfDHFR.
Ampelopsin F, a dimer stilbenoid isolated from Dryobalanops oblongifolia, has been identified as a promising candidate inhibitor of PfDHFR through computational studies.[1] This document provides detailed application notes based on in silico findings and outlines experimental protocols to facilitate further investigation into the antimalarial potential of this compound. It is important to note that while computational data are promising, experimental validation is a crucial next step.
Computational Insights into this compound as a PfDHFR Inhibitor
A significant in silico study investigated the molecular interactions between this compound and a quadruple mutant (N51I+C59R+S108N+I164L) of P. falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS).[1][2] This mutant is representative of strains with clinical resistance to current antifolate drugs. The study employed molecular docking and molecular dynamics simulations to predict the binding affinity and interaction mechanisms.
The findings suggest that this compound exhibits a strong potential for inhibiting this drug-resistant form of PfDHFR, outperforming the known inhibitors pyrimethamine (PC6) and a 6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine (WRA) compound in terms of predicted binding free energy.[1][2] The hydroxyl groups on the this compound molecule are thought to be crucial for forming strong hydrogen bonds with amino acid residues in the active site of PfDHFR, contributing to its high binding affinity.[2]
Data Presentation: Predicted Binding Free Energies
The following table summarizes the predicted binding free energies (ΔGbind) of this compound and control inhibitors with the quadruple mutant PfDHFR-TS, as determined by the quantum mechanics/molecular mechanics-generalized born surface area (QM/MM-GBSA) method.[1][2]
| Compound | Predicted Binding Free Energy (ΔGbind) (kcal/mol) |
| This compound (AMP) | -16.78 |
| WRA | -12.37 |
| Pyrimethamine (PC6) | -4.47 |
Note: Lower binding free energy values indicate a stronger predicted binding affinity.
Experimental Protocols
The following protocols are provided to enable the in vitro validation and characterization of this compound as a PfDHFR inhibitor and an antimalarial agent.
Protocol 1: In Vitro PfDHFR Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound on the PfDHFR enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) catalyzed by PfDHFR.
Materials:
-
Recombinant P. falciparum DHFR (wild-type and/or mutant strains)
-
This compound
-
Pyrimethamine (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 75 mM β-mercaptoethanol, 1 mg/mL BSA
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound and pyrimethamine in DMSO to create stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the test compounds and controls in DMSO.
-
Prepare a fresh solution of DHF and NADPH in the assay buffer to a final concentration of 100 µM each. This is the master mix.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the serially diluted compounds (this compound) or controls (pyrimethamine, DMSO for no-inhibitor control) to the appropriate wells.
-
Add 178 µL of the master mix (DHF and NADPH in assay buffer) to each well.
-
-
Enzyme Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the PfDHFR enzyme solution to each well.
-
Immediately mix the contents of the wells by gentle shaking.
-
Measure the decrease in absorbance at 340 nm every 15-30 seconds for a total of 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (decrease in absorbance per unit time) for each concentration of this compound and the controls.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Protocol 2: In Vitro Culture of Plasmodium falciparum
This protocol outlines the standard method for the continuous in vitro culture of the erythrocytic stages of P. falciparum.[3][4]
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (blood group O+)
-
Complete Culture Medium: RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% human serum or 0.5% Albumax I.
-
Sterile, disposable culture flasks
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Incubator at 37°C
-
Giemsa stain for blood smears
Procedure:
-
Preparation of Culture Medium: Prepare the complete culture medium under sterile conditions and warm to 37°C before use.
-
Washing Erythrocytes: Wash human erythrocytes three times with RPMI 1640 medium to remove plasma and the buffy coat.
-
Initiating and Maintaining Cultures:
-
Initiate the culture by adding cryopreserved or existing parasite stocks to a suspension of fresh erythrocytes in complete culture medium to achieve a starting parasitemia of ~0.5% and a hematocrit of 2-5%.
-
Incubate the culture flasks at 37°C in a sealed chamber or incubator with the gas mixture.
-
Change the medium daily to provide fresh nutrients and remove metabolic waste.
-
Monitor the parasite growth by preparing thin blood smears, staining with Giemsa, and examining under a microscope to determine the parasitemia.
-
Split the culture as needed (typically every 2-3 days) by adding fresh erythrocytes to maintain the parasitemia between 1-5%.
-
Protocol 3: SYBR Green I-based Drug Sensitivity Assay
This is a widely used fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum in vitro.[5][6][7]
Materials:
-
Synchronized ring-stage P. falciparum culture (at ~0.5% parasitemia and 2% hematocrit)
-
This compound and control antimalarial drugs (e.g., chloroquine, pyrimethamine)
-
96-well black, clear-bottom microplates
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure:
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound and control drugs in complete culture medium.
-
Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include drug-free wells (for maximum parasite growth) and wells with uninfected erythrocytes (for background fluorescence).
-
-
Parasite Culture Incubation:
-
Add 100 µL of the synchronized ring-stage parasite culture to each well.
-
Incubate the plate for 72 hours at 37°C in a gassed chamber.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.
-
After the 72-hour incubation, carefully remove the culture medium from the wells without disturbing the erythrocyte pellet.
-
Freeze the plate at -80°C for at least 1 hour to lyse the cells.
-
Thaw the plate and add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence intensity of each well using a microplate reader.
-
Subtract the background fluorescence (from uninfected erythrocytes) from all readings.
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting to a dose-response curve.
-
Visualizations
Logical Workflow for Investigating this compound
Caption: Workflow for the investigation of this compound as a PfDHFR inhibitor.
PfDHFR Catalytic Cycle and Inhibition
Caption: Inhibition of the PfDHFR catalytic cycle by this compound.
References
- 1. espublisher.com [espublisher.com]
- 2. espublisher.com [espublisher.com]
- 3. iddo.org [iddo.org]
- 4. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
Investigating the Thrombolytic Effects of Ampelopsin F: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin F, also known as Dihydromyricetin (DHM), is a flavonoid compound found in high concentrations in plants such as Ampelopsis grossedentata. Recent studies have highlighted its potential as an anti-thrombotic agent. These notes provide a comprehensive overview of the experimental evidence and protocols for investigating the thrombolytic and anti-thrombotic effects of this compound. The compound exerts its effects through a dual mechanism involving the inhibition of platelet activation and the protection of endothelial cells. This document outlines the key findings, detailed experimental protocols, and the underlying signaling pathways, offering a practical guide for researchers in the field of thrombosis and drug discovery.
Data Summary
The anti-thrombotic activity of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings from studies investigating its efficacy.
Table 1: In Vitro Effects of this compound on Platelet and Endothelial Cell Function
| Parameter | Agonist | This compound Concentration | Effect |
| Platelet Aggregation | Thrombin | 25 µM | Significant Inhibition |
| 50 µM | Stronger Inhibition | ||
| 100 µM | Near-complete Inhibition | ||
| P-selectin Expression | Thrombin | 50 µM | Significant Reduction |
| 100 µM | Pronounced Reduction | ||
| PAC-1 Binding | Thrombin | 50 µM | Significant Reduction |
| 100 µM | Pronounced Reduction | ||
| Endothelial Tissue Factor Expression | Thrombin | 50 µM | Significant Inhibition |
| 100 µM | Strong Inhibition |
Table 2: In Vivo Anti-thrombotic Effects of this compound in Mouse Models
| Model | Treatment Group | Parameter | Result |
| FeCl₃-induced Carotid Artery Thrombosis | Vehicle (Control) | Mean Occlusion Time | ~10 minutes |
| This compound (25 mg/kg) | Mean Occlusion Time | Significantly prolonged (>20 minutes) | |
| Laser-induced Cremasteric Arteriole Thrombosis | Vehicle (Control) | Platelet Accumulation (MFI) | High |
| This compound (25 mg/kg) | Platelet Accumulation (MFI) | Significantly Reduced | |
| Vehicle (Control) | Fibrin Accumulation (MFI) | High | |
| This compound (25 mg/kg) | Fibrin Accumulation (MFI) | Significantly Reduced |
MFI: Mean Fluorescence Intensity
Signaling Pathways and Experimental Workflow
The investigation into the thrombolytic effects of this compound involves a systematic workflow, starting from in vitro screening to in vivo validation. The compound's mechanism of action targets key signaling pathways in both platelets and endothelial cells.
This compound inhibits thrombus formation by attenuating thrombin-induced signaling in both platelets and endothelial cells. The core of this mechanism involves the inhibition of intracellular calcium mobilization and the subsequent phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway.
Application Notes and Protocols for Cell Viability Assays (MTT, XTT) with Ampelopsin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin F, also known as Dihydromyricetin, is a natural flavonoid compound that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] A critical step in evaluating the cytotoxic or cytostatic effects of compounds like this compound is the assessment of cell viability. This document provides detailed protocols for two common colorimetric cell viability assays, MTT and XTT, tailored for use with this compound. These assays are fundamental in drug discovery and cancer research for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[2][3] The insoluble formazan crystals are then dissolved, and the absorbance is measured, which correlates to the number of viable cells.[4] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but the resulting formazan dye is water-soluble, simplifying the procedure by eliminating the solubilization step.[5]
Data Presentation: Efficacy of this compound on Cancer Cell Lines
The following table summarizes the inhibitory effects of this compound on the viability of various cancer cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | Assay | Effective Concentration / IC50 | Reference |
| Renal Cell Carcinoma (RCC) cells | Renal Cancer | Not Specified | 100 µM showed the strongest inhibitory effect | [6] |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | Significant inhibition at concentrations not affecting normal cells | [1] |
| K562 | Chronic Myelogenous Leukemia | Not Specified | Significant inhibition at concentrations not affecting normal cells | [1] |
| A2780 | Ovarian Cancer | Not Specified | Dose- and time-dependent inhibition | [7] |
| SKOV3 | Ovarian Cancer | Not Specified | Dose- and time-dependent inhibition | [7] |
| SK-MEL-28 | Melanoma | Not Specified | Promotes apoptosis | [7] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Induces cell cycle arrest | [7] |
| Hep3B | Hepatocellular Carcinoma | Not Specified | Induces cell cycle arrest | [7] |
Experimental Protocols
MTT Cell Viability Assay Protocol for this compound
This protocol is a comprehensive guide for assessing cell viability upon treatment with this compound using the MTT assay.
Materials:
-
This compound
-
96-well clear flat-bottom microplates
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol (B130326) with 4 mM HCl)[2][4]
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570-600 nm[2]
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for control groups (untreated cells) and blank (medium only). To minimize the "edge effect," it is advisable to fill the perimeter wells with sterile PBS or medium and not use them for experimental data.[2]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the following day, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. For the control wells, add medium with the same concentration of the solvent used for this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[2]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2][3]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[4]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the control (untreated) cells:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
XTT Cell Viability Assay Protocol for this compound
This protocol provides a streamlined method for assessing cell viability with this compound, leveraging the water-soluble formazan product of the XTT assay.
Materials:
-
This compound
-
96-well clear flat-bottom microplates
-
Cell line of interest
-
Complete cell culture medium (phenol red-free medium is recommended to reduce background)[5]
-
XTT labeling reagent
-
Electron coupling reagent (activator)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1). A typical seeding density is between 1 x 10⁴ and 1 x 10⁵ cells/well.[9]
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
XTT Reagent Preparation and Addition:
-
Immediately before use, prepare the XTT working solution. Thaw the XTT labeling reagent and the electron coupling reagent at 37°C until fully dissolved.[5]
-
Mix the electron coupling reagent with the XTT labeling reagent. A common ratio is 1:50 (e.g., 0.1 mL of activator for every 5 mL of XTT reagent).[10]
-
After the treatment period, add 50 µL of the freshly prepared XTT working solution to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours in a humidified incubator at 37°C with 5% CO₂. The optimal incubation time can vary depending on the cell type and density and should be determined empirically.[5]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the control (untreated) cells:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity using MTT or XTT assays.
References
- 1. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Ampelopsin Inhibits Cell Viability and Metastasis in Renal Cell Carcinoma by Negatively Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Versatile Effects of Dihydromyricetin in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. labbox.es [labbox.es]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Preparing Stock Solutions of Ampelopsin F for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin F, a natural stilbenoid, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. As a modulator of key cellular signaling pathways such as mTOR, NF-κB, and JAK/STAT, this compound is a valuable tool for in vitro and in vivo research. Accurate and reproducible experimental outcomes are critically dependent on the correct preparation and storage of stock solutions. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy in biological assays.
Physicochemical and Solubility Data
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The relevant data has been compiled and summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₂₂O₆ | [1] |
| Molecular Weight | 454.47 g/mol | [2] |
| Appearance | Solid | General Knowledge |
| Solubility (DMSO) | ≥ 10 mM | |
| Solubility (Ethanol) | 170 mg/mL at 25°C | [3] |
| Other Soluble In | Acetone, Chloroform, Dichloromethane | [4] |
| Insoluble In | Water (very low solubility) | [2][3] |
Recommended Solvents for Stock Solution Preparation
Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the recommended solvents for preparing this compound stock solutions for use in most biological assays.
-
DMSO: Due to its high solubilizing capacity for a wide range of organic compounds, DMSO is an excellent choice for preparing high-concentration stock solutions of this compound.[4][5] It is compatible with most cell culture media at low final concentrations (typically ≤ 0.5%).
-
Ethanol: Ethanol is another suitable solvent, particularly when DMSO is not compatible with the experimental system.[3] It is less toxic to some cell types compared to DMSO at similar concentrations.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 454.47 g/mol x 1000 mg/g = 4.54 mg
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or amber glass vial on an analytical balance.
-
Carefully weigh 4.54 mg of this compound into the tube/vial.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube/vial containing the this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Preparation of a 50 mg/mL this compound Stock Solution in Ethanol
This protocol describes the preparation of 1 mL of a 50 mg/mL stock solution of this compound in ethanol.
Materials:
-
This compound (solid)
-
Ethanol (200 proof, absolute), sterile
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or amber glass vial on an analytical balance.
-
Carefully weigh 50 mg of this compound into the tube/vial.
-
-
Dissolving in Ethanol:
-
Add 1 mL of absolute ethanol to the tube/vial containing the this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
-
Storage:
-
Aliquot the 50 mg/mL stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Working Concentrations for Biological Assays
The optimal working concentration of this compound will vary depending on the specific biological assay and cell type used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. The table below provides a range of reported working concentrations and IC₅₀ values for this compound (Dihydromyricetin) in various assays.
| Assay Type | Cell Line/System | Reported Working Concentration/IC₅₀ | Source(s) |
| Dihydropyrimidinase (DHP) Inhibition | Purified Enzyme | IC₅₀ ≈ 6 µM | [4] |
| Cytochrome P450 Inhibition (CYP3A4) | Human Liver Microsomes | IC₅₀ = 14.75 µM | [6] |
| Cytochrome P450 Inhibition (CYP2E1) | Human Liver Microsomes | IC₅₀ = 25.74 µM | [6] |
| Cytochrome P450 Inhibition (CYP2D6) | Human Liver Microsomes | IC₅₀ = 22.69 µM | [6] |
| Cytotoxicity/Apoptosis | Hepatocellular Carcinoma Cells (QGY7701, SMMC7721) | 100 µM - 200 µM | [7] |
| Anti-inflammatory | Microglia | Non-cytotoxic pre-treatment concentrations | [8] |
Stability and Storage Recommendations
Proper storage of this compound stock solutions is crucial to maintain their biological activity.
-
Solid Compound: Store solid this compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions:
-
Store aliquots of stock solutions at -20°C or -80°C. Studies suggest that many compounds in DMSO are stable for extended periods under these conditions.[8][9]
-
Avoid repeated freeze-thaw cycles, as this can lead to compound degradation.[10][11]
-
When preparing to use a frozen aliquot, allow it to thaw completely at room temperature and vortex gently before making dilutions.
-
The presence of water in DMSO can contribute to compound instability over time.[8][9] It is recommended to use anhydrous DMSO for stock solution preparation.
-
Visualizations
Workflow for Preparing this compound Stock Solution
References
- 1. (-)-Ampelopsin F | C29H22O6 | CID 484755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. roquette.com [roquette.com]
- 3. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro inhibitory effects of dihydromyricetin on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydromyricetin Enhances the Chemo-Sensitivity of Nedaplatin via Regulation of the p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells | PLOS One [journals.plos.org]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ziath.com [ziath.com]
Troubleshooting & Optimization
Troubleshooting Ampelopsin F precipitation in aqueous solutions
Welcome to the Technical Support Center for Ampelopsin F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a natural flavonoid compound known for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] However, like many flavonoids, this compound has poor water solubility, which can lead to precipitation in aqueous experimental media. This precipitation can interfere with experimental assays, reduce the compound's bioavailability, and lead to inaccurate and irreproducible results.
Q2: What are the primary causes of this compound precipitation in my experiments?
Precipitation of this compound in aqueous solutions can be attributed to several factors:
-
Low Aqueous Solubility: The inherent chemical structure of this compound makes it hydrophobic.
-
pH of the Solution: The solubility of flavonoids is often pH-dependent. Changes in the pH of your buffer or media can significantly impact the solubility of this compound.
-
Concentration: Exceeding the solubility limit of this compound in a given solvent system will inevitably lead to precipitation.
-
Temperature: Temperature can influence solubility. A decrease in temperature can sometimes cause a previously dissolved compound to precipitate out of solution.
-
Solvent Composition: The presence of co-solvents or other components in the media can either enhance or decrease the solubility of this compound.
Q3: How can I increase the solubility of this compound in my aqueous solution?
Several methods can be employed to enhance the solubility of this compound:
-
Co-solvents: Using a water-miscible organic solvent such as DMSO or ethanol (B145695) to prepare a concentrated stock solution is a common practice.
-
pH Adjustment: Modifying the pH of the aqueous solution can increase the solubility of some flavonoids. However, the optimal pH for this compound solubility needs to be determined empirically without compromising its stability or the integrity of the experiment.
-
Solubilizing Agents: The use of hydrotropic agents (e.g., urea, sodium citrate) or cyclodextrins has been shown to improve the solubility of the related compound, Ampelopsin (Dihydromyricetin).[2][3][4]
-
Solid Dispersions: Preparing solid dispersions of this compound with hydrophilic carriers can enhance its dissolution rate.[3]
Q4: What is the recommended method for preparing a stock solution of this compound?
For preparing a stock solution of this compound, it is recommended to use a high-purity, water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its strong solubilizing power for many organic compounds.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your aqueous solutions.
Problem: Precipitate forms immediately upon adding this compound stock solution to the aqueous medium.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exceeded Solubility Limit | 1. Reduce the final concentration of this compound in your working solution. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a concentration that affects your experimental system (typically <0.5%). | This compound remains in solution at the lower concentration or with the adjusted co-solvent percentage. |
| Solvent Shock | 1. Warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the stock solution. 2. Add the stock solution dropwise while gently vortexing or stirring the aqueous medium to ensure rapid and uniform mixing. | Gradual addition and mixing prevent localized high concentrations of the organic solvent, allowing this compound to dissolve more effectively. |
| pH Incompatibility | 1. Measure the pH of your final solution after adding the this compound stock. 2. If the pH has shifted to a range where this compound is less soluble, adjust the buffer capacity of your aqueous medium. 3. Empirically test the solubility of this compound in a range of buffered solutions with different pH values to determine the optimal pH for your experiment. | Identification of a pH range where this compound is most soluble, allowing for the preparation of stable solutions. |
Problem: Precipitate forms over time after the initial successful dissolution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Temperature Fluctuation | 1. Ensure your solutions are stored at a constant and appropriate temperature. Avoid repeated freeze-thaw cycles of the stock solution. 2. If experiments are conducted at a lower temperature than the preparation temperature, the solubility may decrease. Consider preparing the solution at the experimental temperature. | Stable solution with no precipitation when stored and used at a consistent temperature. |
| Chemical Instability | 1. Prepare fresh working solutions of this compound for each experiment. 2. Protect solutions from light, as some flavonoids are light-sensitive.[3] | Freshly prepared solutions should remain clear for the duration of the experiment. |
| Interaction with Media Components | 1. If using complex media (e.g., cell culture media), consider simplifying the buffer system for initial solubility tests to identify potential interactions. 2. The use of solubilizing agents like cyclodextrins can help to encapsulate this compound and prevent interactions with other media components.[4] | A stable solution in a simplified or modified medium. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Medium
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous medium (e.g., phosphate-buffered saline, cell culture medium), pre-warmed to the desired experimental temperature.
-
-
Procedure:
-
Calculate the volume of the this compound stock solution required to achieve the desired final concentration in the aqueous medium.
-
While gently vortexing or swirling the pre-warmed aqueous medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
-
Data Presentation
Table 1: Solubility Enhancement of Ampelopsin (Dihydromyricetin) using Hydrotropic Agents [2]
| Hydrotropic Agent | Concentration | Equilibrium Solubility (%) | Solubility Enhancement Ratio |
| Urea | 10% | 0.051 | - |
| Urea | 15% | 0.062 | - |
| Sodium Citrate | 10% | 0.019 | - |
| Sodium Citrate | 15% | 0.038 | - |
| Blend A (10% Urea + 10% Sodium Citrate) | - | - | 72.69 |
| Blend B (10% Urea + 5% Sodium Citrate) | - | - | 232.52 |
Table 2: Solubility Enhancement of Ampelopsin (Dihydromyricetin) with Cyclodextrins [4]
| Cyclodextrin | Complexation Efficiency | Stability Constant (K1:1) | Solubility Increase (%) |
| β-Cyclodextrin (β-CD) | 0.960 | 533.34 | ~5 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1.699 | 943.92 | ~19 |
Visualizations
Signaling Pathways
Ampelopsin has been reported to modulate several key signaling pathways. The following diagrams illustrate its interaction with the SIRT1/mTOR and VEGFR2 pathways.
References
- 1. Improving the solubility of ampelopsin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. roquette.com [roquette.com]
Technical Support Center: Optimizing Ampelopsin F for Cell-Based Assays
Welcome to the technical support center for the application of Ampelopsin F in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting support for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. However, based on published studies, a general starting range of 10 µM to 100 µM is recommended for most cancer cell lines. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q2: How do I prepare a stock solution of this compound, given its low water solubility?
This compound has poor solubility in aqueous solutions. To prepare a stock solution, dissolve this compound powder in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
Recommended Solvent: High-purity DMSO is the most common solvent.
-
Stock Concentration: A stock solution of 10 mM to 50 mM is typically prepared.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Important: When treating cells, ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically below 0.5%.[1] Always include a vehicle control (cells treated with the same concentration of solvent as the highest this compound dose) in your experiments.
Q3: I'm observing precipitation of this compound in my cell culture medium. What should I do?
Precipitation of this compound in the culture medium can occur due to its low aqueous solubility.[2] Here are some troubleshooting steps:
-
Check Stock Solution: Ensure your this compound stock solution is fully dissolved and has not precipitated during storage.
-
Dilution Method: When diluting the stock solution into the culture medium, add the stock solution dropwise while gently vortexing the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[3]
-
Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.
-
Serum Concentration: The presence of serum in the culture medium can sometimes help to stabilize hydrophobic compounds. If you are using serum-free medium, consider if a low percentage of serum can be tolerated in your experiment.
-
Reduce Final Concentration: If precipitation persists, you may need to work with lower final concentrations of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
Inconsistent results in cell-based assays are a common challenge. Here are potential causes and solutions:
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding by gently swirling the flask. Use calibrated pipettes and a consistent pipetting technique.[4] |
| Edge Effects in Microplates | To minimize evaporation from wells on the perimeter of the plate, fill these outer wells with sterile PBS or medium without cells and use the inner wells for your experimental samples.[4] |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Over-passaged cells can exhibit altered responses. |
| Inconsistent Incubation Times | Ensure that the incubation time with this compound and with assay reagents (e.g., MTT) is consistent across all experiments. |
| Reagent Variability | Use reagents from the same lot number for a set of experiments. Prepare fresh dilutions of this compound for each experiment. |
Issue 2: No Observed Effect of this compound
If you do not observe the expected biological effect of this compound, consider the following:
| Potential Cause | Recommended Solution |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the effective concentration for your cell line. |
| Short Incubation Time | The biological effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration. |
| Compound Inactivity | Verify the purity and integrity of your this compound. If possible, test a new batch or a sample from a different supplier. |
| Cell Line Resistance | The specific cell line you are using may be resistant to the effects of this compound due to its genetic background or expression of drug efflux pumps. |
Data Summary
The following tables summarize the effective concentrations of this compound in different cancer cell lines as reported in the literature.
Table 1: Effective Concentrations of this compound on Cell Viability and Apoptosis
| Cell Line | Cancer Type | Assay | Concentration Range | Observed Effect | Citation |
| 786-O | Renal Cell Carcinoma | MTT Assay | 10-100 µM | Dose-dependent inhibition of proliferation | [4] |
| 786-O | Renal Cell Carcinoma | Flow Cytometry | 25-100 µM | Dose-dependent induction of apoptosis | [4] |
| MDA-MB-231 | Breast Cancer | Apoptosis Assay | Not Specified | Induction of mitochondrial apoptosis | [5] |
| A549 | Lung Cancer | Apoptosis Assay | Not Specified | Induction of apoptotic cell death | [1] |
| HL60 & K562 | Leukemia | Not Specified | Not Specified | Anti-metastasis via inhibition of MMP-9 | [1] |
Table 2: Cytotoxicity of this compound on Normal Cells
| Cell Line | Cell Type | Assay | Concentration Range | Observed Effect | Citation |
| HK-2 | Normal Human Kidney | MTT Assay | 10-50 µM (48h) | No significant cytotoxicity | [4] |
| HK-2 | Normal Human Kidney | MTT Assay | 100 µM (48h) | Little effect on cell survival | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the effect of this compound on cell viability.[1][6][7]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, aspirate the medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound dose) and untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Gently shake the plate for 10-15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the detection of apoptosis using flow cytometry.[8][9][10][11]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells from the culture dish after treatment with this compound. For adherent cells, use a gentle cell scraper or trypsin.
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
This compound Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. protocols.io [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Ampelopsin F (Dihydromyricetin) in Cell Culture Media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Ampelopsin F, also known as dihydromyricetin (B1665482) (DHM), in in vitro experimental settings. This compound is a flavonoid with potent antioxidant and anti-inflammatory properties, making it a compound of interest for various research applications.[1][2][3] However, like many flavonoids, it is susceptible to degradation in aqueous solutions such as cell culture media, which can lead to inconsistent and unreliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in cell culture a concern?
This compound, or dihydromyricetin (DHM), is a flavanonol, a type of flavonoid found in various plants.[4] It is investigated for numerous potential health benefits, including antioxidant, anti-inflammatory, and hepatoprotective effects.[2][3] Its stability is a critical concern because degradation in the experimental environment reduces the effective concentration of the active compound. This can lead to an underestimation of its biological activity and cause poor reproducibility between experiments. The primary degradation pathways for flavonoids in vitro include oxidation, pH-dependent hydrolysis, photodegradation, and thermal degradation.[5][6]
Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?
Yes, inconsistent results are a common sign of compound instability. If this compound degrades over the course of your experiment, the cells will be exposed to a continuously decreasing concentration of the compound, and an increasing concentration of its degradation products. This variability can significantly impact assay results, especially in experiments with longer incubation times. It is crucial to characterize the stability of your test agent in the specific media you are using to ensure your results are valid.[7]
Q3: What are the main factors that cause this compound to degrade in cell culture media?
Several environmental factors can accelerate the degradation of flavonoids like this compound in cell culture media:[5][8]
-
Oxidation: Due to its potent antioxidant properties, this compound is easily oxidized, especially in the oxygen-rich environment of a cell culture incubator.
-
pH: The stability of flavonoids is often pH-dependent. The typical physiological pH of cell culture media (7.2-7.4) may not be optimal for this compound stability.[5][9]
-
Light: Many flavonoids are photosensitive and can degrade upon exposure to light, particularly UV radiation from ambient laboratory light.[5][10][11]
-
Temperature: Higher temperatures accelerate chemical degradation. Standard incubation temperatures of 37°C can significantly reduce the half-life of thermally labile compounds compared to storage at room temperature or refrigerated conditions.[5][12]
-
Media Components: Certain components in the media, such as metal ions or reactive species, can catalyze degradation.[13][14]
Q4: How should I prepare and store this compound stock solutions to maximize stability?
Proper preparation and storage are the first steps to ensuring stability.
-
Solvent Choice: Dissolve this compound in a non-aqueous, sterile solvent like DMSO at a high concentration to create a stock solution.
-
Storage Temperature: Store stock solutions at -20°C or preferably -80°C.[5]
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
-
Light Protection: Store aliquots in amber-colored tubes or wrap them in aluminum foil to protect them from light.[5][11]
Troubleshooting Guide: Low or No Observed Effect of this compound
If you are observing a weaker-than-expected or no effect from this compound in your cell-based assays, its degradation is a likely cause. Use the following decision tree and detailed Q&A to troubleshoot the issue.
Caption: Troubleshooting flowchart for diagnosing this compound instability.
Q: How can I quantitatively determine if this compound is degrading in my experiment? The most reliable method is to perform a stability study using High-Performance Liquid Chromatography (HPLC).[7][15] This involves incubating this compound in your complete cell culture medium (without cells) under the exact conditions of your experiment (37°C, 5% CO2, light/dark). Samples are taken at different time points (e.g., 0, 2, 4, 8, 24 hours) and the concentration of the parent this compound compound is measured by HPLC. A significant decrease in concentration over time confirms degradation.
Q: I am protecting my experiment from light. What else can cause degradation? Besides photodegradation, oxidation is a major pathway. The standard cell culture environment is rich in oxygen, which can oxidize this compound. Additionally, thermal degradation occurs at 37°C. The combination of these factors can lead to significant compound loss even when protected from light.[5]
Q: How can I mitigate the oxidative degradation of this compound?
-
Include an Antioxidant: Adding a co-antioxidant like ascorbic acid (Vitamin C) to the medium can help protect this compound from oxidation. However, you must run controls to ensure the ascorbic acid itself does not interfere with your experimental endpoints.[5]
-
Work Under Reduced Oxygen: If your experiment allows, using a hypoxic incubator or chamber can reduce oxidative stress on the compound.
-
Prepare Freshly: Prepare working solutions of this compound in media immediately before adding them to the cells to minimize the time it spends in an oxidative aqueous environment.[5]
Q: Could this compound be binding to my plastic labware? Yes, lipophilic compounds like flavonoids can bind non-specifically to the plastic surfaces of assay plates and tubes, reducing the bioavailable concentration.[5] To mitigate this, consider pre-treating plates with a blocking agent like Bovine Serum Albumin (BSA). Adding BSA (1-4%) to the medium can also act as a "sink" and help stabilize the compound in solution.[5]
Protocols and Data
Experimental Protocol: HPLC-Based Stability Assay of this compound
This protocol outlines a method to quantify the stability of this compound in a specific cell culture medium.
1. Materials:
-
This compound powder
-
DMSO (HPLC grade)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile (B52724) and water with 0.1% formic acid (or similar, requires optimization)[16][17]
-
Sterile microcentrifuge tubes (amber or covered)
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Spike the complete cell culture medium with the this compound stock solution to your final experimental concentration (e.g., 10 µM). Prepare enough for all time points.
-
Time Point Zero (T=0): Immediately after preparation, take a 100 µL sample of the working solution. This is your T=0 reference. Store at -80°C until analysis.
-
Incubation: Place the remaining working solution in a sterile tube or plate in a 37°C, 5% CO2 incubator, mimicking your experimental conditions (e.g., wrap in foil for dark conditions).
-
Time Point Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw 100 µL aliquots and immediately freeze them at -80°C.
-
Sample Preparation for HPLC: Thaw all samples. To precipitate proteins, add 200 µL of ice-cold acetonitrile to each 100 µL sample. Vortex and centrifuge at high speed for 10 minutes. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the samples onto the HPLC system. Monitor the peak corresponding to this compound at its absorbance maximum (e.g., ~290 nm).
-
Data Analysis: Calculate the peak area for this compound at each time point. Determine the percentage of this compound remaining relative to the T=0 sample.
Caption: Experimental workflow for an HPLC-based stability assay.
Data Presentation
The following tables summarize the key factors influencing this compound stability and provide representative data from a stability assay.
Table 1: Summary of Factors Affecting this compound Stability and Mitigation Strategies
| Factor | Potential Impact on Stability | Recommended Mitigation Strategy |
| Light | High | Photodegradation can rapidly decrease concentration.[5][11] |
| Temperature | Medium-High | Degradation rate increases at 37°C.[5][12] |
| pH | Medium | Stability is pH-dependent; physiological pH may not be optimal.[5][18] |
| Oxygen | High | As an antioxidant, it is prone to oxidation.[3] |
| Freeze/Thaw | Medium | Repeated cycles can degrade the stock solution.[5] |
| Plastic Binding | Medium | Non-specific binding reduces available concentration.[5] |
Table 2: Representative Stability Data for this compound (10 µM) in DMEM + 10% FBS at 37°C
| Incubation Time (Hours) | % this compound Remaining (Protected from Light) | % this compound Remaining (Exposed to Ambient Light) |
| 0 | 100% | 100% |
| 4 | 91% | 78% |
| 8 | 82% | 55% |
| 12 | 74% | 36% |
| 24 | 53% | <15% |
| Note: This table presents representative data for illustrative purposes. Actual degradation rates must be determined experimentally. |
Potential Degradation Pathway
Flavonoids like this compound can undergo several degradation reactions. The most common is the oxidation of the polyphenol structure, leading to the formation of quinone-like structures, which can further polymerize or cleave.
Caption: Simplified pathways for this compound degradation in vitro.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. mdpi.com [mdpi.com]
- 3. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ampelopsin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. qbdgroup.com [qbdgroup.com]
- 9. "Stability of flavonoids and ascorbic acid Part 1: Development of an in" by Megan E West [docs.lib.purdue.edu]
- 10. nj.gov [nj.gov]
- 11. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hplc assay method: Topics by Science.gov [science.gov]
- 17. journalbji.com [journalbji.com]
- 18. mdpi.com [mdpi.com]
Common experimental errors in Ampelopsin F research
Welcome to the Technical Support Center for Ampelopsin F (Dihydromyricetin) research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and questions that arise during experimentation with this promising natural compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound experiments, from basic handling to complex assay troubleshooting.
Compound Solubility and Stability
Q1: this compound has poor water solubility. How can I prepare my stock and working solutions to avoid precipitation?
A1: this compound is sparingly soluble in water but readily soluble in organic solvents like DMSO and ethanol.
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous, sterile dimethyl sulfoxide (B87167) (DMSO). Store these stock solutions in small aliquots at -80°C for long-term stability (up to one year). Avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is generally acceptable.
-
Working Solutions: When preparing working solutions for cell culture experiments, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. To prevent precipitation upon dilution, add the this compound stock solution to the medium dropwise while vortexing or gently mixing. It is also advisable to warm the medium to 37°C before adding the compound. If precipitation still occurs, consider using a solubilizing agent such as Pluronic F-68 or preparing a fresh dilution from the stock.
Q2: I'm observing inconsistent results between experiments. Could this be related to the stability of this compound?
A2: Yes, inconsistent results can be a sign of compound degradation. This compound is sensitive to light, pH, and temperature.
-
Light Sensitivity: Protect your this compound solutions from light by using amber-colored tubes or wrapping them in foil.
-
pH Stability: The stability of this compound can be pH-dependent. While it is relatively stable in neutral or slightly acidic conditions, its stability may decrease in alkaline environments. Ensure the pH of your experimental buffers and media is controlled and consistent.
-
Temperature Stability: While stock solutions are stable at low temperatures, prolonged incubation at 37°C in cell culture medium can lead to degradation. For long-term experiments, consider replenishing the medium with freshly diluted this compound periodically.
Troubleshooting Workflow for Solubility and Stability Issues
Caption: Troubleshooting workflow for this compound solubility and stability issues.
Cell-Based Assay Performance
Q3: My cell viability assay (e.g., MTT, XTT) results are variable. What are the common pitfalls when using this compound?
A3: Variability in cell viability assays can stem from several factors related to this compound's properties and the assay itself.
-
Compound Precipitation: As mentioned, this compound can precipitate in aqueous media, leading to inaccurate concentrations in your assay wells. Visually inspect your plates for any signs of precipitation before and during the experiment.
-
Interaction with Assay Reagents: Some compounds can directly interact with the tetrazolium salts (like MTT) or other assay reagents, leading to false-positive or false-negative results. To test for this, run a cell-free control where you incubate this compound with the assay reagents in the absence of cells.
-
Cell Seeding Density: The optimal cell seeding density is crucial for obtaining reproducible results. If cells are too sparse, the signal may be too low. If they are too dense, they may become confluent and enter a quiescent state, which can affect their response to the compound.
-
Incubation Time: The duration of exposure to this compound will significantly impact the IC50 value. Ensure you use a consistent incubation time across all experiments.[1]
Q4: I am observing off-target effects in my signaling pathway analysis (e.g., Western Blot). How can I confirm the specificity of this compound's action?
A4: While this compound is known to target specific pathways, off-target effects can occur, especially at higher concentrations.
-
Dose-Response Analysis: Perform a thorough dose-response analysis to identify the concentration range where the desired on-target effect is observed without significant off-target activity.
-
Use of Pathway-Specific Inhibitors/Activators: To confirm that the observed effects are mediated through a specific pathway, co-treat your cells with this compound and known inhibitors or activators of that pathway.
-
Knockdown/Knockout Models: If available, use cell lines with genetic knockdown or knockout of the target protein to validate the specificity of this compound.
-
Batch-to-Batch Variability: Commercial preparations of natural compounds can have varying purity levels. If you suspect off-target effects, it may be beneficial to test a new batch of this compound or have the purity of your current batch analyzed.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for expected potency. Note that these values can vary depending on experimental conditions such as incubation time and the specific assay used.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HL-60 | Human Promyelocytic Leukemia | 48 | 45.6 |
| K562 | Human Chronic Myelogenous Leukemia | 48 | 62.3 |
| HCT116 | Human Colorectal Carcinoma | 24 | 22.4 |
| HT-29 | Human Colorectal Adenocarcinoma | 24 | 35.7 |
| HepG2 | Human Hepatocellular Carcinoma | 48 | 30-50 |
| A549 | Human Lung Adenocarcinoma | 48 | ~50 |
| MCF-7 | Human Breast Adenocarcinoma | 48 | 20-40 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 48 | 20-40 |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the steps for assessing the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Appropriate cell culture medium and supplements
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.1%. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of PI3K/Akt Pathway
This protocol describes the analysis of the phosphorylation status of key proteins in the PI3K/Akt pathway in response to this compound treatment.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest (e.g., anti-total-Akt).
Signaling Pathway and Workflow Diagrams
This compound-Modulated Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Experimental Workflow for Investigating this compound's Effects
The following diagram outlines a general workflow for studying the biological effects of this compound in a cancer research setting.
Caption: A general experimental workflow for this compound research.
References
Optimization of extraction yield of Ampelopsin F from natural sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and analysis of Ampelopsin F (also known as Dihydromyricetin) from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources is it commonly extracted? A1: this compound, or Dihydromyricetin (B1665482) (DMY), is a major bioactive flavonoid.[1] It is primarily isolated from the plant Ampelopsis grossedentata (vine tea), but is also found in other plants such as Ampelopsis cantoniensis and grapes.[1][2] It is known for a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][3]
Q2: What are the most common methods for extracting this compound? A2: Common methods include traditional solvent extraction (e.g., reflux extraction with ethanol), ultrasound-assisted extraction, and novel techniques like chelating extraction.[2][4][5] The choice of method depends on factors like desired yield, purity, extraction time, and available equipment.
Q3: Which solvents are most effective for this compound extraction? A3: Ethanol (B145695), particularly in high concentrations (e.g., 80-90%), is a widely used and effective solvent for extracting this compound.[2][6] Methanol (B129727) is also a suitable solvent.[7] Recently, novel green solvents like deep eutectic solvents (DESs) have also been successfully used.[5]
Q4: How can the purity of extracted this compound be improved? A4: Purification can be achieved through techniques such as recrystallization, treatment with activated carbon to remove pigments, and chromatography methods like high-speed counter-current chromatography (HSCCC).[1][2]
Q5: What analytical techniques are recommended for the quantification of this compound? A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for both identification and quantification due to its sensitivity and simplicity.[1] Other techniques include Thin-Layer Chromatography (TLC) for rapid qualitative analysis and Capillary Electrophoresis (CE).[1]
Q6: What is the chemical stability of this compound and how should it be stored? A6: this compound is a polyhydroxy compound that is unstable under alkaline conditions and can be easily oxidized by air, forming quinones.[4] It has also been found to be highly unstable in cell culture mediums like DMEM, where it can be converted into dimers and oxidized products.[8] For storage, extracts and isolated compounds should be kept in a dark place at low temperatures (-20°C is recommended) to prevent degradation.[6] Adjusting aqueous solutions to a pH below 5 can also inhibit degradation.[9]
Troubleshooting Guides
Problem: Low Extraction Yield
| Question | Possible Cause | Suggested Solution |
| Why is my this compound yield lower than expected? | Inappropriate Solvent: The solvent type or concentration may not be optimal. | Use 80-90% ethanol for reflux extraction. For other methods, optimize the solvent system based on literature.[2][6] |
| Insufficient Extraction Time/Repetitions: The compound may not have been fully extracted from the plant matrix. | Increase the extraction time or the number of extraction cycles. Refluxing four times for 1.5 hours each has been shown to be effective.[2][10] Maceration should be repeated at least four times with fresh solvent.[6] | |
| Improper Solid-to-Liquid Ratio: Insufficient solvent may lead to incomplete extraction. | Optimize the solid-to-liquid ratio. A ratio of 1:30 or 1:35.5 (g/mL) has been used effectively in some protocols.[5] | |
| Particle Size Too Large: Large plant material particles have a smaller surface area, hindering solvent penetration. | Grind the dried plant material to a fine powder (<180 μm) to increase the surface area available for extraction.[11] | |
| Compound Degradation: this compound may be degrading during the extraction process due to high temperatures or pH. | Avoid high temperatures (above 60°C) for extended periods and ensure the extraction environment is not alkaline.[4][6] |
Problem: Low Purity of Extract
| Question | Possible Cause | Suggested Solution |
| My extract contains many impurities. How can I improve its purity? | Co-extraction of Impurities: Pigments, lipids, and other polar/non-polar compounds are often co-extracted. | Defatting: Perform a pre-extraction with a non-polar solvent like petroleum ether to remove lipids.[2] Activated Carbon: Treat the extract with activated carbon (e.g., 1g per 100g of starting material) to adsorb pigments.[2] |
| Inadequate Purification: The chosen purification method may not be effective enough. | Recrystallization: Perform multiple recrystallization steps (at least three are recommended) to improve purity.[2][10] Chromatography: For high-purity requirements, use techniques like High-Speed Counter-Current Chromatography (HSCCC).[1] | |
| Formation of Degradation Products: The compound may be degrading into other products, which appear as impurities. | Control extraction conditions carefully (see "Compound Degradation" below). Store extracts properly at low temperatures and protected from light.[6] |
Problem: Compound Degradation During Experiment
| Question | Possible Cause | Suggested Solution |
| I suspect my this compound is degrading. What are the signs and how can I prevent it? | Oxidation: As a flavonoid with multiple hydroxyl groups, this compound is prone to oxidation, especially in neutral or alkaline solutions, which can lead to the formation of quinones.[4] | Maintain a slightly acidic pH (below 5) if working with aqueous solutions. Purging solutions with nitrogen can also help prevent oxidation. |
| High Temperature: Prolonged exposure to high temperatures (e.g., >60°C) can accelerate degradation.[6] | Use the lowest effective temperature for extraction and evaporation. If possible, use methods like ultrasound-assisted extraction which can be performed at lower temperatures.[5] | |
| Instability in Cell Culture Media: this compound is known to be unstable in DMEM, degrading into dimers and oxidized products.[8] | When preparing solutions for cell-based assays, use freshly prepared stock. Consider adding an antioxidant like Vitamin C to the medium to improve stability.[8] Store stock solutions at -80°C. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes parameters from different studies to provide a comparative overview.
| Extraction Method | Natural Source | Solvent | Key Parameters | Yield/Purity | Reference |
| Reflux Extraction | Ampelopsis cantoniensis | 90% Ethanol | 4 reflux cycles, 1.5 hours each. | High yield (specific value not stated). | [2][10] |
| Chelating Extraction | Ampelopsis grossedentata | Water with Zn2+ | pH: 2, Temperature: 80°C, Time: 2 hours. | Yield: 11.3%, Purity: 94.3% (by HPLC). | [4] |
| DES-Assisted Ultrasonic Extraction | Ampelopsis grossedentata | L-carnitine-1,4-butanediol | Liquid/Solid Ratio: 35.5 mL/g, Power: 697 W, Time: 46 min. | Yield: 15.32% ± 0.12% (total polyphenols). | [5] |
Experimental Protocols
Protocol 1: Optimized Reflux Extraction and Purification
This protocol is based on a method optimized for high yield from Ampelopsis cantoniensis.[2][10]
-
Preparation of Material: Grind dried plant material into a fine powder.
-
Defatting: Extract the powder with petroleum ether for five cycles to remove lipids. Air-dry the powder.
-
Extraction:
-
Add 90% ethanol to the defatted powder.
-
Perform reflux extraction for 1.5 hours.
-
Filter the extract and collect the filtrate.
-
Repeat the reflux extraction on the plant material residue three more times (for a total of four cycles), combining the filtrates.
-
-
Solvent Evaporation: Evaporate the combined ethanol extracts under reduced pressure to obtain a concentrated crude extract.
-
Purification:
-
Dissolve the crude extract in a suitable solvent.
-
Add activated carbon (1g per 100g of initial plant material) to the solution to decolorize it.
-
Filter to remove the carbon.
-
Perform recrystallization from an appropriate solvent system (e.g., ethanol-water) three times to obtain pure this compound crystals.
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the quantification of this compound.[1]
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Accurately weigh the dried extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (A) and water with 0.1% phosphoric acid (B).
-
Detection: Diode Array Detector (DAD) or UV detector at a wavelength of approximately 290 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard solutions to create a calibration curve by plotting peak area against concentration. Inject the prepared sample, and determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction, Purification, and Analysis.
Signaling Pathway Modulation
Caption: this compound Inhibits Pro-survival and Inflammatory Pathways.
References
- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Optimizing the extracting technique of ampelopsin from Ampelopsis cantoniensis Planch by a uniform design method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ecofriendly Extraction of Polyphenols from Ampelopsis grossedentata Leaves Coupled with Response Surface Methodology and Artificial Neural Network–Genetic Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Stability profiling and degradation products of dihydromyricetin in Dulbecco's modified eagle's medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Addressing autofluorescence of Ampelopsin F in imaging assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the autofluorescence of Ampelopsin F in imaging assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its autofluorescence a concern in imaging assays?
A1: this compound, also known as dihydromyricetin, is a dihydroflavonol, a type of flavonoid found in various plants. Like many flavonoids, this compound possesses intrinsic fluorescence, meaning it naturally emits light upon excitation. This "autofluorescence" can be a significant challenge in fluorescence-based imaging assays as it can interfere with the signals from fluorescent probes (e.g., fluorescently labeled antibodies or dyes) used to detect specific cellular targets. This interference can lead to a low signal-to-noise ratio, making it difficult to distinguish the specific signal from the background autofluorescence and potentially leading to inaccurate results.
Q2: What are the expected spectral properties of this compound autofluorescence?
Inferred Spectral Properties of this compound:
| Parameter | Estimated Wavelength Range |
|---|---|
| Excitation Maximum | ~350 - 450 nm |
| Emission Maximum | ~480 - 550 nm |
It is crucial for researchers to empirically determine the autofluorescence spectrum of this compound under their specific experimental conditions (e.g., buffer, pH, cell type) using a spectral scan on their imaging system.
Q3: What are the primary sources of autofluorescence in a typical cell imaging experiment?
A3: Autofluorescence can originate from both endogenous cellular components and experimental procedures.
-
Endogenous Sources:
-
Metabolic Cofactors: NADH and flavins are major contributors, primarily fluorescing in the blue-green region.
-
Structural Proteins: Collagen and elastin, found in the extracellular matrix, exhibit broad autofluorescence, typically in the blue and green channels.
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in cells with age and are highly fluorescent across a broad spectrum.[1]
-
-
Experimental Sources:
-
Fixatives: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular amines to create fluorescent products.[1]
-
Cell Culture Media: Components like phenol (B47542) red and riboflavin (B1680620) in cell culture media can be fluorescent.
-
Plasticware: Some plastic labware, such as multi-well plates, can exhibit autofluorescence.
-
Troubleshooting Guide
Issue: High background fluorescence in my imaging channel of interest when treating cells with this compound.
This is a common problem when working with autofluorescent compounds. The following troubleshooting steps can help to mitigate the issue.
Step 1: Characterize the Autofluorescence
Before attempting to reduce autofluorescence, it's essential to understand its spectral properties in your system.
-
Recommendation: Image an unstained sample treated with this compound using a wide range of excitation and emission filters to determine the optimal spectral window for your fluorescent probes, avoiding the emission range of this compound.
Step 2: Optimize Imaging Parameters and Fluorophore Selection
-
Recommendation:
-
Spectral Separation: Choose fluorescent probes that have excitation and emission spectra well separated from the inferred autofluorescence of this compound. Probes in the red and far-red regions of the spectrum are often a good choice, as endogenous autofluorescence is typically lower at longer wavelengths.[1]
-
Filter Selection: Use narrow bandpass filters to specifically capture the emission of your probe and exclude as much of the autofluorescence as possible.
-
Step 3: Chemical Quenching of Autofluorescence
Several chemical reagents can be used to reduce autofluorescence from various sources.
| Quenching Agent | Target | Notes |
| Sudan Black B | Lipofuscin | Effective at quenching lipofuscin-based autofluorescence.[1] |
| Sodium Borohydride (B1222165) | Aldehyde-induced autofluorescence | Can reduce autofluorescence caused by fixation with formaldehyde or glutaraldehyde.[1] |
| Commercial Reagents | Broad Spectrum | Various commercial kits are available that can quench autofluorescence from multiple sources. |
Step 4: Photobleaching
-
Recommendation: Before staining with your fluorescent probe, intentionally expose your this compound-treated sample to intense light from your microscope's light source. This can selectively destroy the autofluorescent molecules. The optimal duration and intensity of photobleaching should be determined empirically to avoid damaging the sample.
Step 5: Computational Correction
-
Recommendation:
-
Background Subtraction: In its simplest form, an image of an unstained, this compound-treated sample can be acquired and its fluorescence intensity can be subtracted from the stained samples.
-
Spectral Unmixing: This is a more advanced technique available on many modern confocal and spectral imaging systems. It treats the autofluorescence of this compound as a separate fluorescent "species" and computationally removes its contribution from the final image, isolating the signal from your specific probe.[2]
-
Experimental Protocols
Protocol 1: Characterizing this compound Autofluorescence
-
Prepare your cells on a suitable imaging plate or slide.
-
Treat the cells with this compound at the desired concentration and for the appropriate duration. Include an untreated control.
-
Wash the cells with phosphate-buffered saline (PBS).
-
If your protocol involves fixation, fix the cells as required.
-
Mount the coverslip with a suitable mounting medium.
-
Using a confocal or widefield fluorescence microscope, perform a "lambda scan" or "spectral scan" on the this compound-treated, unstained sample. This involves exciting the sample at a fixed wavelength (e.g., 405 nm or 488 nm) and collecting the emission across a wide range of wavelengths.
-
Plot the emission intensity versus wavelength to determine the emission spectrum of this compound autofluorescence.
-
Repeat with different excitation wavelengths to find the peak excitation.
Protocol 2: Sudan Black B Treatment for Autofluorescence Quenching
-
After completing your standard immunofluorescence staining protocol, wash the samples thoroughly with PBS.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Rinse the slides extensively with PBS to remove excess Sudan Black B.
-
Mount the coverslip with an appropriate mounting medium.
Protocol 3: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
After fixation with formaldehyde or glutaraldehyde, wash the samples three times with PBS.
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.
-
Incubate the samples in the sodium borohydride solution for 15 minutes at room temperature.
-
Wash the samples three times with PBS to remove any residual sodium borohydride.
-
Proceed with your standard blocking and staining protocol.
Visualizations
Caption: Workflow for managing this compound autofluorescence.
Caption: Decision tree for troubleshooting autofluorescence.
References
Technical Support Center: Ampelopsin F Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ampelopsin F (Dihydromyricetin, DHM) during experimental procedures. Adherence to these protocols is critical for ensuring the accuracy and reproducibility of research findings.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A change in the color of your this compound solution, often to a yellowish or brownish hue, is a primary indicator of degradation. This is typically due to oxidation, particularly of the pyrogallol (B1678534) moiety on the B-ring, which forms quinone-like structures.[1] This process can be accelerated by exposure to light, elevated pH, and the presence of metal ions.
Q2: I'm observing a loss of this compound potency in my cell culture experiments. What could be the cause?
This compound is known to be unstable in typical cell culture media, such as Dulbecco's Modified Eagle's Medium (DMEM), especially at a physiological pH of around 7.4 and a temperature of 37°C.[1][2] In these conditions, it can degrade into dimers, oxidized products, and ring-cleavage products.[1][2] Furthermore, it can react with amino acids present in the media to form nitrogenous derivatives.[1]
Q3: What are the optimal pH and temperature conditions for storing and handling this compound solutions?
This compound exhibits greater stability in acidic conditions. It is recommended to maintain the pH of stock solutions below 6.0.[3][4] The compound is unstable in weak alkaline solutions (pH > 6.0).[5][6][7] For storage, low temperatures are crucial. Solutions should be stored at 2-8°C for short-term use and frozen at -20°C or below for long-term storage to minimize degradation.[1]
Q4: Can I do anything to improve the stability of this compound in my experimental solutions?
Yes, the addition of antioxidants can significantly enhance stability. Ascorbic acid (Vitamin C) has been shown to be particularly effective at preventing the oxidative degradation of this compound in solutions, including cell culture media.[1][5]
Q5: Are there any specific laboratory practices I should follow when working with this compound?
To minimize degradation, it is advisable to work with this compound under subdued light conditions or use amber-colored glassware or tubes. Prepare solutions fresh whenever possible. If using aqueous solutions, deoxygenate the solvent by sparging with an inert gas like nitrogen or argon before dissolving the compound. Avoid sources of metal ion contamination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound. | 1. Review your sample preparation and handling procedures for exposure to light, elevated pH, or high temperatures. 2. Compare the retention times and mass spectra of the unknown peaks with known degradation products (dimers, oxidized forms).[1] 3. Implement stabilization strategies such as adding ascorbic acid to your solutions.[5] |
| High variability between experimental replicates | Inconsistent degradation of this compound across samples. | 1. Standardize all experimental parameters, including incubation times, temperature, pH, and light exposure. 2. Prepare a fresh stock solution of this compound for each experiment. 3. Use a stabilized formulation or co-administer with an antioxidant like ascorbic acid.[1][5] |
| Low bioavailability or in-vivo efficacy | Degradation in the gastrointestinal tract or bloodstream. | 1. This compound is known to be unstable under the mildly alkaline conditions of the lower gastrointestinal tract.[6] 2. Consider formulation strategies such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), or encapsulation to protect the compound from degradation.[3][4][7][8] |
| Solution appears cloudy or precipitated | Poor solubility or degradation leading to insoluble products. | 1. Ensure the solvent is appropriate and the concentration is within the solubility limits of this compound. 2. Check the pH of the solution; extreme pH values can affect both stability and solubility. 3. Filter the solution through a 0.22 µm filter before use. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of an this compound stock solution with enhanced stability for use in various experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
L-Ascorbic acid
-
Sterile, amber-colored microcentrifuge tubes
-
Sterile, deionized water (optional, for further dilutions)
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare a stock solution of L-Ascorbic acid (e.g., 100 mM) in sterile deionized water.
-
To the this compound powder, add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
To this solution, add L-Ascorbic acid stock solution to a final concentration of 100-200 µM.
-
Aliquot the stabilized stock solution into single-use amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method. This is a critical step in drug development and stability testing.[9][10][11][12]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade methanol (B129727) and water
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in methanol or a suitable solvent.
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 N HCl.
-
Incubate at 60°C for 2 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 N NaOH.
-
Incubate at 60°C for 30 minutes.
-
Neutralize the solution with 0.1 N HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in an oven at 105°C for 24 hours.
-
Dissolve the stressed powder in the initial solvent.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability profiling and degradation products of dihydromyricetin in Dulbecco's modified eagle's medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Strategic developments in the drug delivery of natural product dihydromyricetin: applications, prospects, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical properties of dihydromyricetin and the effects of ascorbic acid on its stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Dihydromyricetin and Metabolites in Serum and Brain Associated with Acute Anti-Ethanol Intoxicating Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US20200215027A1 - Dihydromyricetin nanoemulsion formulations and methods for forming them - Google Patents [patents.google.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmasm.com [pharmasm.com]
- 13. database.ich.org [database.ich.org]
- 14. Photostability Studies - Eurofins Scientific [eurofins.cz]
- 15. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimization of Ampelopsin F Delivery in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during the optimization of Ampelopsin F (Dihydromyricetin, DHM) delivery in animal models.
I. Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low in animal models?
A1: The low oral bioavailability of this compound is primarily attributed to its poor water solubility, which limits its dissolution in the gastrointestinal tract—a critical step for absorption.[1][2][3] Additionally, it may undergo extensive first-pass metabolism in the gut wall and liver, and can be unstable in the gastrointestinal environment, further reducing the amount of active compound that reaches systemic circulation.[1][4]
Q2: What are the most effective strategies to enhance the bioavailability of this compound?
A2: Nanoformulation is a leading strategy to overcome the bioavailability challenges of this compound. Key approaches include:
-
Liposomes: These vesicles can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and improving absorption.[1]
-
Polymeric Nanoparticles (e.g., PLGA): Encapsulating this compound in biodegradable polymers like PLGA can provide a sustained release and improve stability and bioavailability.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can improve the solubility and absorption of lipophilic compounds like this compound.
Q3: My this compound formulation shows high variability in pharmacokinetic studies between individual animals. What could be the cause?
A3: High inter-individual variability is a common challenge in animal studies.[5] Potential causes include:
-
Inconsistent Administration: Variability in the technique of oral gavage or intravenous injection can lead to differences in the administered dose.
-
Physiological Differences: Age, weight, sex, and gut microbiome of the animals can influence drug metabolism and absorption.[4]
-
Formulation Instability: The formulation may not be homogenous, or it could be degrading, leading to inconsistent dosing.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of flavonoids.[1][6]
Q4: I am observing precipitation of this compound when preparing my formulation. How can I resolve this?
A4: Precipitation is often due to the poor aqueous solubility of this compound.[3] Consider the following solutions:
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Experiment with different buffers to find the optimal pH for solubility and stability.
-
Use of Co-solvents: For preclinical studies, pharmaceutically acceptable co-solvents can be used to increase solubility.
-
Nanoformulation: Encapsulating the compound in nanoparticles or liposomes can keep it dispersed in an aqueous medium.
II. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Symptom(s) | Possible Cause(s) | Suggested Solution(s) |
| Low Bioavailability | Lower than expected plasma concentrations (low AUC and Cmax) of this compound after oral administration. | 1. Poor aqueous solubility.2. Extensive first-pass metabolism.3. Rapid degradation in the GI tract.4. Inefficient absorption across the intestinal epithelium. | 1. Improve Solubility: Utilize nanoformulation strategies such as PLGA nanoparticles or liposomes.[1]2. Bypass First-Pass Metabolism: Consider alternative administration routes like intravenous (IV) injection for initial efficacy studies. For oral delivery, co-administration with metabolism inhibitors (e.g., piperine) can be explored, though this adds complexity.[1]3. Protect from Degradation: Encapsulate this compound in a protective carrier like a liposome (B1194612) or nanoparticle.[1] |
| Formulation Instability | Precipitation, aggregation, or phase separation of the formulation over time. Inconsistent particle size in nanoformulations. | 1. Suboptimal formulation parameters (e.g., drug-to-carrier ratio, stabilizer concentration).2. Inadequate homogenization or sonication during preparation.3. Storage at inappropriate temperature or pH. | 1. Optimize Formulation: Systematically vary the drug-to-polymer/lipid ratio and the concentration of stabilizers (e.g., PVA for PLGA nanoparticles).2. Refine Preparation Method: Ensure consistent and adequate energy input during homogenization or sonication. For PLGA nanoparticles, ensure the organic solvent is fully evaporated.[7][8]3. Control Storage Conditions: Store formulations at recommended temperatures (e.g., 4°C) and protect from light. Evaluate the stability of the formulation at different pH values. |
| Inconsistent In Vivo Results | High standard deviation in pharmacokinetic parameters or therapeutic outcomes across the animal cohort. | 1. Improper or inconsistent animal handling and dosing technique (e.g., oral gavage, IV injection).2. Variability in animal fasting state.3. Formulation is not homogenous. | 1. Standardize Procedures: Ensure all personnel are thoroughly trained in the administration techniques. Use appropriate gavage needle sizes and ensure correct placement.[9][10][11][12] For IV injections, use a heating lamp to dilate the tail vein for easier administration.[13][14][15]2. Control Fasting: Implement a consistent fasting period for all animals before dosing to minimize food-drug interactions.[1]3. Ensure Homogeneity: Vigorously vortex or sonicate the formulation immediately before drawing each dose to ensure a uniform suspension. |
| Adverse Events in Animals | Signs of distress, labored breathing, or injury after oral gavage. Swelling or blistering at the injection site after IV administration. | 1. Esophageal or stomach perforation during gavage.2. Aspiration of the formulation into the lungs.3. Extravasation (leakage) of the substance outside the vein during IV injection. | 1. Refine Gavage Technique: Use flexible, bulb-tipped gavage needles. Measure the correct insertion length for each animal (from the mouth to the last rib). Administer the substance slowly and do not force the needle if resistance is met.[10][11][16]2. Monitor Animals: Observe animals for 5-10 minutes post-administration for any signs of distress.[9][12]3. Improve IV Technique: Ensure the needle is correctly placed within the vein. Inject slowly and stop immediately if swelling occurs. Apply gentle pressure to the site after removing the needle.[14][15] |
III. Data Presentation: Pharmacokinetic Parameters of this compound Formulations
The following tables summarize quantitative data from studies on different this compound delivery systems in animal models.
Table 1: Oral Administration of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| DHM Suspension | 20 | 21.63 ± 3.62 | 2.67 | 164.97 ± 41.76 | 4.02 | [17] |
| DHM-PLGA NPs | - | 1369.42 µg/L | 1 | - | 2.04 times higher than DHM | [13] |
Note: Direct comparison is challenging due to variations in experimental conditions across studies. Data for DHM-PLGA NPs was presented in µg/L.
Table 2: Intravenous Administration of this compound in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | t1/2 (h) | AUC (0-t) (ng·h/mL) | Reference |
| DHM in Saline | 2 | 165.67 ± 16.35 | 2.05 ± 0.52 | 410.73 ± 78.12 | [17] |
IV. Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
(Based on the emulsification-solvent evaporation method)
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (Dihydromyricetin)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1-5% w/v in distilled water)
-
Distilled water
-
Sonicator (probe or bath)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and this compound in an organic solvent (e.g., 5 mL of DCM).[18]
-
Aqueous Phase Preparation: Prepare the PVA solution by dissolving PVA in distilled water. Gentle heating may be required.[18]
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication. This should be done in an ice bath to prevent overheating.[18][19] The sonication can be performed for 3-5 minutes with a cycle of power on and off (e.g., 1 second on, 3 seconds off).[18]
-
Solvent Evaporation: Stir the resulting emulsion on a magnetic stirrer for several hours at room temperature to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. The centrifugation speed and time will depend on the particle size (e.g., 12,000 rpm for 5 minutes).[18]
-
Washing: Discard the supernatant and wash the nanoparticle pellet with distilled water to remove residual PVA. Repeat the centrifugation and washing steps 2-3 times.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in distilled water for immediate use or lyophilize for long-term storage.
Protocol 2: Preparation of this compound-Loaded Liposomes
(Based on the thin-film hydration method)
Materials:
-
Phospholipids (e.g., Soy Phosphatidylcholine)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., Chloroform/Methanol mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
-
Rotary evaporator
-
Sonicator or Extruder
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.[20][21][22]
-
Solvent Evaporation: Attach the flask to a rotary evaporator and rotate it under reduced pressure. The temperature should be maintained above the lipid transition temperature. This will create a thin, dry lipid film on the inner wall of the flask.[20][22]
-
Hydration: Add the aqueous buffer to the flask containing the lipid film. Agitate the flask to hydrate (B1144303) the film, which will lead to the formation of multilamellar vesicles (MLVs). This step should also be performed above the lipid transition temperature.[20][22]
-
Size Reduction: To obtain smaller, unilamellar vesicles, the MLV suspension must be downsized. This can be achieved by:
-
Purification: Remove any unencapsulated this compound by centrifugation or dialysis.
-
Storage: Store the final liposome suspension at 4°C.
Protocol 3: Pharmacokinetic Study in Rats
Procedure:
-
Animal Acclimatization: House the animals (e.g., Sprague-Dawley rats) in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the animals overnight (e.g., 12 hours) before administration, with free access to water.
-
Administration:
-
Oral Gavage: Administer the this compound formulation using a suitable gavage needle. The volume should not exceed 10 mL/kg.[9][10][12]
-
Intravenous Injection: Administer the formulation via the lateral tail vein. The injection volume should be appropriate for the animal's weight (e.g., 5 mL/kg for a bolus injection in mice).[13][25]
-
-
Blood Sampling: Collect blood samples (e.g., 250 µL) from the orbital sinus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[17][26]
-
Plasma Separation: Centrifuge the blood samples (e.g., 5000 rpm for 10 minutes) to separate the plasma.[17]
-
Sample Storage: Store the plasma samples at -40°C or lower until analysis.[17]
-
Plasma Analysis (HPLC):
-
Sample Preparation: Perform protein precipitation and liquid-liquid extraction. For example, acidify plasma samples and extract with ethyl acetate.[27]
-
HPLC Analysis: Analyze the extracted samples using a validated HPLC method with a C18 column. Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and phosphoric acid). Set the detection wavelength appropriately for this compound (e.g., 290 nm).[27]
-
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) using appropriate software.
V. Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to exert its therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and metabolism.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for In Vivo Study
This diagram outlines the typical workflow for evaluating a novel this compound formulation in an animal model.
Caption: Workflow for in vivo evaluation of this compound delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving the solubility of ampelopsin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. nanocomposix.com [nanocomposix.com]
- 8. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10857B [pubs.rsc.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
- 15. depts.ttu.edu [depts.ttu.edu]
- 16. instechlabs.com [instechlabs.com]
- 17. Determination of dihydromyricetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static.igem.org [static.igem.org]
- 19. polylactide.com [polylactide.com]
- 20. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 22. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 23. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 24. eijppr.com [eijppr.com]
- 25. animalcare.ubc.ca [animalcare.ubc.ca]
- 26. Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Simultaneous determination and pharmacokinetic studies of dihydromyricetin and myricetin in rat plasma by HPLC-DAD after oral administration of Ampelopsis grossedentata decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ampelopsin F Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their Ampelopsin F purification protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction solvent or method. | - Use polar solvents like ethanol (B145695) or methanol (B129727) for extraction. An optimized method suggests 90% ethanol.[1] - Increase the solvent-to-solid ratio to ensure complete extraction.[2] - Employ advanced extraction techniques like ultrasound-assisted or reflux extraction to improve efficiency.[2][3] Refluxing four times for 1.5 hours each is one suggested protocol.[1] |
| Co-extraction of Impurities (e.g., chlorophyll (B73375), waxes) | Use of non-polar solvents in initial extraction or lack of a pre-extraction step. | - For fresh plant materials, pre-treat with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids, waxes, and chlorophyll before the main extraction.[1][4] - If impurities are in the crude extract, perform a liquid-liquid partition with a non-polar solvent. |
| Degradation of this compound During Purification | This compound (also known as Dihydromyricetin) is a polyhydroxy compound prone to oxidation, especially under alkaline conditions or at high temperatures.[5] | - Maintain a slightly acidic pH (e.g., pH 2-5.5) during extraction and purification steps.[5] - Avoid excessive heat. For temperature-sensitive steps, consider working at lower temperatures. One study noted degradation over 90°C.[3] - Consider using a chelating extraction method with ions like Zn2+ to protect the hydroxyl groups from oxidation during the process.[5][6] |
| Poor Resolution in Column Chromatography | Improper stationary phase, mobile phase, or column packing. Overloading the column. | - Stationary Phase: Use silica (B1680970) gel for polar compounds or reversed-phase (e.g., C18) columns.[7] - Mobile Phase: Optimize the solvent system. For silica gel, a gradient of chloroform-methanol or ethyl acetate-methanol is common for flavonoids.[8] - Flow Rate: Adjust to an optimal rate; too fast can cause band broadening, and too slow can lead to long run times.[9] - Sample Load: Do not overload the column, as this is a primary cause of poor separation.[9] |
| Precipitation of this compound in Solution | Exceeding the solubility limit in the chosen solvent, especially when changing solvent polarity. | - Ensure the solvent system is appropriate for this compound, which is more soluble in polar solvents like ethanol and methanol.[8] - When changing from a highly polar to a less polar solvent system, do so gradually to prevent shocking the compound out of solution. |
| Final Product Fails Purity Analysis | Incomplete separation from structurally similar flavonoids or other impurities. | - Add a recrystallization step after chromatography. Common solvents for flavonoid recrystallization include ethanol, methanol, or chloroform.[8] - Employ preparative HPLC for final polishing if high purity (>98%) is required.[10] - Consider using a different chromatography technique, such as Sephadex LH-20, which is effective for separating flavonoids.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial extraction solvent for this compound?
A1: Polar solvents are most effective for extracting polyhydroxylated flavonoids like this compound.[4][8] A 90% ethanol solution has been identified as optimal in a study focused on maximizing yield and purity from Ampelopsis cantoniensis.[1] Methanol is also a common and effective solvent. The choice may depend on downstream processing steps and available equipment.
Q2: My crude extract is dark green. How can I efficiently remove chlorophyll?
A2: Chlorophyll can be removed through a defatting step prior to the main extraction or a partitioning step afterward. Before extracting with your primary polar solvent (like ethanol), wash the dried, pulverized plant material with a non-polar solvent such as petroleum ether.[1] Alternatively, you can perform a liquid-liquid extraction on your crude extract, partitioning it between an aqueous-alcoholic phase and a non-polar solvent to draw the chlorophyll out.
Q3: What are the most critical parameters to optimize for column chromatography purification of this compound?
A3: The three most critical parameters are the choice of stationary phase, the mobile phase composition, and the sample load.[7][9] For this compound, a polar compound, normal-phase chromatography on silica gel is common. The mobile phase, typically a gradient system like ethyl acetate/methanol, must be carefully optimized to achieve separation from other closely related flavonoids.[8] Finally, overloading the column is a frequent cause of poor resolution.[9]
Q4: How can I prevent this compound from degrading during the purification process?
A4: this compound is susceptible to oxidation, particularly at high temperatures and non-acidic pH.[3][5] To minimize degradation, keep extraction and evaporation temperatures as low as feasible (e.g., below 90°C).[3] It is also beneficial to maintain a slightly acidic environment during the process.[5] A novel chelating extraction method using Zn2+ has been shown to effectively protect the compound from oxidation and increase yield.[5][6]
Q5: What is a realistic yield and purity to expect for this compound?
A5: Yields are highly dependent on the starting plant material and the extraction/purification methods used. Using an optimized reflux extraction, a yield of approximately 14.98 mg/g (or ~1.5%) from Polygonum perfoliatum L. has been reported.[3] A novel chelating extraction method reported increasing the yield from 7.2% to 11.4% from Ampelopsis grossedentata, which has a very high natural content.[5] Purity after column chromatography can typically reach >95%, and with subsequent recrystallization or preparative HPLC, purities of >98% are achievable.[12]
Quantitative Data Summary
The following table summarizes quantitative data from various this compound (Dihydromyricetin) purification protocols.
| Method | Starting Material | Key Parameters | Yield | Purity | Reference |
| Optimized Reflux Extraction | Ampelopsis cantoniensis | 90% Ethanol, Reflux 4x for 1.5h each, Petroleum Ether extraction 5x, Activated Carbon, Recrystallization 3x | "Higher Yield" (specific % not stated) | Not specified | [1] |
| Reflux Extraction with RSM Optimization | Polygonum perfoliatum L. | 82% Ethanol, Temp: 90.29°C, Solid-to-liquid ratio: 1:32.78 g/mL | 14.98 mg/g (~1.5%) | Not specified | [3] |
| Traditional Batch Extraction | Ampelopsis grossedentata | Not specified | 7.2% | Not specified | [5] |
| Novel Chelating Extraction | Ampelopsis grossedentata | Introduction of Zn2+ during extraction to form a chelate with this compound | 11.4% | "Higher" (specific % not stated) | [5][6] |
Experimental Protocols
Protocol 1: Optimized Reflux Extraction
This protocol is based on the methodology for extracting flavonoids from plant material.[1][3]
-
Preparation: Air-dry and pulverize the plant material (e.g., Ampelopsis leaves and stems).
-
Defatting (Optional but Recommended): Pre-extract the pulverized material with petroleum ether in a Soxhlet extractor or by maceration (5 times) to remove non-polar impurities like chlorophyll and lipids. Discard the petroleum ether fraction.
-
Extraction:
-
Add 82% ethanol to the defatted plant material at a solid-to-liquid ratio of 1:33 (g/mL).[3]
-
Heat the mixture to reflux at approximately 90°C for 1.5-2 hours with continuous stirring.[3]
-
Cool the mixture and filter to collect the ethanol extract.
-
Repeat the extraction process on the plant residue three more times to maximize yield.[1]
-
-
Concentration: Combine all ethanol extracts and concentrate the solution using a rotary evaporator under reduced pressure.
-
Purification: The resulting crude extract can be further purified using column chromatography.
Protocol 2: Column Chromatography Purification
This is a general protocol for the purification of flavonoids using silica gel chromatography.[7][8]
-
Column Packing:
-
Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane or the initial mobile phase solvent).
-
Pour the slurry into a glass column and allow it to pack uniformly. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the mobile phase or a suitable polar solvent.
-
Alternatively, adsorb the dry extract onto a small amount of silica gel and load the resulting dry powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a solvent system of lower polarity (e.g., Chloroform:Methanol 95:5 or Ethyl Acetate:Hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).
-
Collect fractions of the eluate continuously.
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions.
-
-
Final Step: Evaporate the solvent from the combined pure fractions to obtain purified this compound. Further purification can be achieved through recrystallization.[8]
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low purity of final this compound product.
References
- 1. [Optimizing the extracting technique of ampelopsin from Ampelopsis cantoniensis Planch by a uniform design method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. scielo.br [scielo.br]
- 9. krssltd.com [krssltd.com]
- 10. natpro.com.vn [natpro.com.vn]
- 11. air.unimi.it [air.unimi.it]
- 12. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oligostilbene Solubility
Welcome to the technical support center for oligostilbene research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the solubility of oligostilbenes.
Frequently Asked Questions (FAQs)
Q1: My oligostilbene compound is poorly soluble in aqueous solutions. What are the primary strategies I should consider to improve its solubility?
A1: Poor aqueous solubility is a common challenge with oligostilbenes due to their hydrophobic nature. The primary strategies to enhance their solubility can be broadly categorized into physical and chemical modifications. These include complexation with cyclodextrins, encapsulation in liposomes or nanoparticles, particle size reduction, and the formation of ternary systems.[1][2][3][4][5] The choice of method often depends on the specific oligostilbene, the desired final concentration, and the intended application.
Q2: I'm considering using cyclodextrins. Which type should I choose, and what level of solubility enhancement can I expect?
A2: Cyclodextrins (CDs) are a popular and effective choice for enhancing the solubility of stilbenes.[1] The most commonly used are α-CD, β-CD, and γ-CD, along with more soluble derivatives like hydroxypropyl-β-cyclodextrin (HPβCD).[6][7] The selection of the CD depends on the size and shape of the oligostilbene molecule to ensure a good fit within the CD cavity. For instance, pterostilbene (B91288) has shown significant interaction with β-CD and γ-CD.[6][8] The enhancement in solubility can be substantial, ranging from a 40-fold to over a 1200-fold increase, depending on the specific stilbene (B7821643) and cyclodextrin (B1172386) used.[6][7]
Q3: What is the difference between a binary and a ternary cyclodextrin system, and when should I consider a ternary system?
A3: A binary system consists of the oligostilbene and the cyclodextrin. While effective, these systems can sometimes result in bulky powders with a low drug concentration.[9] A ternary system introduces a third component, typically a hydrophilic polymer like hydroxypropyl methylcellulose (B11928114) (HPMC), to the complex.[9] This can further enhance the solubility and dissolution rate of the oligostilbene and can lead to a higher drug content in the final product.[9] Consider a ternary system if you are not achieving the desired drug load with a binary system or if you need to improve the dissolution profile further.[9]
Q4: Are there alternatives to cyclodextrins for improving oligostilbene solubility?
A4: Yes, several other effective methods exist. Liposomal encapsulation is a widely used technique where the oligostilbene is enclosed within a lipid bilayer, enhancing its solubility and bioavailability.[2] Nanoparticle-based systems, such as nanosuspensions, increase the surface area of the drug, leading to improved dissolution.[4][10] Other approaches include the use of co-solvents, surfactants, and solid dispersions.[5][11][12]
Troubleshooting Guides
Problem 1: Low complexation efficiency with cyclodextrins.
Possible Cause & Solution:
-
Incorrect Cyclodextrin Choice: The cavity of the selected cyclodextrin may not be the appropriate size for your oligostilbene.
-
Suboptimal Preparation Method: The method used to form the inclusion complex can significantly impact efficiency.
-
Troubleshooting: Experiment with different preparation techniques such as kneading, co-precipitation, and lyophilization.[8] Lyophilization, in particular, has been shown to be effective.
-
-
Insufficient Mixing/Reaction Time: Inadequate interaction time between the oligostilbene and cyclodextrin can lead to incomplete complexation.
-
Troubleshooting: Increase the stirring time and ensure vigorous mixing during the preparation of the complex.
-
Problem 2: Poor stability of the solubilized oligostilbene formulation.
Possible Cause & Solution:
-
Photodegradation: Stilbenes are known to be sensitive to light, which can cause isomerization and degradation.[1]
-
Troubleshooting: Protect your formulation from light at all stages of preparation and storage. Complexation with cyclodextrins has been shown to improve the photostability of stilbenes.[1]
-
-
Oxidation: The phenolic hydroxyl groups in oligostilbenes are susceptible to oxidation.
-
Troubleshooting: Consider adding antioxidants to your formulation. Additionally, encapsulation methods like liposomes can protect the compound from oxidative degradation.
-
-
Precipitation Over Time: The solubilized oligostilbene may precipitate out of the solution upon storage.
-
Troubleshooting: This may indicate that a supersaturated solution was formed. Re-evaluate your formulation and consider using a higher concentration of the solubilizing agent or switching to a more efficient method like a ternary cyclodextrin system.[9]
-
Quantitative Data on Solubility Enhancement
The following tables summarize the reported solubility enhancement of pterostilbene using different cyclodextrins.
Table 1: Solubility Enhancement of Pterostilbene with Native Cyclodextrins
| Cyclodextrin | Solubility Enhancement Factor | Association Constant (K1:1) (M⁻¹) |
| α-CD | 100-fold | 1144 |
| β-CD | 40-fold | 4950 |
| γ-CD | - | 133 |
Data sourced from phase-solubility studies.[6][8]
Table 2: Solubility Enhancement of Pterostilbene with Derivatized Cyclodextrins
| Cyclodextrin (100 mM) | Solubility Enhancement Factor | Final Solubility (mM) |
| HPβCD | 700-fold | 41.9 ± 0.3 |
| DIMEB | 1200-fold | 57.6 ± 0.1 |
| RAMEB | 1250-fold | 60.4 ± 0.4 |
Data reflects the increase over the initial solubility (S₀).[7]
Experimental Protocols
Protocol 1: Preparation of Oligostilbene-Cyclodextrin Inclusion Complexes by Kneading
-
Molar Ratio: Determine the desired molar ratio of the oligostilbene to the cyclodextrin (commonly 1:1).
-
Mixing: In a mortar, accurately weigh the oligostilbene and cyclodextrin.
-
Kneading: Add a small amount of a water-ethanol mixture to the powder and knead thoroughly with a pestle for a defined period (e.g., 45-60 minutes) to form a homogeneous paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
Protocol 2: Preparation of Oligostilbene-Loaded Liposomes by Thin-Film Hydration
-
Lipid Mixture Preparation: Dissolve the chosen lipids (e.g., phospholipids (B1166683) and cholesterol) and the oligostilbene in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform-methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer by gentle rotation at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
-
Purification: Remove the non-encapsulated oligostilbene by methods such as dialysis or size exclusion chromatography.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for cyclodextrin inclusion complex formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Native Cyclodextrins as Complexation Agents for Pterostilbene: Complex Preparation and Characterization in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complexation between the Antioxidant Pterostilbene and Derivatized Cyclodextrins in the Solid State and in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The challenge of improving pterostilbene (PTS) solubility for solid and semi-solid dosage forms: The obtention of binary and ternary systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. wjbphs.com [wjbphs.com]
- 12. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Managing Oxidative Instability of Phenolic Compounds in Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the oxidative instability of phenolic compounds during experimental assays. Below, you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the degradation of phenolic compounds in our assays?
A1: The stability of phenolic compounds is influenced by several factors, both intrinsic to the compound's structure and extrinsic to the experimental conditions. The main drivers of degradation include:
-
pH: Phenolic compounds are generally more stable in acidic conditions (pH 3-6).[1] As the pH increases towards neutral and alkaline, the susceptibility to auto-oxidation and irreversible structural changes significantly increases.[1][2][3][4]
-
Temperature: Elevated temperatures accelerate the rate of oxidative and other degradation reactions.[1][5][6][7] While higher temperatures might be used for extraction, prolonged exposure can lead to substantial loss of phenolic compounds.[1][6]
-
Oxygen: The presence of molecular oxygen is a key factor in the oxidative degradation of phenols.[1] This is often exacerbated by exposure to air during sample preparation and analysis.
-
Light: Exposure to light, especially UV radiation, can induce photo-oxidation and accelerate the degradation of many phenolic compounds.[1][7]
-
Enzymes: In crude plant extracts, enzymes like polyphenol oxidase (PPO) and peroxidase (POD) can cause rapid enzymatic browning and degradation if not properly inactivated.[1][8]
-
Metal Ions: The presence of metal ions, such as iron and copper, can catalyze oxidative degradation reactions.[1]
Q2: We observed a rapid color change in our phenolic compound solution. What is causing this and how can we prevent it?
A2: A rapid color change, typically to a brown or darker hue, is a common sign of phenolic compound degradation, specifically oxidation.[9] This can be due to either enzymatic or non-enzymatic processes.
-
Enzymatic Browning: This is common in crude plant extracts due to the activity of enzymes like polyphenol oxidase (PPO).[1][8] To prevent this, consider the following:
-
Heat Treatment (Blanching): A brief heat treatment of the plant material or extract can denature and inactivate these enzymes.[1]
-
Use of Chelating Agents: Agents like EDTA can bind to the metal cofactors necessary for enzymatic activity.[1]
-
Lowering pH: A lower pH can inhibit the activity of many degradative enzymes.[1]
-
-
Non-Enzymatic Oxidation: This is a chemical reaction with oxygen, often accelerated by high pH, elevated temperature, and light.[1] To minimize this:
-
Use Antioxidants: Adding antioxidants like ascorbic acid can help protect your compounds of interest.[10][11]
-
Deoxygenate Solvents: Purge your solvents with an inert gas such as nitrogen or argon to remove dissolved oxygen.[1]
-
Control Temperature: Maintain a low temperature (e.g., on ice) throughout your experiment.[1]
-
Protect from Light: Use amber vials or wrap your containers in aluminum foil.[1][7]
-
Q3: What is the best practice for storing phenolic compound solutions to ensure their long-term stability?
A3: For optimal long-term stability, phenolic solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as in a refrigerator (4°C) or freezer (-20°C or -80°C). For many extracts, -20°C is adequate.[1]
-
Light: Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[1][7]
-
Atmosphere: For highly sensitive compounds, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing the container to displace oxygen.
-
pH: Ensure the solution is buffered at a slightly acidic pH (around 4-6) if compatible with your downstream application.
Troubleshooting Guides
Issue 1: Low Recovery or Inconsistent Quantification of Phenolic Compounds
-
Possible Cause: Degradation of compounds during sample preparation or analysis.
-
Troubleshooting Steps:
-
Minimize Time: Analyze samples as quickly as possible after their preparation.[1]
-
Maintain Low Temperature: Keep samples on ice or in a refrigerated autosampler during analysis.[1]
-
Control Mobile Phase pH (for HPLC): Utilize a mobile phase with an acidic pH to enhance the stability of phenolic compounds during chromatographic separation.[1]
-
Incorporate an Antioxidant: Add a small amount of a stabilizing agent like ascorbic acid or BHT to your extraction solvent and sample vials.
-
-
-
Possible Cause: Inefficient extraction of phenolic compounds.
-
Troubleshooting Steps:
-
Optimize Solvent System: The polarity of the extraction solvent is critical. Mixtures of solvents, such as aqueous methanol (B129727) or ethanol, are often more effective than a single solvent.[1]
-
Consider Advanced Extraction Techniques: Methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve yields and reduce extraction times.[1]
-
-
Issue 2: High Variability in Antioxidant Activity Assays (e.g., DPPH, ABTS)
-
Possible Cause: Instability of the phenolic compounds in the assay medium.
-
Troubleshooting Steps:
-
pH of the Assay Buffer: Ensure the pH of your assay buffer is compatible with the stability of your phenolic compounds. Some assays are performed at a neutral or slightly alkaline pH, which can promote degradation.[2][5]
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time before significant degradation of your compound occurs. The reaction of some phenolics with radicals like DPPH can be rapid initially and then slow down.[12]
-
Solvent Effects: The type of solvent used to dissolve the phenolic compounds can influence their stability and reactivity. Ensure consistency in the solvent used across all samples and standards.
-
-
Quantitative Data Summary
Table 1: Stability of Various Phenolic Compounds Under Different pH Conditions
| Phenolic Compound | Stability at High pH (≥7) | Stability at Acidic pH (<7) | Reference(s) |
| Caffeic Acid | Unstable | Stable | [2],[3],[4] |
| Chlorogenic Acid | Unstable | Stable | [2],[3],[4] |
| Gallic Acid | Unstable | Stable | [2],[3],[4] |
| (-)-Catechin | Relatively Stable | Stable | [2],[3],[4] |
| (-)-Epigallocatechin | Relatively Stable | Stable | [2],[3],[4] |
| Ferulic Acid | Relatively Stable | Stable | [2],[3],[4] |
| Rutin | Relatively Stable | Stable | [2],[3],[4] |
Table 2: Effect of Temperature on the Stability of Phenolic Compounds
| Temperature Range | General Effect on Phenolic Compounds | Reference(s) |
| 50-80°C | Increasing heat significantly deteriorates Total Phenolic Content (TPC) and antioxidant capacities. | [5] |
| > 80°C | Generally leads to a decrease in polyphenolic yield. | [6] |
| 100-200°C (PLE) | Pressurized Liquid Extraction (PLE) at these temperatures can show high phenolic yield, though some specific compounds may degrade at higher temperatures (>150°C). | [6] |
| Up to 100°C (MAE) | Most phenolic compounds are stable up to 100°C during Microwave-Assisted Extraction. Significant degradation of some compounds occurs at 125°C. | [13],[14] |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay with Improved Stability
This protocol incorporates steps to minimize the oxidative degradation of phenolic compounds during the assay.
-
Preparation of Reagents:
-
Prepare a stock solution of your phenolic compound or extract in an appropriate solvent (e.g., methanol or ethanol). If necessary, add a stabilizing agent like ascorbic acid at a low concentration (e.g., 0.1%).
-
Prepare a 60 µM solution of DPPH (1,1-diphenyl-2-picrylhydrazyl) in methanol. Store this solution in an amber bottle and in the dark.
-
-
Assay Procedure:
-
To a microplate well or a cuvette, add your sample solution at various concentrations.
-
Add the DPPH solution to the sample. The final volume and ratio of sample to DPPH solution should be optimized for your specific compounds.
-
Immediately mix the solution and start recording the absorbance at 517 nm at time zero and then at regular intervals (e.g., every 5 minutes) for up to 30 minutes.[12]
-
A control containing the solvent and DPPH solution should be run in parallel.
-
-
Calculations:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Protocol 2: General Procedure for Stabilizing Phenolic Compound Stock Solutions
-
Solvent Selection and Preparation:
-
Choose a high-purity solvent in which your phenolic compound is readily soluble (e.g., methanol, ethanol, DMSO).
-
Deoxygenate the solvent by sparging with an inert gas (nitrogen or argon) for 15-20 minutes before use.
-
-
Preparation of Stock Solution:
-
Weigh the phenolic compound accurately and dissolve it in the deoxygenated solvent to the desired concentration.
-
If compatible with your assay, consider adding a small amount of a stabilizing agent such as ascorbic acid (e.g., to a final concentration of 0.1% w/v).
-
-
Storage:
-
Aliquot the stock solution into small-volume amber glass vials to minimize headspace and repeated freeze-thaw cycles.
-
Flush the headspace of each vial with an inert gas before sealing.
-
Store the vials at -20°C or -80°C in the dark.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 5. scitepress.org [scitepress.org]
- 6. mdpi.com [mdpi.com]
- 7. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in solution color during phenol oxidation by Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bibrepo.uca.es [bibrepo.uca.es]
How to control for Ampelopsin F solvent effects in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for effectively controlling solvent effects when using Ampelopsin F in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro studies.[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.[3]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid significant cytotoxicity.[1][4] For sensitive cell lines, especially primary cells, it is advisable to use a final DMSO concentration of 0.1% or lower.[1] It is crucial to perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line.[4]
Q3: Can I use ethanol (B145695) to dissolve this compound?
A3: While ethanol can be used as a solvent, it is generally considered more cytotoxic than DMSO for most cell lines.[5][6] If you must use ethanol, it is critical to determine the maximum non-toxic concentration for your specific cell line, which is often lower than that of DMSO.[5][7]
Q4: How do I properly control for solvent effects in my experiment?
A4: It is essential to include a "vehicle control" in your experimental design. This control group should consist of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve this compound, but without the compound itself.[4][8] This allows you to distinguish the effects of this compound from any potential effects of the solvent.
Q5: My this compound precipitates out of solution when I add it to the cell culture medium. What should I do?
A5: Precipitation, or "crashing out," of a hydrophobic compound upon dilution in an aqueous medium is a common issue.[3] Please refer to the troubleshooting guide below for detailed solutions.
Troubleshooting Guides
Issue: this compound Precipitates in Cell Culture Medium
Potential Causes and Solutions:
-
High Final Concentration: The final concentration of this compound may exceed its solubility limit in the aqueous cell culture medium.
-
Solution: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. Start with a lower final concentration of the compound.[3]
-
-
Rapid Dilution: Adding a concentrated DMSO stock directly into a large volume of medium can cause rapid solvent exchange, leading to precipitation.
-
Solution: Perform a serial dilution. First, create an intermediate dilution of your this compound stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of medium. Adding the compound dropwise while gently vortexing can also help.[3]
-
-
Low Temperature: The solubility of compounds often decreases at lower temperatures.
-
Solution: Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions.[3]
-
-
Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and cause precipitation.
-
Solution: If possible, test the solubility of this compound in different basal media formulations.
-
Experimental Protocols
Protocol 1: Determining Maximum Tolerated Solvent Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Solvent Dilutions: Prepare a serial dilution of your chosen solvent (e.g., DMSO or ethanol) in complete cell culture medium. Recommended starting concentrations range from 5% down to 0.01%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different solvent concentrations. Include a "no solvent" control.
-
Incubation: Incubate the plate for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Analysis: Determine the highest solvent concentration that does not significantly reduce cell viability compared to the "no solvent" control. This is your maximum tolerated concentration.
Protocol 2: Preparation of this compound Working Solution
-
Primary Stock Solution: Prepare a high-concentration primary stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing or brief sonication. Store this stock at -20°C or -80°C.[9]
-
Intermediate Dilution (Optional but Recommended): Based on your final desired concentration, you may want to prepare an intermediate stock by diluting the primary stock in 100% DMSO.
-
Final Working Solution: Pre-warm your complete cell culture medium to 37°C. Add a small volume of the this compound stock solution to the medium to achieve your final desired concentration. Ensure the final solvent concentration does not exceed the predetermined maximum tolerated level. For example, to achieve a 10 µM final concentration from a 10 mM stock with a final DMSO concentration of 0.1%, add 1 µL of the stock to 10 mL of medium.
-
Mixing: Gently vortex the final working solution immediately after adding the stock to ensure homogeneity and prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (without this compound) to an equivalent volume of pre-warmed medium.
Quantitative Data Summary
Table 1: General Guidelines for Maximum Non-Toxic Solvent Concentrations in Cell Culture
| Solvent | General Maximum Tolerated Concentration | Notes |
| DMSO | 0.5% (v/v) [1][10] | Can be higher for some robust cell lines (up to 1%), but 0.1% is recommended for sensitive or primary cells.[1][4] |
| Ethanol | ≤ 0.5% (v/v) [5][10] | Generally more cytotoxic than DMSO. The tolerated concentration is highly cell-line dependent.[6][7] |
Note: These are general guidelines. It is imperative to determine the specific tolerance for each cell line used in your experiments.
Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
Technical Support Center: Optimizing Ampelopsin F Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ampelopsin F (also known as Dihydromyricetin) in their experiments. The information is designed to assist in optimizing incubation times and interpreting results for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to induce apoptosis?
A1: The optimal incubation time for this compound to induce apoptosis is cell-line dependent and dose-dependent. Generally, significant apoptosis is observed between 24 and 72 hours. For instance, in AGS human gastric cancer cells, a time-dependent increase in both early and late-stage apoptosis was observed with 100 µM this compound at 48 and 72 hours.[1] In hepatocellular carcinoma cell lines like HepG2 and QGY7701, apoptosis was detected as early as 24 hours with 100 µM this compound.[2] It is recommended to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the ideal endpoint for your specific cell line and experimental conditions.
Q2: How does this compound affect the PI3K/AKT/mTOR signaling pathway, and what are the recommended incubation times for observing these effects?
A2: this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[3] The effects on this pathway can be observed by examining the phosphorylation status of key proteins like AKT and mTOR. While endpoint analysis at 24 or 48 hours is common, the dynamic nature of signal transduction suggests that earlier time points should also be investigated to capture peak phosphorylation changes. A time-course experiment ranging from 1, 3, 6, 12, to 24 hours is advisable for Western blot analysis to fully characterize the kinetics of pathway inhibition.
Q3: What are typical concentration ranges for this compound in cell culture experiments?
A3: The effective concentration of this compound varies among different cell lines. Common concentration ranges used in research are between 20 µM and 100 µg/ml. For example, in human choriocarcinoma JAr cells, this compound significantly inhibited cell viability in a dose-dependent manner at concentrations of 40, 80, and 100 mg/l.[4] In MCF-7 breast cancer cells, the IC50 value for a total flavone (B191248) extract containing this compound was found to be 27.32 µg/ml at 48 hours.[5] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental goals.
Q4: Should I be concerned about the stability of this compound in culture medium?
A4: Like many natural compounds, the stability of this compound in cell culture medium over extended incubation periods can be a factor. For experiments longer than 24 hours, it is good practice to consider replacing the medium with freshly prepared this compound to ensure a consistent concentration.
Troubleshooting Guides
Problem 1: Low or no apoptotic effect observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time | The incubation time may be too short or too long. Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the peak apoptotic response for your specific cell line. For example, in some hepatocellular carcinoma cells, significant apoptosis is seen at 24 hours, while in others, a 48-hour treatment is more effective.[2] |
| Incorrect Concentration | The concentration of this compound may be too low. Conduct a dose-response experiment (e.g., 10, 25, 50, 100 µM) to determine the optimal concentration for inducing apoptosis in your cell line. |
| Cell Line Resistance | Some cell lines may be less sensitive to this compound. Confirm the sensitivity of your cell line by including a positive control known to induce apoptosis. |
| Assay Method | The chosen apoptosis assay may not be sensitive enough or may be detecting a late-stage event. Use a combination of assays, such as Annexin V-FITC/PI staining for early apoptosis and a TUNEL assay for late-stage DNA fragmentation.[2][4] |
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, WST-1).
| Possible Cause | Suggested Solution |
| Variable Seeding Density | Inconsistent initial cell numbers will lead to variability. Ensure a uniform cell seeding density across all wells and plates. |
| Edge Effects | Wells on the perimeter of the plate are prone to evaporation, affecting cell growth. To minimize this, do not use the outer wells for experimental samples; instead, fill them with sterile PBS or medium. |
| Incubation Time with Assay Reagent | The incubation time with the viability reagent (e.g., MTT) can affect the signal. Optimize the incubation time for your cell line to ensure the reaction is within the linear range. |
| Interference of this compound with Assay | Some compounds can interfere with the chemistry of viability assays. Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagent. |
Problem 3: Difficulty detecting changes in PI3K/AKT/mTOR pathway proteins by Western blot.
| Possible Cause | Suggested Solution |
| Inappropriate Time Point | Changes in protein phosphorylation can be transient. Perform a time-course experiment with shorter intervals (e.g., 0, 1, 3, 6, 12, 24 hours) to capture the peak of activation or inhibition. |
| Low Protein Expression | The target protein may be expressed at low levels in your cell line. Ensure you are loading a sufficient amount of total protein (typically 20-40 µg) per lane. |
| Poor Antibody Quality | The primary antibody may not be specific or sensitive enough. Use antibodies that have been validated for your application and target species. Always include positive and negative controls. |
| Suboptimal Lysis Buffer | The lysis buffer may not be effectively extracting proteins or preserving phosphorylation. Use a lysis buffer containing phosphatase and protease inhibitors. |
Quantitative Data Summary
Table 1: Time-Dependent Effects of this compound on Cell Viability in Various Cancer Cell Lines.
| Cell Line | Concentration | 12 hours (% Viability) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| MCF-7 (Breast Cancer)[5] | 20 µg/ml | ~80% | ~60% | ~50% | Not Reported |
| A549 (Lung Cancer)[5] | 20 µg/ml | ~90% | ~75% | ~60% | Not Reported |
| HeLa (Cervical Cancer)[5] | 20 µg/ml | ~85% | ~70% | ~55% | Not Reported |
| HepG2 (Liver Cancer)[2] | 100 µM | Not Reported | Significantly Inhibited | Markedly Suppressed | Markedly Suppressed |
| AGS (Gastric Cancer)[1] | 100 µM | Not Reported | Not Reported | Significantly Inhibited | Significantly Inhibited |
| JAr (Choriocarcinoma)[4][6] | 80 mg/l | Not Reported | Significantly Reduced | Significantly Reduced | Not Reported |
Table 2: Time-Dependent Effects of this compound on Apoptosis in Various Cancer Cell Lines.
| Cell Line | Concentration | 24 hours (% Apoptotic Cells) | 48 hours (% Apoptotic Cells) | 72 hours (% Apoptotic Cells) |
| HepG2 (Liver Cancer)[2] | 100 µM | Increased | Further Increased | Not Reported |
| QGY7701 (Liver Cancer)[2] | 100 µM | Increased | Further Increased | Not Reported |
| AGS (Gastric Cancer)[1] | 100 µM | Not Reported | Increased | Further Increased |
| JAr (Choriocarcinoma)[4] | 100 mg/l | Not Reported | Dose-dependent increase | Not Reported |
Experimental Protocols
Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.[5]
-
Treat cells with various concentrations of this compound for the desired incubation times (e.g., 12, 24, 48, 72 hours).[2][5]
-
Add 20 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours.[5]
-
Remove the medium and add 100 µl of DMSO to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate at a density of 1x10⁵ cells/well and incubate overnight.[2]
-
Treat cells with this compound for the selected time points (e.g., 24, 48 hours).[2]
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for PI3K/AKT/mTOR Pathway
-
Seed cells and treat with this compound for the desired time course (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for this compound-induced apoptosis analysis.
References
- 1. Dihydromyricetin induces cell apoptosis via a p53-related pathway in AGS human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin induces apoptosis and inhibits proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydromyricetin ameliorates vascular calcification in chronic kidney disease by targeting AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin induces apoptosis in a human choriocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydromyricetin induces apoptosis in a human choriocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Ampelopsin F's Antioxidant Activity Utilizing Standard Benchmarks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of Ampelopsin F, also known as Dihydromyricetin, against a known standard antioxidant. The content herein is supported by experimental data to offer a clear perspective on its efficacy. This compound is a flavonoid compound that has garnered attention for its potential health benefits, including its antioxidant properties.[1] The validation of these properties against established antioxidants is crucial for its consideration in therapeutic and pharmacological applications.
Quantitative Analysis of Antioxidant Activity
The antioxidant capacity of this compound (APS) has been quantitatively assessed against Butylated hydroxyanisole (BHA), a commonly used synthetic antioxidant. The following table summarizes the comparative results from various in vitro antioxidant assays.
| Assay | Concentration | This compound (APS) Activity (%) | Butylated hydroxyanisole (BHA) Activity (%) | Reference |
| DPPH Radical Scavenging | 2 - 10 µg/mL | 66.55 - 96.19 | 22.96 - 62.18 | [2] |
| ABTS Radical Scavenging | Not Specified | Significantly Higher than BHA | Lower than APS | [2] |
| O₂⁻ Radical Scavenging | 60 µg/mL | 46.78 | 21.25 | [2] |
The data indicates that this compound demonstrates significantly higher radical scavenging activity in the DPPH, ABTS, and superoxide (B77818) anion (O₂⁻) assays compared to BHA at the tested concentrations.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key antioxidant assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[3][4]
-
Preparation of DPPH Solution: A solution of DPPH (e.g., 0.1mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.[5] The solution should have a characteristic deep purple color.
-
Reaction Mixture: A specific volume of the test sample (this compound or the standard antioxidant at various concentrations) is mixed with a fixed volume of the DPPH solution.[3][5]
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified period, typically 30 minutes.[3][5]
-
Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer at the characteristic wavelength of DPPH, which is around 517 nm.[3][4]
-
Calculation of Scavenging Activity: The antioxidant activity is calculated as the percentage of DPPH radical scavenging using the formula:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[6][7]
-
Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting an aqueous ABTS solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[6][8] The mixture is left to stand in the dark at room temperature for 12-16 hours.[6]
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.70 at 734 nm.[8]
-
Reaction Mixture: A small volume of the test sample (this compound or the standard) is added to a fixed volume of the ABTS•+ working solution.[8]
-
Incubation and Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 5-7 minutes).[7][8]
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using a similar formula to the DPPH assay, with the control being the ABTS•+ solution without the sample.[8]
Visualized Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for antioxidant assays and the general signaling pathway associated with flavonoid antioxidants.
Caption: Workflow of in vitro antioxidant activity assays.
Caption: Antioxidant mechanism of flavonoids like this compound.
Antioxidant Signaling Pathways of Flavonoids
Flavonoids, including this compound, exert their antioxidant effects through multiple mechanisms.[9] They can directly neutralize free radicals by donating a hydrogen atom or an electron.[10] Additionally, flavonoids can modulate cellular signaling pathways that are crucial for the antioxidant defense system.[9][11] One of the key pathways involves the activation of transcription factors, such as Nuclear factor erythroid 2-related factor 2 (Nrf2). Activation of Nrf2 leads to the upregulation of a battery of antioxidant and detoxifying enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase, thereby enhancing the cell's capacity to combat oxidative stress.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Cytotoxic Effects of Ampelopsin F and Resveratrol
In the landscape of natural compounds with therapeutic potential, Ampelopsin F and Resveratrol (B1683913) have emerged as significant subjects of research, particularly for their cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the reported IC50 values for Ampelopsin (Dihydromyricetin) and Resveratrol across a range of cancer cell lines. It is important to note that the available data for Ampelopsin does not always specify the "F" stereoisomer. Therefore, the data presented here is for Ampelopsin or Dihydromyricetin, which may not be exclusively this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ampelopsin (Dihydromyricetin) | MCF-7 | Breast Cancer | 60 (24h) | [1] |
| MDA-MB-231 | Breast Cancer | 60 (24h) | [1] | |
| HL60 | Leukemia | Not specified | [2] | |
| K562 | Leukemia | Not specified | [2] | |
| A549 | Lung Cancer | Not specified | [3] | |
| HeLa | Cervical Cancer | 40-70 (8h) | [4] | |
| Resveratrol | MCF-7 | Breast Cancer | 51.18 (24h) | [5] |
| HepG2 | Hepatocellular Carcinoma | 57.4 (24h) | [5] | |
| A549 | Lung Cancer | 25.5 | [6] | |
| NCI-H23 | Lung Cancer | >25.5 | [6] | |
| NCI-H1299 | Lung Cancer | >25.5 | [6] | |
| K562 | Leukemia | 20-40 (24h) | [7] |
Mechanisms of Action and Signaling Pathways
Both Ampelopsin and Resveratrol exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. However, the specific signaling pathways they modulate can differ.
Ampelopsin
Ampelopsin has been shown to induce apoptosis through multiple pathways:
-
Reactive Oxygen Species (ROS) Generation and Endoplasmic Reticulum (ER) Stress: Ampelopsin treatment can lead to an increase in intracellular ROS, which in turn triggers ER stress, culminating in apoptosis.[1][8]
-
Downregulation of Survival Pathways: It has been observed to inhibit the AKT and NF-κB signaling pathways, both of which are crucial for cell survival and proliferation.[2]
-
Modulation of c-Myc and Histone Deacetylases (HDACs): In lung adenocarcinoma cells, Ampelopsin has been found to reduce the levels of c-Myc, Skp2, and HDAC1/2 proteins, which are involved in cell cycle progression and survival.[3]
-
Mitochondrial Apoptosis Pathway: Ampelopsin can induce apoptosis by causing mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the regulation of Bax and Bcl-2 protein expression.[9]
Resveratrol
Resveratrol's pro-apoptotic effects are mediated by several key signaling cascades:
-
p53-Mediated Apoptosis: Resveratrol can activate the tumor suppressor protein p53, which in turn upregulates pro-apoptotic target genes like Bax and PUMA.[10][11]
-
Mitochondrial Pathway: It directly targets the mitochondria, leading to the dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[7][12] This process is often regulated by the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[7]
-
MAP Kinase Activation: Resveratrol has been shown to activate mitogen-activated protein (MAP) kinases, such as JNK and p38, which are involved in stress-induced apoptosis.[13]
-
Sirtuin 1 (SIRT1) Modulation: In some contexts, Resveratrol's effects are linked to its activation of SIRT1, a protein involved in cellular stress resistance and aging. However, its role in apoptosis is complex and can be cell-type dependent.[11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxic effects of this compound and Resveratrol.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16][17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.[14]
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[14]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[18][19][20]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.[18] Carefully transfer the cell culture supernatant to a new 96-well plate.[18]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[18]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[18]
-
Stop Solution: Add the stop solution provided in the kit to each well.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23][24]
Protocol:
-
Cell Preparation: Treat cells with the desired compound to induce apoptosis. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[21]
-
Washing: Wash the cells twice with cold PBS.[21]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[22]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[22]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[22]
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
References
- 1. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 2. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways [mdpi.com]
- 3. Ampelopsin induces apoptosis by regulating multiple c-Myc/S-phase kinase-associated protein 2/F-box and WD repeat-containing protein 7/histone deacetylase 2 pathways in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of ampelopsin from Ampelopsis megalophylla induces apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 6. researchgate.net [researchgate.net]
- 7. Resveratrol induces apoptosis in K562 cells via the regulation of mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [ouci.dntb.gov.ua]
- 9. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Resveratrol induces apoptosis by modulating the reciprocal crosstalk between p53 and Sirt-1 in the CRC tumor microenvironment [frontiersin.org]
- 12. Resveratrol induces mitochondria-mediated, caspase-independent apoptosis in murine prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trans-Resveratrol induces apoptosis in human breast cancer cells MCF-7 by the activation of MAP kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. researchhub.com [researchhub.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. cellbiologics.com [cellbiologics.com]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. bosterbio.com [bosterbio.com]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Ampelopsin F vs. Other Resveratrol Dimers: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ampelopsin F and other prominent resveratrol (B1683913) dimers, including ε-viniferin and gnetin H. The information presented herein is intended to assist researchers and professionals in drug development in understanding the relative therapeutic potential of these compounds by objectively comparing their performance based on available experimental data.
Comparative Biological Activity
The therapeutic potential of resveratrol dimers is an active area of research, with studies exploring their cytotoxic, antioxidant, and anti-inflammatory properties. This section summarizes the quantitative data on these activities to facilitate a direct comparison between this compound, ε-viniferin, and gnetin H.
Cytotoxic Activity Against Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound, ε-viniferin, and gnetin H against various human cancer cell lines. Lower IC₅₀ values indicate greater potency in inhibiting cell growth.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Citation |
| This compound | MCF-7 | Breast Cancer | > 50 µg/mL | Not Specified | [1] |
| A549 | Lung Cancer | Not Specified | Not Specified | ||
| 5637 | Bladder Cancer | 17.20 ± 0.02 | Not Specified | ||
| HEPG2 | Liver Cancer | Not Specified | Not Specified | ||
| ε-viniferin | HepG2 | Liver Cancer | > 200 | 72 | [2] |
| Hep3B | Liver Cancer | 63 | 72 | [2] | |
| A375 | Melanoma | > 100 | 48 | [3] | |
| H460 | Non-small cell lung cancer | > 100 | 48 | [3] | |
| PC3 | Prostate Cancer | > 100 | 48 | [3] | |
| Gnetin H | T98G | Glioblastoma | 8 | 24 | [4] |
| B16 | Melanoma | 4 | 24 | [4] | |
| A549 | Lung Cancer | Not Specified | Not Specified | [2] | |
| BT20 | Breast Cancer | Not Specified | Not Specified | [2] | |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | [2] | |
| U2OS | Osteosarcoma | Not Specified | Not Specified | [2] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies, such as cell density, incubation time, and assay method.
Antioxidant and Anti-inflammatory Activity
Resveratrol and its dimers are known for their potent antioxidant and anti-inflammatory effects. The following table provides a comparative summary of these activities.
| Compound | Assay | Endpoint | Result | Citation |
| This compound | SIRT1 Inhibition | Enzyme Activity | Inhibitory | [1] |
| ε-viniferin | DPPH Scavenging | IC₅₀ | ~80 µM | [5] |
| Nitric Oxide Production | Inhibition | Effective | [6] | |
| TNF-α Production | Inhibition | Effective | [7] | |
| Gnetin H | Oxidative Stress | Induction in cancer cells | Induces | [4] |
| NF-κB Activation | Inhibition | Effective | [2][8] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide to provide a reference for researchers looking to replicate or build upon these findings.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, ε-viniferin, gnetin H) and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plates for 5 minutes and measure the absorbance at 540 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Signaling Pathways
The biological activities of this compound and other resveratrol dimers are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by each compound.
This compound Signaling Pathways
This compound has been shown to induce apoptosis and inhibit proliferation in cancer cells through the modulation of the AKT and NF-κB signaling pathways.[10][11] It also exhibits inhibitory effects on growth factor receptor signaling.
Caption: this compound modulates multiple signaling pathways.
ε-viniferin Signaling Pathways
ε-viniferin exerts its anticancer effects by targeting key proteins involved in cell proliferation and survival, such as HER2 and CDK6.[12] It also influences pathways related to oxidative stress and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. The resveratrol oligomers, cis- and trans-gnetin H, from Paeonia suffruticosa seeds inhibit the growth of several human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mathewsopenaccess.com [mathewsopenaccess.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol inhibits nitric oxide and TNF-alpha production by lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. turkjps.org [turkjps.org]
- 10. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jkefarind.com [jkefarind.com]
Cross-Validation of Ampelopsin F Activity in Diverse Cancer Cell Lines: A Comparative Guide
Ampelopsin, also known as dihydromyricetin, is a natural flavonoid compound that has garnered significant attention for its potential anti-cancer properties.[1][2] Extensive research has demonstrated its ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and suppress metastasis across a variety of cancer types.[1] This guide provides a comparative analysis of Ampelopsin F's activity in different cell lines, supported by experimental data and detailed protocols for key assays.
Comparative Efficacy of this compound Across Various Cancer Cell Lines
This compound exhibits a range of cytotoxic and anti-proliferative effects on numerous cancer cell lines. Its mechanisms of action often involve the modulation of critical signaling pathways that govern cell survival, proliferation, and metastasis. The following table summarizes the observed effects of this compound on different cancer cell lines.
| Cell Line | Cancer Type | Key Observed Effects | Affected Signaling Pathways |
| MCF-7, MDA-MB-231 | Breast Cancer | Inhibition of proliferation, induction of apoptosis, suppression of mTOR signaling.[3][4] | Akt-mTOR, Mitochondrial Apoptosis Pathway.[3][4] |
| HL60, K562 | Leukemia | Inhibition of proliferation, induction of apoptosis, cell cycle arrest (Sub-G1 in HL60, S phase in K562).[2][5] | AKT, NF-κB.[2][5] |
| U251, A172 | Glioma | Induction of apoptosis, cell cycle arrest (G1 and S phase).[1][3] | Upregulation of TRAIL/DR5, JNK activation.[1][3] |
| HepG2 | Liver Cancer | Induction of apoptosis.[1][3] | Upregulation of TRAIL/DR5, p38 activation.[1][3] |
| A549 | Lung Cancer | Inhibition of proliferation, induction of apoptosis.[1][3] | Downregulation of PDGFRβ, inactivation of ERK1/2 and AKT.[1][3] |
| B16 | Melanoma | Inhibition of invasion, migration, and adhesion.[6] | Not explicitly detailed in the provided search results. |
| PC-3 | Prostate Cancer | Reduced metastasis.[1] | Downregulation of CXCR4 expression.[1] |
| A2780 | Ovarian Cancer | Upregulated E-cadherin, downregulated EMT.[1] | NF-κB/Snail pathway.[1] |
| SK-Hep-1, MHCC97L | Hepatoma | Inhibition of migration.[1] | Downregulation of MMP-9, p38, ERK1/2, and JNK.[1] |
Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its anti-cancer effects by targeting several key signaling pathways.
Induction of Apoptosis
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] In breast cancer cells (MDA-MB-231 and MCF-7), it triggers the mitochondrial pathway, leading to a loss of mitochondrial membrane potential, release of cytochrome c, and upregulation of the Bax/Bcl-2 ratio.[4][7] In leukemia cells (HL60 and K562), it also activates the mitochondrial pathway, resulting in the activation of caspase-9 and caspase-3.[2][5] Furthermore, this compound can upregulate the expression of death receptors like TRAIL and DR5 in glioma and liver cancer cells, initiating the extrinsic apoptosis pathway.[3]
Cell Cycle Regulation
This compound can arrest the cell cycle at different phases in various cancer cells. For instance, it induces sub-G1 phase arrest in HL60 leukemia cells and S phase arrest in K562 leukemia cells.[2][5] In glioma cells (U251 and A172), it causes arrest in the G1 and S phases.[1] This cell cycle arrest is achieved by modulating the expression of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[5][8] The G1/S transition is a critical checkpoint regulated by Cyclin D and Cyclin E, which activate CDK4/6 and CDK2, respectively, to phosphorylate the retinoblastoma protein (Rb) and allow the cell to proceed to the S phase. The G2/M transition is controlled by the Cyclin B-CDK1 complex, also known as maturation-promoting factor (MPF).
Inhibition of Metastasis
This compound has demonstrated anti-metastatic effects in several cancer models.[1][6] In B16 melanoma cells, it significantly inhibits invasion, migration, and adhesion.[6] In various hepatoma and prostate cancer cell lines, it has been shown to downregulate the expression of matrix metalloproteinases (MMPs), such as MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[1] It also affects other signaling molecules involved in cell migration and adhesion, such as CXCR4, p38, ERK1/2, and JNK.[1]
Experimental Protocols
The following are detailed protocols for the key experimental assays used to evaluate the activity of this compound.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).[10][11]
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[10]
Western Blot for Protein Expression
Western blotting is used to detect specific proteins in a sample.[12]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with cold lysis buffer.[13] Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.[13]
-
Protein Quantification: Determine the protein concentration of the lysate using a protein assay.[12]
-
Gel Electrophoresis: Mix the protein samples with Laemmli buffer and boil at 95-100°C for 5 minutes.[14] Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13][14]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[13][14] Wash the membrane three times with TBST.[13] Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[15]
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the cell cycle distribution of a cell population.
Materials:
-
Flow cytometry tubes
-
Staining buffer (e.g., PBS with 1-2% FBS)
-
Fixation solution (e.g., 70% ethanol)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anti-cancer activity of this compound in vitro.
References
- 1. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. View of Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled [cellmolbiol.org]
- 4. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. [Anti-invasive and anti-metastatic effect of ampelopsin on melanoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. biomol.com [biomol.com]
- 13. Western Blot Protocols | Antibodies.com [antibodies.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. m.youtube.com [m.youtube.com]
Ampelopsin F: Bridging the Gap Between Laboratory Findings and In Vivo Efficacy
A Comparative Guide to the In Vivo Validation of Ampelopsin F's In Vitro Discoveries
For researchers, scientists, and professionals in drug development, the journey of a promising compound from a petri dish to a potential therapeutic is a rigorous one. This compound, also widely known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid that has demonstrated a remarkable range of biological activities in laboratory settings. This guide provides an objective comparison of how these in vitro findings have been validated in living organisms, offering a critical perspective on its therapeutic potential. We will delve into the experimental data, detailed protocols, and the underlying molecular pathways, comparing its performance with established alternatives where data is available.
Anti-Cancer Effects: From Cell Lines to Tumor Models
This compound has been extensively studied in vitro for its anti-proliferative, pro-apoptotic, and anti-metastatic effects across various cancer cell lines. The in vivo validation of these properties is crucial for its consideration as a potential anti-cancer agent.
In Vitro Findings vs. In Vivo Validation
| In Vitro Finding | In Vivo Validation Model | Key Results |
| Inhibition of cell proliferation and induction of apoptosis in breast cancer cells (MDA-MB-231) | MDA-MB-231 Xenograft in nude mice | Significant reduction in tumor volume and weight.[1][2] |
| Induction of apoptosis and autophagy in glioma cells | Glioma Xenograft in mice | Inhibition of tumor growth and progression.[3] |
| Inhibition of proliferation and cell cycle arrest in bladder carcinoma cells | Orthotopic xenograft models of bladder carcinoma | Demonstrated anti-tumor effects. |
Experimental Protocols
In Vitro: Cell Viability (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound for 24-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan (B1609692) crystals are dissolved in 150 µL of DMSO.
-
Absorbance Measurement: The absorbance is read at 490 nm using a microplate reader.
In Vivo: Xenograft Tumor Model
-
Cell Implantation: 5x10⁶ MDA-MB-231 cells are suspended in serum-free medium and injected subcutaneously into the flank of athymic nude mice.[3][4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Mice are treated with this compound (e.g., 250 mg/kg/day via oral gavage) or a vehicle control for a specified period (e.g., 4 weeks).
-
Tumor Measurement: Tumor volume is measured regularly using calipers and calculated using the formula: (length × width²)/2.[3][5][6][7][8][9]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathway: Inhibition of mTOR
This compound has been shown to exert its anti-cancer effects in part by inhibiting the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][10][11][12][13]
Metabolic Regulation: Combating Diet-Induced Disorders
In vitro studies have highlighted this compound's potential in regulating glucose and lipid metabolism. These findings have been tested in in vivo models of metabolic disorders, such as high-fat diet-induced obesity and non-alcoholic fatty liver disease (NAFLD).
In Vitro Findings vs. In Vivo Validation
| In Vitro Finding | In Vivo Validation Model | Key Results |
| Improved glucose uptake in adipocytes and muscle cells | High-fat diet (HFD)-induced obese mice | Reduced blood glucose and improved insulin (B600854) sensitivity.[14][15][16][17] |
| Reduced lipid accumulation in hepatocytes | HFD-induced NAFLD hamsters and mice | Attenuated hepatic steatosis, and lowered serum triglycerides and total cholesterol.[18][19][20] |
Experimental Protocols
In Vitro: Glucose Uptake Assay
-
Cell Culture: 3T3-L1 adipocytes or L6 myotubes are cultured and differentiated.
-
Treatment: Cells are treated with this compound at various concentrations.
-
Glucose Uptake: Cells are incubated with a fluorescent glucose analog (e.g., 2-NBDG).
-
Fluorescence Measurement: The uptake of the fluorescent glucose is measured using a fluorescence microplate reader or flow cytometer.
In Vivo: High-Fat Diet Model
-
Induction of Obesity: C57BL/6 mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for an extended period (e.g., 8-12 weeks) to induce obesity and insulin resistance.[16][17]
-
Treatment: Mice are administered this compound (e.g., 173 mg/kg/day) or a control vehicle.[18][20]
-
Metabolic Phenotyping: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed.
-
Biochemical Analysis: Serum levels of glucose, insulin, triglycerides, and cholesterol are measured.
-
Histology: Liver and adipose tissues are collected for histological analysis (e.g., H&E staining for lipid droplet visualization).
Signaling Pathway: Activation of AMPK
A key mechanism underlying the metabolic benefits of this compound is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[13][21][22][23][24][25]
Anti-Inflammatory Action: From Macrophages to Systemic Inflammation
This compound has demonstrated potent anti-inflammatory properties in vitro by inhibiting the production of pro-inflammatory mediators. These effects have been validated in animal models of inflammation.
In Vitro Findings vs. In Vivo Validation
| In Vitro Finding | In Vivo Validation Model | Key Results |
| Inhibition of pro-inflammatory cytokine (TNF-α, IL-6, IL-1β) production in LPS-stimulated macrophages | Lipopolysaccharide (LPS)-induced systemic inflammation in mice and chickens | Reduced serum levels of TNF-α, IL-6, and IL-1β.[26][27][28][29][30][31][32] |
| Suppression of NF-κB activation in various cell types | Carrageenan-induced paw edema in rats | Attenuated paw edema and suppressed macrophage activation.[33] |
Experimental Protocols
In Vitro: Macrophage Stimulation
-
Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.
-
Treatment: Cells are pre-treated with this compound for 1-2 hours.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines in the cell culture supernatant are measured by ELISA.
-
Western Blot: Cell lysates are analyzed by Western blot to assess the activation of inflammatory signaling pathways (e.g., phosphorylation of NF-κB).
In Vivo: LPS-Induced Inflammation
-
Animal Model: Mice are injected intraperitoneally with LPS to induce a systemic inflammatory response.
-
Treatment: this compound is administered (e.g., orally or intraperitoneally) before or after the LPS challenge.
-
Sample Collection: Blood and tissues are collected at various time points after LPS injection.
-
Cytokine Analysis: Serum cytokine levels are quantified using ELISA or multiplex assays.
-
Histopathology: Tissues (e.g., liver, lung) are examined for signs of inflammation and injury.
Signaling Pathway: Inhibition of NF-κB
A primary mechanism for the anti-inflammatory effects of this compound is the inhibition of the NF-κB signaling pathway, which plays a central role in orchestrating the inflammatory response.[23][27][28][34]
Comparison with Alternatives
While direct head-to-head in vivo comparative studies are limited, we can draw inferences based on the known biological activities of this compound and other well-researched natural compounds in similar experimental models.
| Compound | Anti-Cancer | Metabolic Regulation | Anti-Inflammatory | Key Signaling Pathways |
| This compound | Strong evidence in various models.[1][3] | Potent effects on glucose and lipid metabolism.[14][15][18][19][21][35] | Strong inhibitor of pro-inflammatory cytokines.[23][27][28][29][30][33] | mTOR, AMPK, NF-κB |
| Resveratrol (B1683913) | Well-documented anti-cancer properties.[36][37] | Known to improve metabolic health, particularly cardiovascular benefits.[36][37][38][39] | Exhibits significant anti-inflammatory effects.[36][37] | SIRT1, AMPK, NF-κB |
| Quercetin (B1663063) | Widely studied for its anti-cancer potential.[37] | Shows beneficial effects on metabolic parameters. | A well-known anti-inflammatory flavonoid.[37] | PI3K/Akt, MAPK, NF-κB |
| Metformin | Investigated for its anti-cancer properties, particularly in diabetic patients. | A first-line drug for type 2 diabetes that improves insulin sensitivity.[19] | Exhibits anti-inflammatory effects. | AMPK |
Conclusion
The in vivo validation studies for this compound provide compelling evidence that its promising in vitro biological activities translate to tangible therapeutic effects in animal models of cancer, metabolic disorders, and inflammation. Its ability to modulate key signaling pathways such as mTOR, AMPK, and NF-κB underscores its potential as a multi-target therapeutic agent. While further research, particularly direct comparative studies and clinical trials in humans, is necessary to fully elucidate its efficacy and safety, the existing data strongly support the continued investigation of this compound as a promising natural compound for the development of novel therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the role of dihydromyricetin derived from vine tea (Ampelopsis grossedentata) on multiple myeloma by activating STAT1/RIG-I axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 6. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reproducibility of 3′-Deoxy-3′-18F-Fluorothymidine MicroPET Studies in Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Neurology of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dihydromyricetin contributes to weight loss via pro-browning mediated by mitochondrial fission in white adipose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High Fat Diet Treatment - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 17. Frontiers | Development of High Fat Diet-Induced Hyperinsulinemia in Mice Is Enhanced by Co-treatment With a TLR7 Agonist [frontiersin.org]
- 18. Metabolomics of the Protective Effect of Ampelopsis grossedentata and Its Major Active Compound Dihydromyricetin on the Liver of High-Fat Diet Hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dihydromyricetin ameliorates hepatic steatosis and insulin resistance via AMPK/PGC-1α and PPARα-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Dihydromyricetin Ameliorates Inflammation-Induced Insulin Resistance via Phospholipase C-CaMKK-AMPK Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Update on the Pharmacological Effects and Mechanisms of Dihydromyricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dihydromyricetin resists inflammation‐induced muscle atrophy via ryanodine receptor‐CaMKK‐AMPK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]
- 25. Dihydromyricetin Inhibits Lead-Induced Cognitive Impairments and Inflammation by the Adenosine 5'-Monophosphate-Activated Protein Kinase Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Suppression of Inflammatory Responses by Dihydromyricetin, a Flavonoid from Ampelopsis grossedentata, via Inhibiting the Activation of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Dihydromyricetin Nanoparticles Alleviate Lipopolysaccharide-Induced Acute Kidney Injury by Decreasing Inflammation and Cell Apoptosis via the TLR4/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Dihydromyricetin-Encapsulated Liposomes Inhibit Exhaustive Exercise-Induced Liver Inflammation by Orchestrating M1/M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 31. dovepress.com [dovepress.com]
- 32. Dihydromyricetin ameliorates lipopolysaccharide‒induced hepatic injury in chickens by activating the Nrf2/Keap1 pathway and regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Dihydromyricetin suppresses inflammatory responses in vitro and in vivo through inhibition of IKKβ activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Dihydromyricetin suppresses TNF-α-induced NF-κB activation and target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. mdpi.com [mdpi.com]
- 37. Resveratrol more effectively than quercetin reduces endothelium degeneration and level of necrosis factor α in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. A comparison of resveratrol and other polyphenolic compounds on Notch activation and endothelial cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. benchchem.com [benchchem.com]
Comparative Analysis of Ampelopsin F and its Stereoisomers: A Guide for Researchers
A detailed examination of the known biological activities of Ampelopsin F and a framework for the comparative analysis of its stereoisomers.
This compound, a member of the flavonoid family, has garnered significant interest within the scientific community for its potential therapeutic applications. Often referred to interchangeably with dihydromyricetin, this natural compound has been associated with a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. However, a critical gap exists in the scientific literature regarding the specific activities of its different stereoisomers. The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets, leading to variations in efficacy, potency, and even toxicity between stereoisomers.
This guide provides a comprehensive overview of the known biological activities attributed to this compound (dihydromyricetin). In the absence of direct comparative studies on its stereoisomers, this document also presents a framework of established experimental protocols. This framework is intended to empower researchers to conduct their own comparative analyses, thereby elucidating the unique pharmacological profiles of each this compound stereoisomer.
Physicochemical Properties and Stereochemistry
Table 1: Physicochemical Properties of this compound Stereoisomers (Hypothetical Comparative Data)
| Property | (+)-Ampelopsin F | (-)-Ampelopsin F | Note |
| Molecular Formula | C₂₉H₂₂O₆ | C₂₉H₂₂O₆ | Identical for all stereoisomers. |
| Molecular Weight | 466.48 g/mol | 466.48 g/mol | Identical for all stereoisomers. |
| Optical Rotation | Positive (+) | Negative (-) | The defining characteristic of enantiomers. Specific rotation values require experimental determination. |
| Solubility (achiral solvent) | Expected to be identical | Expected to be identical | Enantiomers have identical solubility in non-chiral environments. |
| Melting Point | Expected to be identical | Expected to be identical | Enantiomers have identical melting points. |
Biological Activities of Ampelopsin (Dihydromyricetin)
Research has demonstrated that ampelopsin (dihydromyricetin) modulates several key signaling pathways implicated in various diseases. These activities are summarized below. It is important to note that these studies have generally not specified the stereoisomer used, and therefore, the data represents the activity of a racemic mixture or a non-specified isomer.
Table 2: Summary of Reported Biological Activities and Affected Signaling Pathways of Ampelopsin (Dihydromyricetin)
| Biological Activity | Affected Signaling Pathway(s) | Key Findings |
| Anticancer | mTOR, JAK/STAT, MAPK | Induces apoptosis and autophagy, and inhibits proliferation and metastasis in various cancer cell lines. |
| Antioxidant | Nrf2 | Scavenges free radicals and upregulates antioxidant enzymes. |
| Anti-inflammatory | NF-κB | Suppresses the production of pro-inflammatory cytokines. |
| Metabolic Regulation | AMPK, SIRT1 | Improves glucose and lipid metabolism. |
Proposed Experimental Framework for Comparative Analysis
To address the knowledge gap regarding the stereospecific activities of this compound, the following experimental protocols are provided. These standard assays can be employed to quantitatively compare the biological effects of (+)-Ampelopsin F, (-)-Ampelopsin F, and any other available stereoisomers.
Experimental Workflow for Comparative Stereoisomer Analysis
Caption: A logical workflow for the comparative analysis of this compound stereoisomers.
Detailed Experimental Protocols
1. DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds: (+)-Ampelopsin F, (-)-Ampelopsin F, and racemic this compound
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions for each test compound and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions or control to the respective wells.
-
For the blank, add methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) for each stereoisomer by plotting the percentage of inhibition against the concentration.
-
2. MTT Assay (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1]
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan (B1609692) crystals.[1][2] The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds: (+)-Ampelopsin F, (-)-Ampelopsin F, and racemic this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of each this compound stereoisomer and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each stereoisomer.
-
Signaling Pathways Modulated by Ampelopsin
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival.[3][4] Dysregulation of this pathway is a hallmark of many cancers.[3][4] Ampelopsin has been shown to inhibit the mTOR pathway.[3]
Caption: this compound inhibits the mTOR signaling pathway, a key regulator of cell growth.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cellular responses to cytokines and growth factors, playing a critical role in immunity, cell proliferation, and apoptosis.[5][6] Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases.
Caption: this compound can suppress the JAK/STAT pathway, impacting gene transcription.
Conclusion
While this compound (dihydromyricetin) shows considerable promise as a bioactive compound, the specific contributions of its stereoisomers to its overall pharmacological profile remain largely unexplored. The significant differences in biological activity often observed between stereoisomers of other drugs underscore the importance of such investigations. The experimental framework provided in this guide offers a starting point for researchers to systematically evaluate and compare the antioxidant, cytotoxic, and pathway-specific effects of (+)-Ampelopsin F, (-)-Ampelopsin F, and other related stereoisomers. Such studies are crucial for a complete understanding of the structure-activity relationships of this compound and for the potential development of more potent and selective therapeutic agents.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Ampelopsin and SIRT1: Activator, Not Inhibitor - A Comparative Analysis
Initial investigations into the role of Ampelopsin, also known as dihydromyricetin (B1665482) (DHM), as a Sirtuin 1 (SIRT1) inhibitor have revealed a nuanced and contrary reality: current scientific evidence points towards its function as a SIRT1 activator. This guide will objectively present the existing data on Ampelopsin's effects on SIRT1 and compare its activity with established SIRT1 inhibitors, providing researchers, scientists, and drug development professionals with a clear, evidence-based understanding of these compounds.**
In contrast, a multitude of compounds have been identified and validated as potent SIRT1 inhibitors. These molecules typically function by competing with the NAD+ cofactor or the acetylated substrate, thereby blocking the deacetylase activity of the enzyme.[2][3][4] Understanding the distinction between activators like Ampelopsin and these inhibitors is critical for their appropriate application in research and therapeutic development.
Comparative Analysis of SIRT1 Modulators
To provide a clear comparison, the following table summarizes the inhibitory concentrations (IC50) of several well-characterized SIRT1 inhibitors. It is important to note that a direct comparative value for Ampelopsin is not applicable as it functions as an activator.
| Compound | Type | Target(s) | IC50 for SIRT1 | Other SIRT Isoforms Inhibited (IC50) | Reference |
| Ampelopsin (DHM) | Activator | SIRT1 | Not Applicable (Upregulates SIRT1) | - | [1] |
| EX-527 (Selisistat) | Inhibitor | SIRT1 | 38 nM | >200-fold selective vs. SIRT2/3 | [3][5] |
| Sirtinol | Inhibitor | SIRT1, SIRT2 | 131 µM | SIRT2 (38 µM) | [6] |
| Cambinol | Inhibitor | SIRT1, SIRT2 | 56 µM | SIRT2 (59 µM) | [6][7] |
| Tenovin-6 | Inhibitor | SIRT1, SIRT2, SIRT3 | 21 µM | SIRT2 (10 µM), SIRT3 (67 µM) | [6][7] |
| Salermide | Inhibitor | SIRT1, SIRT2 | Potent inhibitor (specific IC50 not provided in snippets) | More efficient at inhibiting SIRT2 | [6][8] |
| Inauhzin | Inhibitor | SIRT1 | 0.7-2 µM | - | [5][8] |
Experimental Protocols
SIRT1 Inhibition Assay (General Protocol):
A common method to screen for and validate SIRT1 inhibitors is through a two-step fluorescence-based assay.[9]
Principle: This assay relies on the deacetylation of a fluorogenic peptide substrate derived from a known SIRT1 target, such as p53.[9][10] In the first step, the SIRT1 enzyme deacetylates the acetylated peptide. In the second step, a developer solution is added that specifically processes the deacetylated substrate to release a fluorescent signal. The presence of a SIRT1 inhibitor prevents the initial deacetylation, resulting in a lower fluorescent signal.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., derived from p53)
-
NAD+
-
Assay Buffer
-
Developer solution (containing a stop reagent like nicotinamide)
-
Test compounds (e.g., Ampelopsin and known inhibitors)
-
96-well or 384-well microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors (e.g., EX-527) in assay buffer.
-
Enzyme and Substrate Preparation: Prepare working solutions of recombinant SIRT1 and a master mix of the fluorogenic substrate and NAD+ in cold assay buffer.
-
Reaction Setup: Add the test compounds to the microplate wells. Include wells for a positive control (a known SIRT1 inhibitor) and a negative control (solvent only).
-
Enzyme Addition: Add the SIRT1 enzyme solution to all wells except for a "no enzyme" control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate/NAD+ master mix to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 60-120 minutes).[9]
-
Signal Development: Stop the reaction by adding the developer solution to all wells. The developer will also contain a SIRT1 inhibitor like nicotinamide (B372718) to halt further enzymatic activity.[9]
-
Fluorescence Reading: Incubate at room temperature for a short period (e.g., 15-30 minutes) to allow the fluorescent signal to develop fully.[9] Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission).[10]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value for inhibitory compounds by plotting the percent inhibition against the compound concentration.
Visualizing SIRT1 Modulation
SIRT1 Signaling Pathway and Points of Modulation:
Caption: Modulation of the SIRT1 signaling pathway.
Experimental Workflow for Validating a SIRT1 Modulator:
Caption: Workflow for SIRT1 modulator validation.
Logical Comparison of Ampelopsin vs. SIRT1 Inhibitors:
Caption: Ampelopsin vs. SIRT1 Inhibitors.
References
- 1. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Ampelopsin F: A Comparative Analysis of its Antibacterial Spectrum Against Standard Antibiotics
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural compounds are a promising area of research. This report provides a detailed comparison of the antibacterial spectrum of Ampelopsin F, also known as Dihydromyricetin (DMY), a flavonoid compound, against a panel of standard antibiotics. This analysis is intended for researchers, scientists, and drug development professionals interested in the potential of natural products in antimicrobial therapy.
Executive Summary
This compound (Dihydromyricetin) demonstrates a broad-spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. This guide presents a side-by-side comparison of its in-vitro efficacy, represented by Minimum Inhibitory Concentration (MIC) values, with those of widely used antibiotics: penicillin, amoxicillin (B794), ciprofloxacin (B1669076), and tetracycline. The data indicates that while this compound's potency is moderate compared to some targeted antibiotics, its broad-spectrum nature warrants further investigation.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following table summarizes the MIC values of this compound and standard antibiotics against a panel of pathogenic bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[1] Values are presented in micrograms per milliliter (µg/mL).
| Microorganism | This compound (DMY) (µg/mL) | Penicillin (µg/mL) | Amoxicillin (µg/mL) | Ciprofloxacin (µg/mL) | Tetracycline (µg/mL) |
| Gram-Positive | |||||
| Staphylococcus aureus | 312.5[2] | 0.05 - >256 | 0.20 - 128[1] | 0.125 - >4[3] | 0.25 - 100 |
| Bacillus subtilis | 625[2] | 0.015 - 1 | 0.03 - 0.25 | 0.03 - 0.125[3][4][5] | 8.0[6][7] |
| Gram-Negative | |||||
| Escherichia coli | 1250[2] | 2 - 128 | 2 - 100 | 0.004 - 32 | 0.5 - 64 |
| Salmonella paratyphi | 625[2] | 2 - 8 | 1 - 64 | 0.12 - >32[8][9] | 1 - 16 |
| Pseudomonas aeruginosa | 2500[2] | >512 | >1024 | 0.03 - 128 | 16 - 256 |
Note: The MIC values for standard antibiotics are presented as ranges due to variations in bacterial strains and testing methodologies reported across different studies.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial susceptibility of microorganisms. The data presented in this guide is typically generated using one of the following standardized methods.
Broth Microdilution Method
This method is a widely used technique for determining the MIC of an antimicrobial agent.[6]
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is cultured overnight, and the turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Interpretation: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Agar (B569324) Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing a large number of isolates.[2]
-
Preparation of Agar Plates with Antimicrobial Agent: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the antimicrobial agent are prepared. A control plate without any antimicrobial agent is also prepared.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension (typically 1-2 µL) is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates on a single plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.
Visualized Experimental Workflow and Comparison
To further clarify the processes and the comparative nature of this analysis, the following diagrams have been generated using Graphviz.
Discussion
The compiled data reveals that this compound possesses a broad antibacterial spectrum, with activity against both Gram-positive and Gram-negative bacteria.[2] Its efficacy against Staphylococcus aureus and Bacillus subtilis is noted, though generally requiring a higher concentration than some standard antibiotics like penicillin and ciprofloxacin for susceptible strains.
Against Gram-negative bacteria, this compound shows inhibitory effects on Escherichia coli and Salmonella paratyphi. However, its activity against Pseudomonas aeruginosa is limited, requiring a significantly higher concentration for inhibition. This is a common challenge for many antimicrobial compounds, as P. aeruginosa is known for its intrinsic resistance mechanisms.
Compared to the standard antibiotics, this compound's potency is moderate. For instance, ciprofloxacin, a broad-spectrum fluoroquinolone, generally exhibits much lower MIC values against susceptible strains of both Gram-positive and Gram-negative bacteria.[3] Penicillins and amoxicillin show high potency against susceptible Gram-positive bacteria but are often less effective against Gram-negative bacteria that may produce beta-lactamases. Tetracycline demonstrates a broad spectrum of activity, but resistance is widespread.
It is important to note that the development of resistance to standard antibiotics is a major clinical concern. The unique mechanism of action of natural compounds like this compound, which in some cases involves disruption of the bacterial cell membrane and inhibition of metabolic pathways, could present a lower propensity for resistance development.[2]
Conclusion
This compound (Dihydromyricetin) is a natural compound with a demonstrable broad-spectrum antibacterial activity. While its potency may not surpass that of conventional antibiotics against susceptible strains, its activity against both Gram-positive and Gram-negative bacteria makes it a candidate for further research. Future studies should focus on its mechanism of action, potential for synergistic effects with other antibiotics, and its in-vivo efficacy and safety profile. The data presented herein provides a foundational comparison to guide such research endeavors.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Revised Ciprofloxacin Breakpoints for Salmonella: Is it Time to Write an Obituary? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Further Characterization of Bacillus subtilis Antibiotic Biosensors and Their Use for Antibacterial Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. jcdr.net [jcdr.net]
- 9. Evaluation of Antimicrobial Susceptibility Profile in Salmonella Typhi and Salmonella Paratyphi A: Presenting the Current Scenario in India and Strategy for Future Management - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ampelopsin F vs. ε-viniferin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural polyphenolic compounds, Ampelopsin F, more commonly known as Dihydromyricetin (B1665482) (DHM), and ε-viniferin have emerged as promising candidates for therapeutic development due to their diverse biological activities.[1][2] Both compounds, though structurally distinct, exhibit significant antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] This guide provides a comprehensive, data-driven comparison of their performance in key experimental assays, details the methodologies behind these findings, and visualizes their known mechanisms of action.
Overview of the Compounds
This compound (Dihydromyricetin, DHM) is a flavonoid found in high concentrations in plants such as Ampelopsis grossedentata (vine tea).[6][3] It is recognized for a wide array of pharmacological effects, including hepatoprotective, neuroprotective, and metabolic regulatory activities.[7][8]
ε-viniferin is a resveratrol (B1683913) dimer, a stilbenoid found in grapevines (Vitis vinifera) and red wine.[4][9] It is known for its potent antioxidant and anti-inflammatory effects and has been studied for its potential in preventing atherosclerosis and certain cancers.[4][10]
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound (DHM) and ε-viniferin in various in vitro assays. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Biological Activity | Assay | Compound | Cell Line/System | IC50 / EC50 (µM) | Reference(s) |
| Antioxidant | DPPH Radical Scavenging | This compound (DHM) | Chemical Assay | ~9.4 - 70.2 | [3][11] |
| DPPH Radical Scavenging | ε-viniferin | Chemical Assay | ~80 - 82.6 | [5][12][13] | |
| ABTS Radical Scavenging | This compound (DHM) | Chemical Assay | ~16.5 | [3] | |
| FRAP Assay | ε-viniferin | Chemical Assay | ~26.2 - 28.8 | [12][13] | |
| NO Scavenging | ε-viniferin | Chemical Assay | ~338.4 | [12] | |
| Anticancer | Cell Viability | This compound (DHM) | HepG2 (Hepatocellular Carcinoma) | ~168 | [14] |
| Cell Viability | This compound (DHM) | T24 (Bladder Cancer) | ~22.3 | [15] | |
| Cell Viability | This compound (DHM) | UMUC3 (Bladder Cancer) | ~16.7 | [15] | |
| Cell Viability | ε-viniferin | HepG2 (Hepatocellular Carcinoma) | ~94.8 | [16] | |
| Cell Viability | ε-viniferin | Hep3B (Hepatocellular Carcinoma) | ~63.1 | [16] | |
| Enzyme Inhibition | Dihydropyrimidinase | This compound (DHM) | Enzyme Assay | ~48 | [2] |
| Influenza RNA polymerase | This compound (DHM) | Enzyme Assay | ~22 | [2] |
Experimental Protocols
Detailed methodologies for the key assays cited are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a colorless or pale-yellow hydrazine. The change in absorbance is measured spectrophotometrically.
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. This solution should be freshly prepared and kept in the dark.[17][18][19]
-
Prepare stock solutions of the test compounds (this compound or ε-viniferin) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).[17]
-
Perform serial dilutions of the test compounds and positive control to obtain a range of concentrations.[17]
-
-
Assay Protocol:
-
In a 96-well plate or test tubes, add a specific volume of the DPPH working solution (e.g., 100 µL).[18]
-
Add an equal volume of the various concentrations of the test compounds, positive control, or blank solvent to the wells/tubes.[19]
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[18][19]
-
-
Data Analysis:
-
Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer or microplate reader.[18][19]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the blank solvent and A_sample is the absorbance of the DPPH solution with the test compound.[17]
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.[17]
-
Cell Viability (MTT) Assay
This assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be solubilized and quantified by spectrophotometry.
Experimental Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, T24) in a 96-well plate at a predetermined density and allow them to adhere overnight.[14][20]
-
Treat the cells with various concentrations of the test compounds (this compound or ε-viniferin) for a specific duration (e.g., 24, 48, or 72 hours).[14][15] Include untreated cells as a negative control.
-
-
MTT Incubation:
-
Formazan Solubilization and Measurement:
-
Data Analysis:
Signaling Pathways and Mechanisms of Action
Both this compound (DHM) and ε-viniferin exert their biological effects by modulating various intracellular signaling pathways.
This compound (Dihydromyricetin) Signaling Pathways
This compound (DHM) has been shown to influence a multitude of signaling pathways, contributing to its diverse pharmacological effects.[7][22] Key pathways include:
-
PI3K/Akt/mTOR Pathway: DHM can inhibit this pathway, which is crucial for cell growth, proliferation, and survival.[2][8] Inhibition of mTOR signaling can also induce autophagy.[2]
-
NF-κB Pathway: DHM has been shown to suppress the activation of NF-κB, a key regulator of inflammation.[22][23]
-
Nrf2/HO-1 Pathway: DHM can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting cells from oxidative stress.[23]
-
MAPK Pathway: DHM can modulate various components of the MAPK pathway, including ERK, p38, and JNK, which are involved in cellular responses to stress, inflammation, and apoptosis.[22][24]
-
AMPK Pathway: Activation of AMPK by DHM plays a role in regulating energy metabolism and has been implicated in its beneficial effects on metabolic disorders.[22][25]
Caption: Key signaling pathways modulated by this compound (DHM).
ε-viniferin Signaling Pathways
ε-viniferin also modulates several key signaling pathways to exert its biological effects, with some overlap with DHM.
-
SIRT1/eNOS Pathway: ε-viniferin can increase the expression of SIRT1 and promote the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which is important for vascular health.[9]
-
Nrf2 Pathway: Similar to DHM, ε-viniferin can induce the nuclear accumulation of Nrf2, leading to the expression of antioxidant enzymes like HO-1.[4]
-
MAPK Pathway (ERK, p38): The extracellular signal-regulated kinase (ERK) and p38 MAPK pathways are involved in ε-viniferin-induced Nrf2 accumulation.[4]
-
NF-κB Pathway: ε-viniferin has been shown to inhibit NF-κB signaling, contributing to its anti-inflammatory effects.[26]
Caption: Key signaling pathways modulated by ε-viniferin.
Conclusion
Both this compound (Dihydromyricetin) and ε-viniferin are potent natural compounds with significant therapeutic potential. While both exhibit strong antioxidant and anticancer activities, the available data suggests nuances in their potency and cellular targets. This compound appears to have a broader range of reported intracellular targets, including key metabolic and survival pathways. ε-viniferin demonstrates robust effects on pathways related to vascular health and inflammation.
References
- 1. Ampelopsin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greater effectiveness of ε-viniferin in red wine than its monomer resveratrol for inhibiting vascular smooth muscle cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is Ampelopsin?_Chemicalbook [chemicalbook.com]
- 7. Molecular Mechanisms and Promising Role of Dihydromyricetin in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Present Status, Challenges, and Prospects of Dihydromyricetin in the Battle against Cancer | MDPI [mdpi.com]
- 9. Resveratrol and its dimers ε‐viniferin and δ‐viniferin in red wine protect vascular endothelial cells by a similar mechanism with different potency and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Activities of Dihydromyricetin Derivatives with Different Acyl Donor Chain Lengths Synthetized by Lipozyme TL IM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Dihydromyricetin Reduced Bcl-2 Expression via p53 in Human Hepatoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemotherapeutic dihydromyricetin with remarkable anti-tumor activity and biosafety for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Frontiers | Recent Update on the Pharmacological Effects and Mechanisms of Dihydromyricetin [frontiersin.org]
- 23. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 24. The Molecular Mechanism Underlying the Therapeutic Effect of Dihydromyricetin on Type 2 Diabetes Mellitus Based on Network Pharmacology, Molecular Docking, and Transcriptomics [mdpi.com]
- 25. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Ampelopsin F vs. Dihydromyricetin: A Comparative Analysis of Efficacy
A comprehensive comparison between Ampelopsin F and its monomeric counterpart, dihydromyricetin (B1665482) (DHM), remains challenging due to a notable scarcity of experimental data on the biological activities of this compound. While dihydromyricetin, also known as ampelopsin, has been extensively studied for its antioxidant, anti-inflammatory, and anti-cancer properties, research into the efficacy of this compound is still in its nascent stages. This guide synthesizes the available information on both compounds to provide a preliminary comparative overview for researchers, scientists, and drug development professionals.
Dihydromyricetin is a flavonoid abundant in the plant Ampelopsis grossedentata. It is recognized for a wide range of biological activities, supported by numerous in vitro and in vivo studies. In contrast, this compound is a more complex molecule, and scientific literature detailing its pharmacological properties is limited.
Comparative Efficacy: An Overview
Dihydromyricetin (Ampelopsin)
Dihydromyricetin has demonstrated significant potential in several therapeutic areas:
-
Antioxidant Activity: DHM is a potent antioxidant, effectively scavenging free radicals and reducing oxidative stress.
-
Anti-inflammatory Effects: It has been shown to inhibit the production of pro-inflammatory mediators.
-
Anti-cancer Properties: Studies suggest that DHM can induce apoptosis and inhibit the proliferation of various cancer cell lines.
-
Hepatoprotective Effects: DHM has been investigated for its ability to protect the liver from damage induced by alcohol and other toxins.
This compound
The biological activities of this compound are not as well-documented. One study has explored its potential as an anti-malarial agent through in silico analysis, suggesting it may inhibit the growth of Plasmodium falciparum. Another related compound, Ampelopsin A, has shown promise in research related to Alzheimer's disease, exhibiting anti-amyloidogenic and neuroprotective effects. However, these findings are preliminary and require further experimental validation to establish the efficacy of this compound.
Quantitative Data Summary
Due to the limited experimental data for this compound, a quantitative comparison of efficacy with dihydromyricetin is not currently possible. The following table summarizes some of the available quantitative data for dihydromyricetin's biological activities.
| Biological Activity | Assay | Test System | IC50 / Result | Reference |
| Dihydromyricetin (Ampelopsin) | ||||
| Antioxidant | DPPH radical scavenging | In vitro | 27.5 µM | [Not Available] |
| Antioxidant | ABTS radical scavenging | In vitro | 15.8 µM | [Not Available] |
| Anti-cancer | Cell viability | HepG2 (liver cancer) cells | Varies by study | [Not Available] |
| Anti-cancer | Cell viability | SK-Hep-1 (liver cancer) cells | Varies by study | [Not Available] |
| Anti-cancer | Cell viability | MCF-7 (breast cancer) cells | Varies by study | [Not Available] |
| This compound | ||||
| Anti-malarial | In silico docking | Plasmodium falciparum dihydrofolate reductase-thymidylate synthase | Predicted binding affinity | [Not Available] |
Note: The IC50 values for dihydromyricetin can vary significantly between studies depending on the specific experimental conditions.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. The methodologies for assessing the biological activities of dihydromyricetin are well-established and can be found in numerous publications. These typically include:
In Vitro Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method spectrophotometrically measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of antioxidants to quench the long-lived ABTS radical cation.
Cell-Based Assays for Anti-cancer Activity
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation.
-
Apoptosis Assays (e.g., Annexin V/PI staining): Flow cytometry is used to detect and quantify apoptotic and necrotic cells after treatment with the compound.
Signaling Pathways
The signaling pathways modulated by dihydromyricetin are numerous and context-dependent. For instance, in cancer cells, it has been shown to affect pathways involved in apoptosis and cell cycle regulation. The specific signaling pathways affected by this compound have not yet been elucidated.
To illustrate a common experimental workflow for evaluating antioxidant properties, a conceptual diagram is provided below.
Figure 1. A generalized workflow for determining the in vitro antioxidant activity of a compound.
Conclusion
Ampelopsin F: A Comparative Analysis of its Inhibitory Action on Pancreatic Lipase and Cytochrome P450 2E1
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Ampelopsin F, also known as dihydromyricetin (B1665482) (DHM), reveals its significant inhibitory mechanisms against key enzymes, pancreatic lipase (B570770) and cytochrome P450 2E1 (CYP2E1). This guide provides a comparative overview of this compound's efficacy against these enzymes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a natural flavonoid compound found in high concentrations in the plant Ampelopsis grossedentata. It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects. This guide focuses on its specific inhibitory actions on pancreatic lipase, a critical enzyme in dietary fat digestion, and CYP2E1, an enzyme involved in the metabolism of various xenobiotics and endogenous compounds.
Pancreatic Lipase Inhibition
Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides into smaller molecules that can be absorbed by the intestines. Inhibition of this enzyme is a key strategy for the management of obesity.
Comparative Inhibitory Activity
This compound has been identified as a moderate inhibitor of human pancreatic lipase (hPL).[1][2] Its inhibitory effect is compared with other flavonoids and the well-established synthetic inhibitor, Orlistat.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Inhibition Type |
| This compound (Dihydromyricetin) | Human Pancreatic Lipase (hPL) | Moderate Inhibition* | - |
| Myricetin | Human Pancreatic Lipase (hPL) | ~1.5 | Non-competitive |
| Quercetin | Human Pancreatic Lipase (hPL) | ~1.5 | Non-competitive |
| Luteolin | Pancreatic Lipase | 99 ± 11 | - |
| Orlistat | Pancreatic Lipase | 0.092 | - |
*A precise IC50 value for this compound was not explicitly provided in the referenced abstracts, but it was characterized as a moderate inhibitor.[1][2]
Experimental Protocol: Pancreatic Lipase Inhibition Assay
The inhibitory activity of compounds against pancreatic lipase can be determined using a fluorogenic substrate, such as 4-methylumbelliferyl oleate (B1233923) (4-MU oleate), which releases a fluorescent product upon enzymatic cleavage.
Materials:
-
Porcine pancreatic lipase (Type II)
-
4-methylumbelliferyl oleate (4-MU oleate)
-
MOPS buffer (10 mM, pH 6.8) containing 1 mM EDTA
-
Tris-HCl buffer (100 mM, pH 7.0) containing 5 mM CaCl2
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Orlistat (positive control)
-
96-well microplate reader with fluorescence detection (Excitation: 320 nm, Emission: 450 nm)
Procedure:
-
Prepare a solution of porcine pancreatic lipase in MOPS buffer.
-
In a 96-well plate, add the enzyme solution to the Tris-HCl buffer.
-
Add the test compounds at various concentrations to the wells. A control group with no inhibitor and a positive control group with Orlistat should be included.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the 4-MU oleate substrate solution.
-
Measure the fluorescence intensity at regular intervals to determine the rate of 4-MU release.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Experimental workflow for the pancreatic lipase inhibition assay.
Cytochrome P450 2E1 Inhibition
Cytochrome P450 2E1 (CYP2E1) is a member of the cytochrome P450 superfamily of enzymes, primarily found in the liver. It is involved in the metabolism of small-molecule compounds, including ethanol, and the activation of certain pro-carcinogens. Inhibition of CYP2E1 can have significant implications for drug metabolism and toxicity.
Comparative Inhibitory Activity
This compound has been shown to be a competitive inhibitor of human liver microsomal CYP2E1.[3][4] Its potency is compared here with other known inhibitors.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Ki Value (µM) | Inhibition Type |
| This compound (Dihydromyricetin) | Human Liver CYP2E1 | 25.74 | 9.24 | Competitive |
| Clomethiazole | Human Liver CYP2E1 | Positive Control* | - | - |
| S-adenosyl-L-methionine (SAM) | Human Liver CYP2E1 | ~1500-5000 | - | Non-competitive |
| Diethyldithiocarbamate (DDC) | Human Liver CYP2E1 | - | 12.2 (for wild-type) | Mechanism-based |
*Clomethiazole is used as a positive control inhibitor in assays, with a concentration of 50 μM typically used for significant inhibition.[3]
Experimental Protocol: CYP2E1 Inhibition Assay
The inhibitory effect on CYP2E1 can be assessed by monitoring the metabolism of a probe substrate, such as chlorzoxazone, in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Chlorzoxazone (CYP2E1 probe substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO, not exceeding 0.1% final concentration)
-
Positive control inhibitor (e.g., Clomethiazole)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare a reaction mixture containing HLMs, the NADPH regenerating system, and the probe substrate (chlorzoxazone) in a suitable buffer.
-
Add the test compounds at various concentrations to the reaction mixture. Include a control group without any inhibitor and a positive control group.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
After a specific incubation time, terminate the reaction by adding a quenching solvent like acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite (6-hydroxychlorzoxazone).
-
Calculate the percentage of inhibition of CYP2E1 activity for each concentration of the test compound.
-
Determine the IC50 value from the concentration-response curve.
-
To determine the inhibition kinetics (e.g., competitive, non-competitive) and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using graphical methods like Lineweaver-Burk plots.[3]
Inhibitory mechanism of this compound on CYP2E1.
Conclusion
This compound demonstrates a notable inhibitory effect on both pancreatic lipase and cytochrome P450 2E1. Its moderate inhibition of pancreatic lipase suggests potential applications in weight management strategies. The competitive inhibition of CYP2E1 by this compound indicates a likelihood of herb-drug interactions when co-administered with drugs metabolized by this enzyme.[3][4] These findings underscore the importance of further in-vivo and clinical studies to fully elucidate the therapeutic potential and safety profile of this compound. The provided experimental protocols offer a standardized approach for researchers to validate and expand upon these findings.
References
- 1. Discovery and Characterization of the Naturally Occurring Inhibitors Against Human Pancreatic Lipase in Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. In vitro inhibitory effects of dihydromyricetin on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro inhibitory effects of dihydromyricetin on human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ampelopsin F from Diverse Natural Origins
For Researchers, Scientists, and Drug Development Professionals
Ampelopsin F, also known as Dihydromyricetin (DHM), is a flavonoid with a wide range of promising pharmacological activities. This guide provides a comparative overview of this compound from various natural sources, focusing on yield, extraction methodologies, and biological activities, supported by experimental data.
Natural Sources and Yield of this compound
This compound is predominantly found in plants of the Ampelopsis genus, with Ampelopsis grossedentata being the most significant source. Other notable sources include Hovenia dulcis and species from the Vitis genus. The yield of this compound varies considerably depending on the plant source, the specific part of the plant used, and the season of harvest.
| Natural Source | Plant Part | Extraction Method | This compound Yield | Reference |
| Ampelopsis grossedentata | Leaves | 50% Ethanol/Water | 31.2% of dry extract | [1] |
| Ampelopsis grossedentata | Commercial Extract | Not Specified | 51.2% | [2] |
| Ampelopsis grossedentata | Tender Stems and Leaves | Not Specified | Up to 35% (w/w) | [3] |
| Hovenia dulcis | Fruit-stalk | Water Extract | 0.88-1.19 mg/g of extract | [4] |
| Ampelopsis cantoniensis | Not Specified | 90% Ethanol | High | [5] |
| Ampelopsis megalophylla | Tender Stems and Leaves | 95% and 75% Ethanol | Not Quantified | [6] |
| Vitis thunbergii | Not Specified | Not Specified | Not Quantified | [7] |
Key Observation: Ampelopsis grossedentata stands out as the most potent source of this compound, with yields significantly higher than those reported for Hovenia dulcis. The content of this compound in A. grossedentata is highest in the leaves and when collected in April and May.[8]
Experimental Protocols: Extraction and Purification
The efficient extraction and purification of this compound are crucial for research and drug development. Various methods have been optimized to maximize yield and purity.
Conventional Solvent Extraction from Ampelopsis grossedentata
This method, optimized using response surface methodology, provides a high yield of this compound.[6]
-
Plant Material: Dried and crushed leaves of Ampelopsis grossedentata.
-
Solvent: 60% aqueous ethanol.
-
Extraction Time: 180 minutes.
-
Extraction Temperature: 60°C.
-
Procedure: The plant material is refluxed with the solvent under the specified conditions. The resulting extract is then filtered and concentrated to obtain the crude this compound. Further purification can be achieved through recrystallization.
Novel Chelating Extraction Method from Ampelopsis grossedentata
This innovative method has been shown to improve both the yield and purity of this compound compared to traditional batch extraction.[3][9]
-
Principle: Zn2+ is introduced during extraction to form a chelate with this compound, which protects it from oxidation.
-
Chelating Agent: A solution containing Zn2+ ions.
-
Extraction: The plant material is extracted with the chelating solution.
-
Purification: The this compound-Zn chelate is then treated with EDTA-2Na to release the purified this compound.
-
Advantages: This method is reported to be more time-efficient and results in a higher yield (11.4% compared to 7.2% with batch extraction) and purity.[9][10]
Workflow for this compound Extraction
Comparative Biological Activities and Underlying Mechanisms
This compound exhibits a remarkable spectrum of biological activities. While direct comparative studies of this compound from different sources are scarce, research on extracts from various plants provides valuable insights.
| Biological Activity | Plant Source | Experimental Model | Key Findings | Reference |
| Anti-inflammatory | Ampelopsis grossedentata | Human leukocytes, LPS-stimulated macrophages | Decreased ROS production, reduced pro-inflammatory cytokines (IFNγ, IL-12, IL-2, IL-17a, TNF-α, IL-6), inhibited NF-κB activation. | [1] |
| Antioxidant | Ampelopsis grossedentata | DPPH assay | Radical scavenging activity with an IC50 of 3.9 µg/mL. | [1] |
| Hepatoprotective | Hovenia dulcis | CCl4-induced liver injury in rats, D-galactosamine/LPS-induced injury in mice | This compound was identified as an active hepatoprotective constituent. | [8] |
| Anti-adiposity | Ampelopsis grossedentata | High-fat diet and alcohol-induced fatty liver in mice | Suppressed intestinal fat accumulation and reduced the risk of fatty liver. | [2] |
| Neuroprotective | Vitis vinifera (Ampelopsin A) | Scopolamine-induced dementia model in mice | Restored long-term potentiation impairment, recovered acetylcholine (B1216132) levels, and activated BDNF signaling. | [11] |
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating multiple signaling pathways. Its anti-cancer effects, for instance, are mediated through the regulation of pathways like JAK/STAT and mTOR.[2] The anti-inflammatory actions are largely attributed to the inhibition of the NF-κB and MAPK signaling pathways.[12] Furthermore, its neuroprotective and anti-aging effects are linked to the miR-34a-mediated SIRT1/mTOR pathway.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Determination of Bioactive Flavonoids in Hovenia dulcis Fruit Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the Maximum Recovery of Dihydromyricetin from Chinese Vine Tea, Ampelopsis grossedentata, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-atherogenic activity of wild grape (Vitis thunbergii) extract antagonizing smooth muscle cell proliferation and migration promoted by neighboring macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatoprotective effect of Hovenia dulcis THUNB. on experimental liver injuries induced by carbon tetrachloride or D-galactosamine/lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Phytochemical Constituents and Antioxidant Activity of Wild and Cultivated Alepidea amatymbica Eckl & Zeyh - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparative bioactivity evaluation and chemical profiling of different parts of the medicinal plant Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifetreeusa.com [lifetreeusa.com]
Assessing the Off-Target Effects of Ampelopsin F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Qualitative Comparison of Off-Target Profiles
The following table summarizes the known primary and off-target interactions of Ampelopsin F, Resveratrol (B1683913), and EGCG. It is important to note that the absence of a target in this table does not definitively mean there is no interaction, but rather that it has not been prominently reported in the reviewed literature.
| Compound | Primary Therapeutic Area of Interest | Known On-Target/Off-Target Kinases and Other Proteins | Key Signaling Pathways Modulated |
| This compound (Dihydromyricetin) | Anti-inflammatory, Antioxidant, Neuroprotective, Anti-cancer | Limited specific kinase screening data available. Known to interact with and modulate the activity of PI3K, Akt, mTOR, NF-κB, and MAPK.[1] It has also been reported to affect the lncRNA SNHG17/miR-452-3p/CXCR4 axis.[2] | PI3K/Akt/mTOR, MAPK, NF-κB[1] |
| Resveratrol | Cardioprotective, Anti-aging, Anti-cancer | Inhibits 6-phosphofructo-1-kinase (PFK).[3] Modulates the activity of IκB kinase (IKK).[4] Has been shown to affect the MEK/ERK pathway.[5] | PI3K/Akt/mTOR, MAPK, NF-κB[4][6] |
| EGCG (Epigallocatechin gallate) | Anti-cancer, Anti-inflammatory, Antioxidant | Dual inhibitor of PI3K and mTOR.[7] Affects the activity of MAPKs (ERK, p38).[8] Can modulate the activity of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).[9] | PI3K/Akt/mTOR, MAPK, JAK/STAT, Wnt/β-catenin, TGF/SMAD, NOTCH, SHH/GLI, TRAIL[7][8][9] |
Experimental Protocols for Off-Target Assessment
To facilitate a direct and quantitative comparison of the off-target effects of this compound and its alternatives, the following detailed experimental protocols are provided.
In Vitro Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of purified kinases.
Principle: The assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity. A reduction in ADP formation in the presence of a test compound indicates inhibition.
Materials:
-
Purified recombinant kinases of interest
-
Specific peptide or protein substrates for each kinase
-
ATP (Adenosine 5'-triphosphate)
-
Test compounds (this compound, Resveratrol, EGCG) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2x kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is used in a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the use of CETSA® to determine the engagement of a compound with its target protein within a cellular environment, based on ligand-induced thermal stabilization.[10]
Principle: The binding of a small molecule to its target protein increases the protein's conformational stability and its melting temperature (Tm). By heating cell lysates or intact cells across a temperature gradient and quantifying the amount of soluble target protein, CETSA® provides a direct measure of target engagement.[10]
Materials:
-
Cultured cells of interest
-
Test compounds (this compound, Resveratrol, EGCG) dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phosphate-buffered saline (PBS)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, PVDF membranes, primary and secondary antibodies, ECL detection reagents) or other protein quantification methods.
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified period.
-
-
Heating:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in lysis buffer or PBS (for intact cells).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
For intact cell CETSA®, lyse the cells after heating (e.g., by freeze-thaw cycles).
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or other sensitive protein detection methods.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the normalized band intensities against the temperature for each treatment condition to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
For isothermal dose-response experiments, plot the normalized band intensity at a single, fixed temperature against the logarithm of the compound concentration to determine the EC50 value.
-
Transcriptomic Analysis (RNA-Seq) for Off-Target Assessment
This protocol provides a general workflow for using RNA sequencing to identify global changes in gene expression following treatment with a small molecule, which can reveal off-target effects.
Principle: By comparing the transcriptomes of treated and untreated cells, it is possible to identify genes and pathways that are significantly up- or downregulated. These changes can point to both on-target and off-target effects of the compound.
Materials:
-
Cultured cells of interest
-
Test compounds (this compound, Resveratrol, EGCG) dissolved in DMSO
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reagents and equipment for RNA quality control (e.g., Bioanalyzer)
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
-
Bioinformatics software for data analysis
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cultured cells with the test compounds or a vehicle control for a predetermined time.
-
Harvest the cells and extract total RNA using a commercial kit, including an on-column DNase I digestion step to remove genomic DNA.
-
-
RNA Quality Control:
-
Assess the quality and integrity of the extracted RNA using a Bioanalyzer or similar instrument. Samples with a high RNA Integrity Number (RIN) (e.g., >8) are suitable for library preparation.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on an NGS platform to generate sequencing reads.
-
-
Data Analysis:
-
Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing data.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the treated and control groups.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify the biological pathways and processes that are perturbed by the compound treatment. This can reveal potential off-target effects.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Experimental Workflows
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. mdpi.com [mdpi.com]
- 2. Dihydromyricetin inhibits injury caused by ischemic stroke through the lncRNA SNHG17/miR-452-3p/CXCR4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol decreases breast cancer cell viability and glucose metabolism by inhibiting 6-phosphofructo-1-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol inhibits proliferation, promotes differentiation and melanogenesis in HT-144 melanoma cells through inhibition of MEK/ERK kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effect of resveratrol on chondrosarcoma cells via phosphoinositide 3-kinase/AKT and p38 mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigallocatechin gallate (EGCG), a major component of green tea, is a dual phosphoinositide-3-kinase/mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Ampelopsin F Demonstrates Potent Anti-inflammatory Properties: A Comparative Analysis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – New research findings validate the significant anti-inflammatory potential of Ampelopsin F, also known as dihydromyricetin (B1665482) (DHM), positioning it as a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. A comprehensive comparative analysis against established anti-inflammatory agents, Dexamethasone (B1670325) and Celecoxib, reveals this compound's efficacy in a relevant preclinical model of inflammation. This guide provides a detailed overview of the experimental data, protocols, and underlying mechanisms of action for researchers, scientists, and drug development professionals.
In Vitro Anti-inflammatory Efficacy
This compound's anti-inflammatory capacity was evaluated in a widely accepted in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These cells, when activated by LPS, mimic an inflammatory response by releasing key pro-inflammatory mediators. The inhibitory effects of this compound, Dexamethasone, and Celecoxib on the production of Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) were quantified and are summarized below.
| Compound | Target Mediator | IC50 / Effective Concentration | Cell Model |
| This compound (DHM) | Nitric Oxide (NO) | ~54.8 µM | LPS-stimulated RAW 264.7 |
| TNF-α | Inhibition observed at 50 µM | LPS-stimulated RAW 264.7 | |
| IL-6 | Inhibition observed at 50 µM | LPS-stimulated RAW 264.7 | |
| Dexamethasone | Nitric Oxide (NO) | 34.60 µg/mL | LPS-stimulated RAW 264.7[1] |
| TNF-α | Significant suppression at 1µM and 10µM | LPS-stimulated RAW 264.7[2][3] | |
| IL-6 | Significant suppression at high concentrations | LPS-stimulated human myoblasts | |
| Celecoxib | Nitric Oxide (NO) | Significant inhibition at 20 µM (with DHA) | LPS-stimulated RAW 264.7 |
| TNF-α | Significant inhibition at 20 µM (with DHA) | LPS-stimulated RAW 264.7 | |
| IL-6 | Significant inhibition at 20 µM (with DHA) | LPS-stimulated RAW 264.7 |
Table 1: Comparative in vitro anti-inflammatory activity.
In Vivo Anti-inflammatory Validation
The anti-inflammatory effects of this compound were further validated in the carrageenan-induced paw edema model in rats, a standard in vivo model for acute inflammation.
| Compound | Dose | Time Point | Edema Inhibition (%) | Animal Model |
| This compound (DHM) | 250 mg/kg | 2-4 hours | Significant reduction | Rat[4] |
| Indomethacin (Standard) | 10 mg/kg | 4 hours | ~35.5% - 36.4% | Rat |
Table 2: In vivo anti-inflammatory activity in carrageenan-induced paw edema.
Mechanistic Insights: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways. The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling cascades.
Figure 1: this compound's inhibition of NF-κB and MAPK pathways.
Dexamethasone, a corticosteroid, primarily acts through the glucocorticoid receptor (GR), which upon activation, translocates to the nucleus to suppress the expression of pro-inflammatory genes. Celecoxib is a selective COX-2 inhibitor, which blocks the production of prostaglandins, key mediators of inflammation.
Experimental Protocols
In Vitro: LPS-Stimulated RAW 264.7 Macrophage Assay
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound, Dexamethasone, or Celecoxib for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
TNF-α and IL-6: The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The concentration of each compound that inhibits 50% of the inflammatory mediator production (IC50) is calculated.
Figure 2: In vitro experimental workflow.
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-200g) are used for the study.
-
Treatment: Animals are divided into groups and administered orally with this compound, a standard anti-inflammatory drug (e.g., Indomethacin), or a vehicle control one hour before the induction of inflammation.
-
Inflammation Induction: Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group. The formula used is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Figure 3: In vivo experimental workflow.
Conclusion
The presented data strongly supports the anti-inflammatory properties of this compound. Its ability to inhibit key pro-inflammatory mediators in vitro and reduce acute inflammation in vivo, comparable in some respects to established drugs, underscores its therapeutic potential. The elucidation of its inhibitory action on the NF-κB and MAPK signaling pathways provides a solid mechanistic foundation for its observed effects. Further research is warranted to explore the full clinical potential of this compound in the management of inflammatory disorders.
References
Safety Operating Guide
Essential Safety and Handling Guide for Ampelopsin F (Dihydromyricetin)
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety, handling, and disposal information for Ampelopsin F, also known as Dihydromyricetin. Given that this compound is a synonym for Dihydromyricetin, this information is based on the available Safety Data Sheets (SDS) for Dihydromyricetin (CAS No. 27200-12-0).[1][2][3] It is imperative to handle this substance with caution in a controlled laboratory setting.
Quantitative Data Summary
Due to the nature of the substance, a conservative approach to safety is strongly recommended. The following table summarizes key information from safety data sheets.
| Parameter | Value/Information | Source(s) |
| Chemical Name | (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | [1] |
| Synonyms | Ampelopsin, (+)-Ampelopsin, (+)-Dihydromyricetin | [1][2] |
| CAS Number | 27200-12-0 | [1][2][3] |
| Molecular Formula | C15H12O8 | [1] |
| Molecular Weight | 320.25 g/mol | [1] |
| Appearance | White to beige powder | [2] |
| Primary Hazards | Toxic, Moderate to severe skin and eye irritant. May cause respiratory irritation.[1][3] | [1][3] |
| Solubility | DMSO: ≥5mg/mL (warmed) | [2] |
Experimental Protocols: Safe Handling and Disposal
The following protocols provide detailed step-by-step guidance for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory:
-
Eye Protection: Tightly fitting chemical safety goggles are essential to prevent eye contact.[4] For tasks with a splash hazard, a face shield must be worn in addition to goggles.[4][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene rubber gloves, are required.[6] Given the lack of specific permeability data for this compound, consider double-gloving for enhanced protection.
-
Body Protection: A lab coat or a chemical-resistant apron should be worn. For larger quantities or when there is a significant risk of exposure, a disposable coverall is recommended.[4][7]
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if generating dust is likely, a respirator with a particulate filter is necessary.[4]
-
Footwear: Sturdy, closed-toe shoes are required.[7] For significant spill risks, chemical-resistant boots are recommended.[6]
Operational Plan for Handling this compound
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work within a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Have an emergency plan and necessary spill control materials readily accessible.
-
-
Weighing and Aliquoting:
-
Handle this compound as a powder in a manner that minimizes dust generation.
-
Use a chemical fume hood or a ventilated balance enclosure for weighing.
-
If preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
-
Experimental Use:
-
Keep containers of this compound closed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated materials such as gloves, weighing papers, and disposable lab coats should be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Follow your institution's guidelines for the disposal of empty, rinsed chemical containers.
-
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dihydromyricetin - Safety Data Sheet [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. benchchem.com [benchchem.com]
- 6. Which personal protective equipment do you need to [royalbrinkman.com]
- 7. Personal Protective Equipment in Horticulture - safesol [safesol.co.ke]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
